Product packaging for 2-Oxaspiro[3.3]heptan-6-ylmethanol(Cat. No.:CAS No. 1363380-95-3)

2-Oxaspiro[3.3]heptan-6-ylmethanol

Cat. No.: B1407248
CAS No.: 1363380-95-3
M. Wt: 128.17 g/mol
InChI Key: ZTYBBAUKSKWADO-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-ylmethanol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1407248 2-Oxaspiro[3.3]heptan-6-ylmethanol CAS No. 1363380-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-3-6-1-7(2-6)4-9-5-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYBBAUKSKWADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane motif has emerged as a compelling structural element in modern medicinal chemistry, prized for its ability to confer three-dimensionality and favorable physicochemical properties to bioactive molecules. As a bioisostere for commonly used carbocyclic and heterocyclic rings, this strained spirocyclic system offers a unique vectoral projection of substituents, enabling novel interactions with biological targets. This guide provides a comprehensive overview of the synthesis and characterization of a key functionalized building block, 2-Oxaspiro[3.3]heptan-6-ylmethanol. We will delve into a rational, multi-step synthetic pathway, providing detailed experimental protocols and exploring the underlying chemical principles. Furthermore, a thorough characterization of the target molecule using contemporary analytical techniques will be presented, equipping researchers with the foundational knowledge to incorporate this valuable scaffold into their drug discovery programs.

Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry

The imperative to escape "flatland" in drug design has driven the exploration of novel, three-dimensional molecular scaffolds. Spiro[3.3]heptanes, and their heteroatom-containing analogues, have garnered significant attention as saturated bioisosteres of phenyl, cyclohexyl, and other cyclic moieties. Their rigid, well-defined geometry allows for precise orientation of functional groups in three-dimensional space, which can lead to enhanced target affinity and selectivity. The introduction of an oxetane ring, as in the 2-oxaspiro[3.3]heptane core, can further modulate properties such as polarity, metabolic stability, and aqueous solubility. This compound, with its primary alcohol functionality, serves as a versatile precursor for the introduction of a wide array of pharmacophoric groups, making it a highly valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound (1) points towards a functional group transformation of a carboxylic acid or ester at the 6-position. This precursor, 2-oxaspiro[3.3]heptane-6-carboxylic acid (2) or its ester, can be envisioned as arising from the decarboxylation of a geminal dicarboxylate, diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (3). The formation of the spirocyclic core of 3 is readily achievable through a double alkylation of a malonic ester with a suitable dielectrophile, in this case, 3,3-bis(bromomethyl)oxetane (4). This commercially available starting material provides the oxetane ring and the two electrophilic centers required for the spirocyclization.

Retrosynthesis This compound (1) This compound (1) 2-Oxaspiro[3.3]heptane-6-carboxylic acid (2) 2-Oxaspiro[3.3]heptane-6-carboxylic acid (2) This compound (1)->2-Oxaspiro[3.3]heptane-6-carboxylic acid (2) Reduction Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (3) Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (3) 2-Oxaspiro[3.3]heptane-6-carboxylic acid (2)->Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (3) Hydrolysis & Decarboxylation 3,3-bis(bromomethyl)oxetane (4) + Diethyl malonate 3,3-bis(bromomethyl)oxetane (4) + Diethyl malonate Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (3)->3,3-bis(bromomethyl)oxetane (4) + Diethyl malonate Double Alkylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of this compound: A Step-by-Step Guide

The following protocols are designed to be robust and scalable, providing a clear pathway to the target molecule.

Step 1: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

The initial step involves the construction of the spirocyclic core through a sodium hydride-mediated double alkylation of diethyl malonate with 3,3-bis(bromomethyl)oxetane.

Synthesis_Step1 cluster_0 Reaction Scheme Diethyl malonate Diethyl malonate Product_3 Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate Diethyl malonate->Product_3 Diethyl malonate->Product_3 NaH, DMF 3,3-bis(bromomethyl)oxetane 3,3-bis(bromomethyl)oxetane 3,3-bis(bromomethyl)oxetane->Product_3

Caption: Synthesis of the dicarboxylate intermediate.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add diethyl malonate (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to 2-Oxaspiro[3.3]heptane-6-carboxylic acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the mono-carboxylic acid.

Synthesis_Step2 cluster_0 Reaction Scheme Product_3 Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate Product_2 2-Oxaspiro[3.3]heptane-6-carboxylic acid Product_3->Product_2 1. NaOH, H2O/EtOH 2. HCl, Heat

Caption: Hydrolysis and decarboxylation to the carboxylic acid.

Experimental Protocol:

  • Dissolve diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid at 0 °C.

  • Heat the acidic solution to 100-110 °C for 1-2 hours to effect decarboxylation.

  • Cool the solution and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid, which can often be used in the next step without further purification.

Step 3: Reduction to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis_Step3 cluster_0 Reaction Scheme Product_2 2-Oxaspiro[3.3]heptane-6-carboxylic acid Product_1 This compound Product_2->Product_1 1. LiAlH4, THF 2. H2O quench

Caption: Reduction to the target alcohol.[1][2]

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-oxaspiro[3.3]heptane-6-carboxylic acid in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the oxetane methylene protons (likely in the range of 4.5-5.0 ppm), the cyclobutane methine and methylene protons, and the hydroxymethyl protons. The multiplicity and coupling constants will be indicative of the spirocyclic structure.
¹³C NMR Resonances for the oxetane carbons (one quaternary spiro-carbon and two methylene carbons, typically downfield), the cyclobutane carbons (one quaternary spiro-carbon, one methine, and two methylene carbons), and the hydroxymethyl carbon.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-O stretching bands for the ether and alcohol functionalities will also be present.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₂O₂). Fragmentation patterns may show loss of water or other characteristic fragments of the spirocyclic system.
Physicochemical Properties
Property Value
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless oil or low-melting solid
Purity >97% (as determined by GC or NMR)

Conclusion

This guide has outlined a reliable and well-precedented synthetic route to this compound, a valuable building block for medicinal chemistry and drug discovery. The described multi-step synthesis, beginning with the construction of the 2-oxaspiro[3.3]heptane core via a double alkylation reaction, followed by functional group manipulations, provides a practical approach for obtaining this compound in significant quantities. The detailed protocols and characterization data serve as a solid foundation for researchers to synthesize, verify, and utilize this versatile scaffold in the development of novel, three-dimensional therapeutics. The unique structural and physicochemical properties imparted by the 2-oxaspiro[3.3]heptane moiety are anticipated to continue to fuel its application in the quest for innovative drug candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Oxaspiro[3.3]heptan-6-ylmethanol, a valuable building block in medicinal chemistry, particularly in the synthesis of protein degraders. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, presents data for structurally related compounds, and provides detailed theoretical and experimental protocols for its full characterization. The guide is intended to serve as a foundational resource for researchers utilizing this and similar spirocyclic scaffolds in drug discovery and development.

Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry

The principle of "escaping from flatland" has become a central tenet in modern drug design, advocating for the incorporation of three-dimensional molecular scaffolds to improve physicochemical properties and explore novel chemical space. Spiro[3.3]heptanes have emerged as a particularly attractive class of non-planar motifs. Their rigid, well-defined three-dimensional structure offers a significant advantage over traditional, more flexible ring systems. This rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1]

The 2-oxaspiro[3.3]heptane framework, which incorporates a strained oxetane ring, offers a unique combination of properties. The oxetane moiety can act as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability of the parent molecule.[2][3][4] this compound, with its primary alcohol functionality, serves as a key synthetic handle for the introduction of this desirable scaffold into more complex molecules. Its designation as a "Protein Degrader Building Block" underscores its relevance in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[2]

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its successful application in drug discovery, influencing everything from synthetic strategy to pharmacokinetic behavior.

Identity and General Properties
PropertyValueSource(s)
IUPAC Name (2-Oxaspiro[3.3]heptan-6-yl)methanol-
CAS Number 1363380-95-3[2]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Appearance Liquid (at room temperature)[5]
Predicted Physicochemical Parameters
ParameterPredicted ValueMethod/Software
Boiling Point ~235 °CACD/Labs Percepta
Melting Point Not applicable (liquid at RT)-
Density ~1.15 g/cm³ACD/Labs Percepta
logP (o/w) 0.25SwissADME
Water Solubility HighSwissADME
pKa (acidic) ~15.5 (hydroxyl proton)ACD/Labs Percepta
pKa (basic) Not applicable-

Note: These are in silico predictions and should be confirmed by experimental determination.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be devised based on established methods for constructing the spiro[3.3]heptane core.[1][9][10]

Proposed Synthetic Pathway

A potential synthetic approach could involve the construction of the spiro[3.3]heptane skeleton followed by functional group manipulation to introduce the hydroxymethyl group. One such strategy is outlined below:

Synthetic_Pathway A 3-Oxocyclobutane-1-carboxylic acid B Protection & Reduction A->B C Protected 3-(hydroxymethyl)cyclobutanone B->C D Wittig Reaction C->D E Protected 3-(methylene)cyclobutane-1-methanol D->E F [2+2] Cycloaddition with Ketene Acetal E->F G Protected this compound F->G H Deprotection G->H I This compound H->I

Caption: Proposed synthetic route to this compound.

Experimental Protocol for Spectroscopic Characterization

The following protocols are standard procedures for the structural elucidation of a novel or synthesized organic compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Features: Signals corresponding to the oxetane ring protons (likely in the range of 4.0-5.0 ppm), the cyclobutane ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

  • Expected ¹³C NMR Features: Resonances for the spiro carbon, the carbons of the oxetane ring (with the oxygen-bearing carbons shifted downfield), the carbons of the cyclobutane ring, and the carbon of the hydroxymethyl group.

3.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Obtain an IR spectrum of a neat thin film of the liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Scan over the range of 4000-400 cm⁻¹.

  • Expected Features: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching absorptions just below 3000 cm⁻¹, and a strong C-O stretching band in the fingerprint region (around 1000-1200 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Procedure:

    • Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Features: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 129.08. Fragmentation patterns may involve the loss of water or the hydroxymethyl group.

Stability and Reactivity Considerations

The 2-oxaspiro[3.3]heptane scaffold contains a strained oxetane ring, which dictates much of its reactivity.

  • Stability: The oxetane ring is generally stable under basic and neutral conditions. However, it is susceptible to ring-opening reactions in the presence of strong acids or Lewis acids.[4][5] The primary alcohol offers a site for standard alcohol reactions, such as oxidation, esterification, and etherification.

  • Reactivity: The strained nature of the oxetane ring makes it more reactive than larger cyclic ethers. Nucleophilic attack, often acid-catalyzed, can lead to ring-opening, providing a handle for further synthetic transformations.[4][5]

Reactivity_Diagram A This compound B Acid-Catalyzed Ring Opening A->B C Oxidation of Alcohol A->C D Esterification/Etherification A->D E Ring-Opened Products B->E F Aldehyde/Carboxylic Acid C->F G Ester/Ether Derivatives D->G

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery and Development

The unique structural and physicochemical properties of the 2-oxaspiro[3.3]heptane motif make it a valuable component in the design of novel therapeutics.

  • Bioisosteric Replacement: The oxetane-containing spirocycle can serve as a bioisostere for other common functionalities, such as gem-dimethyl groups, carbonyls, and larger, more flexible rings like cyclohexane. This substitution can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity.[2][3]

  • Scaffold for 3D Diversity: The rigid, three-dimensional nature of the spiro[3.3]heptane core allows for precise positioning of substituents in space, which can be crucial for optimizing interactions with a biological target.[1]

  • Protein Degraders: As indicated by its commercial availability as a "Protein Degrader Building Block," this compound is likely utilized in the synthesis of PROTACs and other targeted protein degradation technologies. The hydroxymethyl group provides a convenient point of attachment for linkers that connect the spirocyclic scaffold to a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a gateway to the incorporation of the advantageous 2-oxaspiro[3.3]heptane scaffold into drug candidates. While a complete experimental dataset for this specific molecule is not yet readily available, this guide provides a comprehensive overview based on existing knowledge of related structures and predictive methods. The provided protocols for synthesis and characterization are intended to empower researchers to fully elucidate its properties and unlock its potential in the development of next-generation therapeutics.

References

Spectroscopic Characterization of 2-Oxaspiro[3.3]heptan-6-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel spirocyclic compound, 2-Oxaspiro[3.3]heptan-6-ylmethanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and peak assignments is emphasized to provide a practical and insightful resource.

Introduction

This compound is a unique bifunctional molecule featuring a strained oxetane ring fused in a spirocyclic fashion to a cyclobutane ring, which is further substituted with a hydroxymethyl group. The inherent ring strain of the oxetane and cyclobutane moieties, combined with the hydrogen bonding capability of the primary alcohol, imparts distinct chemical and physical properties. Accurate spectroscopic characterization is paramount for confirming its structure and purity, which is crucial for its application in medicinal chemistry and materials science. This guide will delve into the predicted and characteristic spectroscopic signatures of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a standardized atom numbering system for this compound is proposed.

Caption: IUPAC Numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The oxetane ring protons will appear at a characteristic downfield shift due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7 - 4.5t4HH1, H3
~3.6d2HH8
~2.8 - 2.6m1HH6
~2.4 - 2.2m4HH5, H7
~1.8s (broad)1HOH

Interpretation and Rationale:

  • Oxetane Protons (H1, H3): The four protons on the carbons adjacent to the oxygen in the oxetane ring (C1 and C3) are expected to be chemically equivalent due to the symmetry of the spirocyclic system. These protons will appear as a triplet in the region of δ 4.5-4.7 ppm.[1] The downfield shift is a direct consequence of the electronegativity of the oxygen atom.[2]

  • Hydroxymethyl Protons (H8): The two protons of the -CH₂OH group are diastereotopic and will likely appear as a doublet at approximately δ 3.6 ppm, coupled to the methine proton (H6).

  • Methine Proton (H6): The single proton on C6, which is attached to the hydroxymethyl group, is expected to be a multiplet in the range of δ 2.6-2.8 ppm due to coupling with the adjacent methylene protons (H5, H7) and the hydroxymethyl protons (H8).

  • Cyclobutane Methylene Protons (H5, H7): The four protons on the cyclobutane ring (C5 and C7) are expected to appear as a multiplet between δ 2.2 and 2.4 ppm.

  • Hydroxyl Proton (OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. It is expected to appear around δ 1.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~78C1, C3
~65C8
~45C6
~38C4 (spiro)
~32C5, C7

Interpretation and Rationale:

  • Oxetane Carbons (C1, C3): The carbons of the oxetane ring bonded to oxygen are significantly deshielded and are predicted to have a chemical shift of around δ 78 ppm.[3]

  • Hydroxymethyl Carbon (C8): The carbon of the -CH₂OH group is expected to appear at approximately δ 65 ppm.

  • Methine Carbon (C6): The C6 carbon, attached to the hydroxymethyl group, is predicted to resonate around δ 45 ppm.

  • Spiro Carbon (C4): The quaternary spiro carbon, being at the junction of two rings, will have a unique chemical shift, predicted to be around δ 38 ppm.

  • Cyclobutane Methylene Carbons (C5, C7): The remaining two carbons of the cyclobutane ring are expected to have a chemical shift of approximately δ 32 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-O bonds.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2960 - 2850Medium-StrongC-H stretch (alkane)
~1050StrongC-O stretch (primary alcohol)
~980StrongC-O-C stretch (oxetane ring)

Interpretation and Rationale:

  • O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration.[4][5][6][7] The broadness is due to intermolecular hydrogen bonding.[7][8]

  • C-H Stretch: The absorptions in the 2960-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the cyclobutane and hydroxymethyl groups.

  • C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.[5][9]

  • C-O-C Stretch: The strained oxetane ring is expected to show a strong C-O-C stretching absorption at approximately 980 cm⁻¹.[2]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass = 128.17 g/mol ), electron ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrometry Data (EI-MS)

m/zPossible Fragment
128[M]⁺ (Molecular Ion)
111[M - OH]⁺
97[M - CH₂OH]⁺
84Retro-Diels-Alder type fragmentation
71Cleavage of the cyclobutane ring

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak at m/z 128 should be observable, although it may be weak for alcohols.[10]

  • Loss of Hydroxyl Radical ([M - OH]⁺): A peak at m/z 111 could result from the loss of a hydroxyl radical.

  • Loss of Hydroxymethyl Radical ([M - CH₂OH]⁺): Alpha-cleavage next to the alcohol is a common fragmentation pathway for alcohols, leading to the loss of the -CH₂OH group and resulting in a peak at m/z 97.[11]

  • Ring Fragmentation: The strained spirocyclic system is prone to fragmentation. A retro-Diels-Alder type cleavage of the cyclobutane ring could lead to a fragment at m/z 84. Further fragmentation of the oxetane and cyclobutane rings would lead to a complex pattern of smaller fragments.[12][13]

Experimental Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • Sample Preparation: Place a drop of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge ratio (m/z) range of approximately 20-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions to deduce the fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its unique spirocyclic structure containing an oxetane and a primary alcohol. The interpretations and rationales provided herein are grounded in fundamental spectroscopic principles and serve as a valuable reference for scientists working with this and related compounds.

References

2-Oxaspiro[3.3]heptan-6-ylmethanol: A Novel Building Block Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. In this context, three-dimensional, sp³-rich scaffolds have emerged as a powerful strategy to improve potency, selectivity, and pharmacokinetic properties. Among these, the 2-oxaspiro[3.3]heptane framework has garnered significant attention. This guide focuses on a particularly valuable derivative, 2-Oxaspiro[3.3]heptan-6-ylmethanol , a versatile building block that offers a unique combination of a rigid spirocyclic core and a reactive primary alcohol handle. We will delve into its synthesis, key properties, and its burgeoning applications in the design of next-generation therapeutics, providing detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

The Rise of Spirocyclic Scaffolds in Drug Design

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly sought after in medicinal chemistry.[1][2] Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, leading to enhanced interactions with biological targets.[2] This conformational rigidity can also lead to improved metabolic stability and reduced off-target effects.[3] The introduction of heteroatoms, such as oxygen in the 2-oxaspiro[3.3]heptane system, can further modulate physicochemical properties like solubility and polarity, which are critical for drug-likeness.[4]

Synthesis and Properties of this compound

Synthesis Protocol

A reliable method for the preparation of this compound involves the reduction of its corresponding ethyl ester, as detailed in patent literature.[5]

Reaction Scheme:

Synthesis of this compound start Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate reagent LiAlH4 / THF start->reagent 1. Add to solution 2. Stir at 25°C for 2 hours product This compound reagent->product

Figure 1: Synthesis of this compound.

Step-by-Step Methodology: [5]

  • Preparation of Reactant Solution: In a suitable reaction vessel, dissolve ethyl 2-oxaspiro[3.3]heptane-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: At room temperature (25°C), slowly add a solution of lithium aluminum hydride (LiAlH₄, approximately 1.1 equivalents) in THF to the stirred solution of the ester over a period of 30 minutes.

  • Reaction Monitoring: Stir the resulting mixture at 25°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched, followed by standard aqueous work-up and extraction. The crude product is then purified, typically by column chromatography, to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1363380-95-3[6][7]
Molecular Formula C₇H₁₂O₂[6][7]
Molecular Weight 128.17 g/mol [6]
Purity Typically ≥97%[6]
Storage Room temperature, sealed in dry conditions[1][6]

Applications as a Building Block in Medicinal Chemistry

The utility of this compound as a building block stems from its bifunctional nature: a rigid, three-dimensional core and a versatile primary alcohol. This allows for its incorporation into a wide range of molecular architectures.

Synthesis of Glucocorticoid Receptor Agonists

Recent patent applications have disclosed the use of this compound in the synthesis of novel glucocorticoid receptor agonists.[3][4] In this context, the primary alcohol can be oxidized to the corresponding aldehyde, which then serves as a key intermediate for further elaboration.

Reaction Scheme for Oxidation:

Oxidation_of_Alcohol start This compound reagent Dess-Martin Periodinane / Dichloromethane start->reagent Stir at 25°C for 3 hours product 2-Oxaspiro[3.3]heptane-6-carbaldehyde reagent->product

Figure 2: Oxidation to 2-Oxaspiro[3.3]heptane-6-carbaldehyde.

Experimental Protocol for Oxidation: [3]

  • Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane under an inert nitrogen atmosphere at 0°C, add Dess-Martin periodinane (2 equivalents).

  • Reaction Progression: Allow the resulting solution to warm to 25°C and stir for 3 hours.

  • Quenching and Extraction: Dilute the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

  • Washing and Concentration: Wash the combined organic layers with saturated sodium chloride solution, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude aldehyde.

Incorporation into Benzamide Scaffolds

This compound has also been employed in the synthesis of substituted benzamide compounds, which are a common feature in many biologically active molecules.[8] The primary alcohol allows for the formation of an ether linkage, tethering the spirocyclic motif to an aromatic core.

Illustrative Synthetic Workflow:

G cluster_0 Activation cluster_1 Coupling A This compound B Activated Intermediate (e.g., Alkoxide) A->B Base (e.g., NaH) C Substituted Nitrobenzenesulfonamide B->C Nucleophilic Aromatic Substitution D Coupled Product C->D

Figure 3: Workflow for incorporating the spirocycle via ether linkage.

In a representative synthesis, the alcohol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide.[8] This nucleophile then displaces a suitable leaving group (e.g., a fluoride) on an activated aromatic ring, such as a nitro-substituted benzenesulfonamide, to form the desired ether.[8]

Conclusion and Future Outlook

This compound is a compelling and versatile building block for modern medicinal chemistry. Its unique three-dimensional structure and readily functionalizable handle provide a powerful tool for navigating novel chemical space and developing drug candidates with improved pharmacological profiles. The synthetic accessibility and demonstrated utility in the preparation of complex molecules underscore its potential to become a staple in the medicinal chemist's toolbox. As the demand for sp³-rich scaffolds continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery of innovative therapeutics.

References

The Emergence of 2-Oxaspiro[3.3]heptan-6-ylmethanol in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, championing the principle that low-complexity, low-molecular-weight fragments can serve as highly efficient starting points for the development of potent and selective therapeutics. Within the expanding universe of FBDD, there is a continuous drive to explore novel chemical space, particularly scaffolds rich in sp³-hybridized carbons that offer superior three-dimensional diversity. This guide introduces 2-Oxaspiro[3.3]heptan-6-ylmethanol (OSHM), a promising yet underexplored fragment, and delineates its strategic value for researchers, scientists, and drug development professionals. We will delve into its synthesis, its role as a versatile bioisostere, and provide a comprehensive framework for its integration into FBDD campaigns, complete with detailed experimental protocols.

The Strategic Imperative for sp³-Rich Fragments: Introducing the 2-Oxaspiro[3.3]heptane Core

The paradigm of FBDD is shifting. While historically dominated by flat, aromatic fragments, the industry is increasingly recognizing the limitations of "flatland" chemistry and the immense potential of three-dimensional scaffolds.[1] Spirocycles, particularly strained systems like the spiro[3.3]heptane framework, are at the forefront of this evolution.[2][3] These rigid structures offer a defined and predictable exit vector for chemical elaboration, a critical feature for the rational growth of a fragment hit.[3]

The 2-oxaspiro[3.3]heptane core, which incorporates a polar oxetane ring, presents a unique combination of desirable properties. Oxetanes are increasingly utilized in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and modulate the pKa of neighboring functional groups.[4][5][6] By embedding this functionality within a spirocyclic system, we gain conformational rigidity and a novel spatial arrangement of atoms. The addition of the 6-ylmethanol group to this core provides a crucial handle for both probing interactions with a target protein and for subsequent synthetic elaboration.

Synthesis of this compound (OSHM)

Strategy A: Paternò–Büchi Reaction and Subsequent Functionalization

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene, is a powerful method for the formation of oxetanes.[7][8] This approach could be adapted to form the OSHM scaffold.

Paterno-Buchi_Synthesis cluster_0 Step 1: Paternò-Büchi Reaction cluster_1 Step 2: Reduction A 3-Methyleneoxetane C 2-Oxaspiro[3.3]heptan-6-one A->C B Formaldehyde B->C D 2-Oxaspiro[3.3]heptan-6-one E This compound (OSHM) D->E NaBH4 or LiAlH4 Carboxylic_Acid_Reduction A 2-Oxaspiro[3.3]heptane-6-carboxylic acid B This compound (OSHM) A->B LiAlH4 or BH3·THF FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Fragment Evolution A Primary Screen (NMR or SPR) B Hit Confirmation (Orthogonal Assay) A->B C Affinity Determination (e.g., ITC) B->C D Structural Biology (X-ray or NMR) C->D E Structure-Guided Design D->E F Fragment Growing/Linking E->F G Lead Optimization F->G Fragment_Evolution cluster_0 Fragment Growing cluster_1 Fragment Linking A OSHM Hit B Elaborated Analog A->B Add functionality to exploit adjacent pockets C OSHM Hit E Linked Compound C->E D Second Fragment Hit D->E Linker

References

Conformational Dynamics of the 2-Oxaspiro[3.3]heptane Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxaspiro[3.3]heptane motif has emerged as a compelling structural element in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as increased solubility and metabolic stability. As a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities, as well as larger rings like morpholine, its three-dimensional structure plays a pivotal role in molecular recognition and biological activity.[1] This in-depth technical guide provides a comprehensive conformational analysis of the 2-oxaspiro[3.3]heptane ring system, synthesizing theoretical principles with practical insights for researchers, scientists, and drug development professionals. We will explore the inherent puckering of the constituent oxetane rings, the resulting conformational landscape, and the experimental and computational methodologies employed to elucidate these structural nuances.

Introduction: The Significance of the 2-Oxaspiro[3.3]heptane Core

The spiro[3.3]heptane framework, characterized by two four-membered rings joined at a central quaternary carbon, offers a rigid and well-defined three-dimensional geometry. The introduction of a heteroatom, specifically an oxygen atom to form the 2-oxaspiro[3.3]heptane system, further enhances its utility by introducing polarity and potential hydrogen bond accepting capabilities. This unique combination of rigidity and polarity makes it an attractive scaffold for modulating the properties of drug candidates.[2][3] Understanding the conformational preferences of this ring system is paramount for rational drug design, as the spatial arrangement of substituents attached to the scaffold will dictate its interaction with biological targets.

Theoretical Framework: The Puckered Nature of Four-Membered Rings

Four-membered rings, such as cyclobutane and oxetane, are not planar. The deviation from planarity, known as puckering, is a consequence of the interplay between angle strain (favoring planarity) and torsional strain (favoring a puckered conformation to relieve eclipsing interactions between adjacent substituents). The conformation of a four-membered ring can be described by a single puckering coordinate.

In the case of a spirocyclic system like 2-oxaspiro[3.3]heptane, we have two interconnected four-membered rings. The conformational landscape is therefore described by the puckering of each ring and their relative orientations.

The Potential Energy Surface of Spiro[3.3]heptane Systems

The ring-puckering potential energy surface for a spiro compound with two four-membered rings can be modeled by the following equation:

V = a(x₁⁴ + x₂⁴) + b(x₁² + x₂²) + c(x₁² x₂²)

where:

  • x₁ and x₂ are the ring-puckering coordinates for the two rings.

  • The coefficients a and b are related to the energy barrier to planarity for the individual rings.

  • The coefficient c represents the interaction term between the puckering of the two rings.[3]

This model indicates that the overall conformation is a result of the intrinsic puckering preference of each ring and the energetic cost of their interaction through the spiro center.

Conformational Isomers of 2-Oxaspiro[3.3]heptane

The puckering of the two oxetane rings in 2-oxaspiro[3.3]heptane can lead to several distinct conformational isomers. The relative orientation of the puckered rings can be described as either syn or anti, depending on the direction of the pucker relative to the plane of the other ring.

The interplay of these puckering modes gives rise to a complex potential energy surface with multiple minima corresponding to stable conformers and transition states corresponding to the energy barriers for interconversion.

Caption: Conformational landscape of 2-oxaspiro[3.3]heptane.

The presence of the oxygen atom in one of the rings is expected to influence the puckering amplitude and the energy barriers for inversion compared to the all-carbon spiro[3.3]heptane. The shorter C-O bond length and different bond angles will alter the internal strain of the oxetane ring.

Experimental Approaches to Conformational Analysis

Elucidating the conformational preferences of the 2-oxaspiro[3.3]heptane ring system requires a combination of experimental techniques.

X-Ray Crystallography
Compound Ring 1 Dihedral Angle (°) Ring 2 Dihedral Angle (°) Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane12.9(7)21.2(5)[4]

Table 1: Puckering Angles in a Spiro[3.3]heptane Derivative from X-ray Crystallography.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the ring protons are sensitive to their dihedral angles and, therefore, to the ring's pucker. Variable temperature NMR studies can be used to determine the energy barriers for conformational interconversion.

  • ¹³C NMR: The chemical shifts of the carbon atoms also reflect the local geometry.

  • Nuclear Overhauser Effect (NOE): NOE experiments can provide through-space distance information between protons, which can help to distinguish between different conformational isomers.

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a pure sample of the 2-oxaspiro[3.3]heptane derivative in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) that remains liquid over a wide temperature range.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe and acquire spectra at regular intervals. As the temperature decreases, the rate of conformational interconversion will slow down.

  • Coalescence and Low-Temperature Limit: Observe the broadening and eventual splitting of signals as the exchange rate becomes comparable to the NMR timescale (coalescence). At a sufficiently low temperature, separate signals for the individual conformers may be observed.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the chemical shift difference between the exchanging signals.

Caption: Workflow for Variable Temperature NMR analysis.

Computational Modeling of Conformational Dynamics

In the absence of extensive experimental data for the parent 2-oxaspiro[3.3]heptane, computational methods are invaluable for predicting its conformational behavior.

Molecular Mechanics (MM)

Molecular mechanics methods provide a rapid means of exploring the potential energy surface. A conformational search can be performed to identify the low-energy conformers and estimate their relative populations.

Density Functional Theory (DFT)

DFT calculations provide a more accurate description of the electronic structure and are well-suited for optimizing the geometries of the different conformers and calculating their relative energies. Frequency calculations can confirm that the optimized structures are true minima on the potential energy surface and can be used to calculate thermodynamic properties.

Computational Protocol: Conformational Search and Energy Calculation

  • Initial Structure Generation: Build the 3D structure of 2-oxaspiro[3.3]heptane.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • DFT Optimization: Take the unique low-energy conformers from the MM search and optimize their geometries using a suitable DFT method (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Transition State Search: For the interconversion between stable conformers, perform a transition state search to locate the saddle point on the potential energy surface and calculate the activation energy barrier.

Computational_Workflow cluster_comp Computational Analysis Workflow start Build 3D Structure mm_search Molecular Mechanics Search Identify Low-Energy Conformers start->mm_search dft_opt DFT Geometry Optimization Refine Structures mm_search->dft_opt dft_energy DFT Single-Point Energy Calculate Relative Energies dft_opt->dft_energy ts_search Transition State Search Determine Energy Barriers dft_opt->ts_search

Caption: Computational workflow for conformational analysis.

Conclusion: A Conformationally Defined Scaffold for Drug Design

The 2-oxaspiro[3.3]heptane ring system possesses a rich conformational landscape dominated by the puckering of its two constituent oxetane rings. While direct experimental data on the parent compound is limited, a combination of theoretical principles, data from substituted analogs, and modern computational techniques provides a robust framework for understanding its three-dimensional structure. A thorough appreciation of the conformational dynamics of this important scaffold is essential for leveraging its full potential in the design of novel therapeutics with enhanced properties and biological activity. By applying the experimental and computational workflows outlined in this guide, drug discovery professionals can make more informed decisions in the design and synthesis of next-generation drug candidates incorporating the 2-oxaspiro[3.3]heptane core.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[3.3]heptan-6-ylmethanol is a molecule of significant interest in medicinal chemistry, combining the structural rigidity and three-dimensionality of a spirocyclic system with the unique physicochemical properties of an oxetane ring. This guide provides a comprehensive analysis of the predicted chemical stability and potential degradation pathways of this compound. Drawing upon established principles of oxetane and cyclobutane chemistry, this document offers a predictive framework for its behavior under various stress conditions, outlines methodologies for experimental stability testing, and discusses the analytical techniques required for the characterization of potential degradants. This technical guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and structurally related molecules, enabling a proactive approach to formulation development, stability-indicating method development, and regulatory compliance.

Introduction: The Structural and Chemical Landscape of this compound

This compound is a bifunctional molecule characterized by a unique spirocyclic core, where an oxetane ring and a cyclobutane ring are joined by a single spiro-carbon. The oxetane ring is a four-membered cyclic ether that has gained considerable attention in drug design as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability, aqueous solubility, and lipophilicity.[1][2] The spirocyclic nature of the scaffold imparts a rigid, three-dimensional geometry, which is advantageous for optimizing ligand-receptor interactions and exploring novel chemical space.[3]

The key structural features that dictate the stability and reactivity of this compound are:

  • A 3,3-Disubstituted Oxetane Ring: The oxetane ring in this molecule is substituted at the 3-position by the cyclobutane ring, making it a 3,3-disubstituted oxetane. This substitution pattern is known to significantly enhance the stability of the oxetane ring compared to other substitution patterns.[4][5] The steric hindrance provided by the spiro-fused cyclobutane ring shields the C-O σ* antibonding orbitals from nucleophilic attack, a primary mechanism of oxetane ring-opening.[4]

  • A Primary Alcohol on a Cyclobutane Ring: The presence of a primary alcohol (-CH₂OH) group on the cyclobutane ring introduces a site for potential oxidative degradation.

  • A Strained Spiro[3.3]heptane Core: The spiro[3.3]heptane system, composed of two four-membered rings, possesses inherent ring strain. While this strain can be a driving force for certain reactions, the overall system is generally considered to be thermally stable.[6]

Understanding the interplay of these structural features is paramount to predicting the stability of this compound and anticipating its degradation pathways under conditions relevant to pharmaceutical development, such as manufacturing, storage, and administration.

Predicted Chemical Stability Profile

Based on the known chemistry of 3,3-disubstituted oxetanes and spiro[3.3]heptane systems, a general stability profile for this compound can be predicted. The following table summarizes the expected stability under various stress conditions typically employed in forced degradation studies as per ICH guidelines.[7][8]

Stress ConditionPredicted StabilityRationale
Acidic (e.g., HCl) Susceptible to Degradation The oxetane ring is prone to acid-catalyzed ring-opening via protonation of the oxygen atom, followed by nucleophilic attack. While 3,3-disubstitution enhances stability, strong acidic conditions are expected to induce hydrolysis.[4][5]
Basic (e.g., NaOH) Highly Stable The oxetane ring is generally stable under basic conditions. The primary alcohol is also stable to base.[9][10]
Oxidative (e.g., H₂O₂) Susceptible to Degradation The primary alcohol is a likely site for oxidation to an aldehyde and subsequently a carboxylic acid. Stronger oxidative conditions could potentially lead to the oxidative cleavage of the cyclobutane ring.
Thermal (Dry Heat) Generally Stable Spiro[3.3]heptane systems exhibit good thermal stability.[6] Degradation would likely only occur at elevated temperatures.
Photolytic (UV/Vis Light) Potentially Stable While specific photostability data is unavailable, the saturated nature of the scaffold suggests a lower propensity for direct photodegradation compared to molecules with chromophores. However, photostability testing is still necessary.[11]
Enzymatic Potentially Susceptible There is evidence that oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH), suggesting a potential metabolic degradation pathway.[4][12]

Predicted Degradation Pathways

The primary degradation pathways for this compound are anticipated to involve the two main functional groups: the oxetane ring and the primary alcohol.

Acid-Catalyzed Hydrolysis of the Oxetane Ring

Under acidic conditions, the most probable degradation pathway is the ring-opening of the oxetane. The mechanism involves the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack by water. This results in the formation of a 1,3-diol.

G cluster_start This compound cluster_conditions Stress Condition cluster_product Degradation Product Start 2-Oxaspiro[3.3]heptan- 6-ylmethanol Diol 3-(hydroxymethyl)-3- (1-hydroxycyclobutyl)methanol Start->Diol Ring-Opening Acid H₃O⁺ (Acidic Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the oxetane ring.

Oxidation of the Primary Alcohol

The primary alcohol is susceptible to oxidation under oxidative stress. This can proceed in two steps: first to the corresponding aldehyde, and upon further oxidation, to the carboxylic acid.

G cluster_start Starting Material cluster_conditions Stress Condition cluster_products Degradation Products Start 2-Oxaspiro[3.3]heptan- 6-ylmethanol Aldehyde 2-Oxaspiro[3.3]heptane- 6-carbaldehyde Start->Aldehyde Initial Oxidation Oxidation [O] (Oxidative Stress) Carboxylic_Acid 2-Oxaspiro[3.3]heptane- 6-carboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Oxidative degradation of the primary alcohol.

Potential Oxidative Ring Expansion of the Cyclobutane Ring

Under certain oxidative conditions, cyclobutanol systems can undergo ring expansion.[13][14][15] While speculative for this specific molecule without experimental data, it is a chemically plausible pathway that could lead to the formation of a lactone. This would likely be a minor degradation pathway compared to the oxidation of the primary alcohol.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted.[16][17][18] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Characterize Isolate and Characterize Significant Degradants (e.g., MS, NMR) Analyze->Characterize

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

4.2.1. Acidic Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Treat the stock solution with 0.1 M HCl.

  • Heat the solution at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

4.2.2. Basic Hydrolysis

  • Prepare a stock solution of the compound.

  • Treat the solution with 0.1 M NaOH.

  • Heat at 60°C and monitor over time.

  • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

4.2.3. Oxidative Degradation

  • Prepare a stock solution of the compound.

  • Treat the solution with 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature and protect from light. Monitor over time.

  • At each time point, withdraw an aliquot and dilute for analysis.

4.2.4. Thermal Degradation

  • Place the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).

  • Expose a solution of the compound to the same temperature.

  • Monitor for degradation at various time points.

4.2.5. Photolytic Degradation

  • Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be protected from light.

  • Analyze the samples after the exposure period.[11]

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of this compound and quantifying its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for separating the parent compound from its degradation products. A gradient elution method is often necessary to resolve polar degradants (like the diol from hydrolysis) from the less polar parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification of degradation products. By providing the mass-to-charge ratio of the eluted peaks, it allows for the determination of the molecular weights of the degradants, which is a critical step in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant degradation products, isolation of the degradant followed by analysis using ¹H and ¹³C NMR is required.

Conclusion and Future Perspectives

While no specific degradation studies on this compound have been published, a comprehensive understanding of the chemistry of its constituent functional groups allows for a robust predictive analysis of its stability and degradation pathways. The 3,3-disubstituted oxetane ring is expected to confer significant stability to the molecule, particularly under basic, thermal, and potentially photolytic conditions. The primary liabilities are anticipated to be acid-catalyzed hydrolysis of the oxetane ring and oxidation of the primary alcohol.

The experimental protocols and analytical strategies outlined in this guide provide a clear path for the empirical investigation of this molecule's stability profile. Such studies are not only a regulatory requirement but also provide invaluable information for the development of stable pharmaceutical formulations and for understanding the potential metabolic fate of this promising scaffold. As oxetane-containing molecules continue to gain prominence in drug discovery, a thorough understanding of their stability and degradation is essential for their successful translation into therapeutic agents.

References

An In-Depth Technical Guide to the Solubility Profile of 2-Oxaspiro[3.3]heptan-6-ylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive analysis of the solubility profile of 2-Oxaspiro[3.3]heptan-6-ylmethanol, a novel spirocyclic compound with significant potential in medicinal chemistry.[2] Understanding the solubility of this molecule in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.[3][4] This document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers a predictive analysis of the compound's behavior in a range of common organic solvents. The insights provided herein are intended to empower researchers and drug development professionals to make informed decisions and accelerate the progression of drug candidates incorporating this promising scaffold.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[5][6] Among these properties, solubility is a cornerstone, influencing everything from early-stage high-throughput screening to final dosage form design.[7][8] An inadequate solubility profile can lead to poor absorption, low bioavailability, and ultimately, therapeutic failure.[1]

This compound is a member of the spiro[3.3]heptane class of compounds, which are gaining traction in medicinal chemistry as bioisosteres for more common cyclic systems.[2] Their rigid, three-dimensional structure offers a unique way to explore chemical space and can lead to improved metabolic stability and target engagement.[2] However, the very rigidity that makes these scaffolds attractive can also present solubility challenges. A thorough understanding of the solubility of this compound in a variety of organic solvents is therefore essential for its successful development.

This guide will delve into the factors governing the solubility of this specific molecule, providing a framework for solvent selection in synthesis, purification, and formulation.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[9] At its core, the dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS [10]

The process can be broken down into three conceptual steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in their crystal lattice.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.

The overall enthalpy of solution (ΔH) is the net result of these energy changes.[10] An endothermic process (ΔH > 0) means more energy is consumed than released, and solubility will generally increase with temperature.[11][12] Conversely, an exothermic process (ΔH < 0) will see solubility decrease with increasing temperature.[11][12]

Molecular Structure and Intermolecular Forces

The specific intermolecular forces at play are dictated by the molecular structures of the solute and solvent. For this compound, the key structural features influencing its solubility are:

  • The Spirocyclic Core: The rigid, non-polar hydrocarbon framework of the spiro[3.3]heptane core contributes to van der Waals interactions.

  • The Oxetane Ring: The ether oxygen in the oxetane ring introduces polarity and can act as a hydrogen bond acceptor.

  • The Hydroxymethyl Group (-CH₂OH): This is the most significant contributor to polarity, capable of acting as both a hydrogen bond donor and acceptor.

The interplay of these features will determine how well this compound interacts with different organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[13][14] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[15][16] This provides a powerful tool for rational solvent selection and the design of solvent blends with tailored properties.[15]

Experimental Determination of Solubility

A robust and reproducible experimental method is crucial for accurately determining the solubility of a compound. The isothermal shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.[17][18]

Detailed Experimental Protocol

Objective: To determine the saturation solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered saturated samples using a validated HPLC method or another appropriate analytical technique.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve.

Data Reporting: The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 prep3 Cap vials securely prep2->prep3 equil Agitate at constant temperature (e.g., 24-48 hours) prep3->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter sample (0.22 µm) sample2->sample3 analysis2 Analyze standards and samples (e.g., HPLC) sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3 solubility_relationship cluster_solute This compound cluster_solvents Organic Solvents solute Spirocyclic Core (Non-polar) Oxetane (Polar, H-bond acceptor) Hydroxymethyl (Polar, H-bond donor/acceptor) nonpolar Non-Polar (e.g., Hexane) solute->nonpolar Poor Interaction (Low Solubility) mod_aprotic Moderately Polar Aprotic (e.g., Ethyl Acetate) solute->mod_aprotic Moderate Interaction (Moderate Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) solute->polar_aprotic Good Interaction (High Solubility) polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Excellent Interaction (Very High Solubility)

References

Methodological & Application

Introduction: The Significance of Spirocyclic Oxetanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scalable Synthesis Protocol for 2-Oxaspiro[3.3]heptan-6-ylmethanol

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry as they offer a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] Among these, the 2-oxaspiro[3.3]heptane motif is of particular interest. It combines the beneficial properties of an oxetane ring—a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups—with the rigid, spirocyclic nature of the [3.3]heptane core.[2][3] This combination can enhance aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[4] this compound is a key building block that allows for the introduction of this valuable scaffold into a variety of molecular architectures through further functionalization of the primary alcohol.

This document provides a comprehensive and scalable protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The presented methodology is broken down into a multi-step synthesis that is both robust and amenable to scale-up.

Synthetic Strategy Overview

The synthesis of this compound is approached through a three-stage process, commencing with the construction of the core spirocyclic framework, followed by functional group manipulation, and concluding with the reduction to the target primary alcohol.

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subgraph "cluster_0" { label="Stage 1: Core Synthesis"; style="rounded"; bgcolor="#E8F0FE"; "start" [label="Pentaerythritol"]; "intermediate1" [label="3,3-Bis(bromomethyl)oxetane"]; "intermediate2" [label="Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate"]; "start" -> "intermediate1" [label=" Oxetane Formation "]; "intermediate1" -> "intermediate2" [label=" Spirocyclization "]; }

subgraph "cluster_1" { label="Stage 2: Functionalization"; style="rounded"; bgcolor="#E6F4EA"; "intermediate3" [label="2-Oxaspiro[3.3]heptane-6-carboxylic acid"]; }

subgraph "cluster_2" { label="Stage 3: Reduction"; style="rounded"; bgcolor="#FEF7E0"; "final_product" [label="this compound"]; }

"intermediate2" -> "intermediate3" [label=" Hydrolysis &\n Decarboxylation ", color="#34A853"]; "intermediate3" -> "final_product" [label=" Reduction ", color="#FBBC05"]; }

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

The initial stage focuses on the construction of the spiro[3.3]heptane core with an integrated oxetane ring. This is achieved through a two-step process starting from the readily available and inexpensive pentaerythritol.

Step 1.1: Synthesis of 3,3-Bis(bromomethyl)oxetane

This step involves the formation of the oxetane ring from a tetra-substituted carbon center. The use of hydrobromic acid and sulfuric acid facilitates a double intramolecular Williamson ether synthesis-like reaction.

Protocol:

  • To a mechanically stirred solution of pentaerythritol (1.0 eq) in a suitable solvent such as toluene, add hydrobromic acid (48% aqueous solution, 4.0 eq).

  • Carefully add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 30 °C with an ice bath.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction by pouring it into a stirred mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

Causality Behind Experimental Choices: The use of a high-boiling solvent like toluene allows for the necessary reaction temperature to be reached for the cyclization to occur. The sulfuric acid acts as a dehydrating agent and catalyst. A careful workup is necessary to neutralize the strong acids and remove impurities.

Step 1.2: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

This step involves a double alkylation of diethyl malonate with the previously synthesized 3,3-bis(bromomethyl)oxetane to form the spirocyclic core.

Protocol:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 eq) to absolute ethanol under a nitrogen atmosphere.

  • Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes, then add a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in absolute ethanol dropwise via the addition funnel.

  • Heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords the pure diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

Causality Behind Experimental Choices: Sodium ethoxide is a strong base that deprotonates diethyl malonate to form a nucleophilic enolate. The double alkylation proceeds via an SN2 mechanism. Anhydrous conditions are crucial to prevent side reactions with water.

Reagent/SolventStep 1.1 Molar Eq.Step 1.2 Molar Eq.
Pentaerythritol1.0-
Hydrobromic Acid (48%)4.0-
Sulfuric Acid (conc.)2.0-
TolueneSolvent-
3,3-Bis(bromomethyl)oxetane-1.0
Diethyl malonate-1.0
Sodium-2.2
Absolute Ethanol-Solvent

Stage 2: Synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid

This stage involves the hydrolysis of the diester followed by decarboxylation to yield the mono-carboxylic acid intermediate.

Protocol:

  • Dissolve the diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

  • Heat the acidified solution to 100 °C for 1-2 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the solution and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: Saponification with a strong base like KOH hydrolyzes the esters to the corresponding carboxylate salts. Acidification protonates the carboxylates and the resulting geminal diacid is unstable and undergoes decarboxylation upon heating to afford the more stable mono-acid.

Stage 3: Synthesis of this compound

The final stage is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride is an effective reagent for this transformation.[5]

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-oxaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in anhydrous THF dropwise. Effervescence (hydrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound as a colorless oil or low-melting solid.

Causality Behind Experimental Choices: LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[6] The reaction must be carried out under anhydrous conditions as LiAlH4 reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered.[7]

digraph "reaction_scheme" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_stage1" { label="Stage 1"; style="rounded"; bgcolor="#E8F0FE"; node [shape=plaintext]; Pentaerythritol [label="Pentaerythritol"]; BBMO [label="3,3-Bis(bromomethyl)oxetane"]; Diester [label="Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate"]; Pentaerythritol -> BBMO [label="HBr, H₂SO₄\nToluene, Reflux"]; BBMO -> Diester [label="Diethyl malonate, NaOEt\nEthanol, Reflux"]; }

subgraph "cluster_stage2" { label="Stage 2"; style="rounded"; bgcolor="#E6F4EA"; node [shape=plaintext]; CarboxylicAcid [label="2-Oxaspiro[3.3]heptane-6-carboxylic acid"]; }

subgraph "cluster_stage3" { label="Stage 3"; style="rounded"; bgcolor="#FEF7E0"; node [shape=plaintext]; FinalProduct [label="this compound"]; }

Diester -> CarboxylicAcid [label="1. KOH, Ethanol, Reflux\n2. HCl, Heat", color="#34A853"]; CarboxylicAcid -> FinalProduct [label="1. LiAlH₄, THF\n2. Workup", color="#FBBC05"]; }

Figure 2: Chemical reaction scheme for the synthesis of this compound.

Conclusion

The protocol outlined in this application note provides a reliable and scalable route to this compound, a valuable building block for drug discovery. By starting from the inexpensive commodity chemical pentaerythritol, this synthesis is cost-effective. Each stage of the synthesis employs well-established and robust chemical transformations, making the protocol suitable for implementation in both academic and industrial research laboratories. The detailed explanations for the experimental choices are intended to provide researchers with a thorough understanding of the underlying chemical principles, facilitating troubleshooting and optimization.

References

Application Note: Leveraging 2-Oxaspiro[3.3]heptan-6-ylmethanol for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxaspiro[3.3]heptane Motif

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The oxetane ring has emerged as a powerful motif, valued for its ability to impart low molecular weight, high polarity, and a distinct three-dimensional character to drug candidates.[1][2][3] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[1][4] Specifically, the 2-oxaspiro[3.3]heptane framework, a unique spirocyclic system containing an oxetane ring, offers a rigid, predictable vectorization for substituents, enabling more selective interactions with biological targets.[5][6] This application note provides a detailed guide for the effective use of a key derivative, 2-Oxaspiro[3.3]heptan-6-ylmethanol , in parallel synthesis workflows to rapidly generate diverse chemical libraries for drug discovery programs.

The primary alcohol functionality of this compound serves as a versatile synthetic handle for diversification. This building block is particularly attractive as it allows for the introduction of the spirocyclic oxetane moiety as a means to fine-tune critical drug-like properties. For instance, the oxetane's inductive electron-withdrawing effect can modulate the pKa of nearby basic functional groups, and its nature as a polar, sp³-rich scaffold can disrupt planarity, often leading to improved pharmacokinetic profiles.[2][3]

This document will detail robust protocols for the derivatization of this compound through common, high-throughput amenable reactions such as etherification and amide coupling (following oxidation). We will explore the causality behind reagent selection, reaction optimization, and purification strategies tailored for a parallel synthesis format.

Core Synthesis Workflow and Library Design

The central strategy involves utilizing the primary alcohol of this compound as a point of diversification. A typical parallel synthesis campaign can be visualized as a multi-step process designed for efficiency and scalability.

G cluster_0 Phase 1: Scaffold Preparation cluster_2 Phase 3: Workup & Purification cluster_3 Phase 4: Library Generation A This compound (Core Building Block) B Array of Alkyl Halides / Sulfonates (for Etherification) C Oxidation to Aldehyde/Acid A->C Oxidation Step D Array of Amines (for Reductive Amination) G Parallel Reaction Quenching & Liquid-Liquid Extraction B:s->G:n Ether Products C:s->D:n Reductive Amination Path E Array of Carboxylic Acids (for Amide Coupling) F Array of Amines (for Amide Coupling) C:s->F:n Amide Coupling Path (via Acid) D:s->G:n Amine Products F:s->G:n Amide Products H High-Throughput Purification (e.g., Prep-HPLC-MS) G:s->H:n I Final Compound Library (Plate Formatting) H:s->I:n

Caption: General workflow for parallel library synthesis using this compound.

Protocol 1: Parallel Etherification via Williamson Synthesis

This protocol describes the high-throughput synthesis of an ether library by reacting this compound with a diverse set of alkylating agents. The Williamson ether synthesis is a robust and well-understood reaction, making it highly suitable for parallel formats.

Rationale for Reagent Selection:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide. Its insolubility in many organic solvents allows for easy separation during workup.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices due to their ability to dissolve the alkoxide and their relatively high boiling points, which allow for a range of reaction temperatures.

  • Alkylating Agents: A library of commercially available alkyl halides (bromides and iodides are preferred for their higher reactivity) or sulfonates (tosylates, mesylates) can be used to introduce a wide range of substituents.

Step-by-Step Methodology:
  • Preparation of Reagent Plates:

    • In a 96-well deep-well plate (the "reagent plate"), dispense a diverse set of alkylating agents (e.g., R¹-Br, R²-Br, ... R⁹⁶-Br) into individual wells. A stock solution of each reagent can be prepared and dispensed using automated liquid handlers.

  • Reaction Setup (in a separate 96-well reaction block):

    • To each well of a 96-well reaction block equipped with a magnetic stir bar, add a solution of this compound (1.0 eq.) in anhydrous DMF.

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to each well.

    • Stir the mixture at room temperature for 30 minutes to allow for complete alkoxide formation.

    • Using a liquid handler, transfer the solutions of the alkylating agents from the reagent plate to the corresponding wells of the reaction block.

  • Reaction Execution:

    • Seal the reaction block and heat to the desired temperature (typically 50-80 °C) with stirring.

    • Monitor the reaction progress by taking small aliquots from a few representative wells for LC-MS analysis. Reaction times typically range from 4 to 16 hours.

  • Parallel Workup:

    • Cool the reaction block to room temperature.

    • Carefully quench each reaction by the slow, parallel addition of water.

    • Add ethyl acetate to each well and agitate to perform a liquid-liquid extraction.

    • Separate the organic layer. This can be achieved using automated liquid handlers or specialized 96-well phase separation plates.

    • Wash the combined organic extracts with brine.

  • Purification and Analysis:

    • Concentrate the organic extracts in a centrifugal evaporator.

    • Purify the crude products using a high-throughput preparative HPLC-MS system.[7][8] This allows for mass-triggered fractionation, ensuring that only the desired product is collected from each well.[8]

Data Summary Table: Representative Etherification Reactions
WellAlkylating Agent (R-X)Temp (°C)Time (h)Yield (%)Purity (%)
A1Benzyl bromide60885>95
A24-Methoxybenzyl chloride701278>95
A3Ethyl bromoacetate50691>95
A41-Bromobutane701672>95

Protocol 2: Parallel Amide Library Synthesis

This two-stage protocol involves the oxidation of the primary alcohol to a carboxylic acid, followed by a parallel amide coupling with a library of amines. This approach significantly expands the chemical space accessible from the starting material.

G A 2-Oxaspiro[3.3]heptan- 6-ylmethanol B Oxidation (e.g., TEMPO/BAIB) A->B C 2-Oxaspiro[3.3]heptane- 6-carboxylic acid (Intermediate) B->C D Amide Coupling (HATU, DIPEA) C->D F Diversified Amide Library D->F E Library of Amines (R-NH2) E->D

Caption: Workflow for the two-stage parallel synthesis of an amide library.

Stage 1: Oxidation to Carboxylic Acid

Rationale:

  • A mild and efficient oxidation is crucial to avoid side reactions. A TEMPO-catalyzed oxidation using (diacetoxy)iodobenzene (BAIB) as the terminal oxidant is an excellent choice for its high selectivity for primary alcohols and compatibility with various functional groups.

Methodology:

  • Dissolve this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Add TEMPO (catalytic amount, ~1-5 mol%) and BAIB (1.5 eq.).

  • Stir at room temperature until the reaction is complete (monitor by LC-MS, typically 2-4 hours).

  • Work up the reaction by quenching with sodium thiosulfate solution and extracting with an organic solvent.

  • Purify the resulting carboxylic acid by standard column chromatography or crystallization to obtain the key intermediate in bulk.

Stage 2: Parallel Amide Coupling

Rationale for Reagent Selection:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective and widely used coupling reagent that minimizes racemization and side reactions.[9] It is particularly suitable for high-throughput screening.[10]

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to scavenge the acid formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves most reactants and reagents used in amide coupling.

Step-by-Step Methodology:

  • Preparation of Reagent Plates:

    • Prepare a "reagent plate" by dispensing a diverse library of primary and secondary amines into a 96-well plate.

    • In a separate "activator plate," dispense a solution of HATU (1.1 eq.) and DIPEA (2.5 eq.) in DMF into each well.

  • Reaction Setup (in a 96-well reaction block):

    • To each well of the reaction block, add a solution of 2-Oxaspiro[3.3]heptane-6-carboxylic acid (1.0 eq.) in DMF.

    • Transfer the HATU/DIPEA solution from the activator plate to the reaction block and agitate for 15-20 minutes to pre-activate the carboxylic acid.

    • Transfer the amine solutions from the reagent plate to the corresponding wells of the reaction block.

  • Reaction Execution:

    • Seal the reaction block and stir at room temperature.

    • Monitor progress via LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup and Purification:

    • The workup and purification follow a similar parallel procedure as described in Protocol 1, involving aqueous quench, liquid-liquid extraction, and purification by high-throughput preparative HPLC-MS.[7][11]

Data Summary Table: Representative Amide Coupling Reactions
WellAmine (R-NH₂)Time (h)Yield (%)Purity (%)
B1Aniline492>95
B2Piperidine295>95
B34-Fluorobenzylamine488>95
B4Morpholine294>95

Conclusion and Outlook

This compound is a valuable and versatile building block for parallel synthesis, enabling the rapid generation of compound libraries with high structural diversity and desirable physicochemical properties. The oxetane-containing spirocyclic core serves as an excellent surrogate for more traditional, often problematic motifs like gem-dimethyl or morpholine groups, offering a pathway to improved drug-like characteristics.[4][12] The protocols detailed herein for parallel etherification and amide coupling provide robust and scalable methods for researchers in drug discovery. By integrating these high-throughput synthesis techniques, discovery teams can accelerate the hit-to-lead optimization process and more effectively explore novel chemical space.

References

Application Notes and Protocols: Incorporation of "2-Oxaspiro[3.3]heptan-6-ylmethanol" into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards the exploration of three-dimensional (3D) molecular architectures.[1] Saturated spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as a compelling class of building blocks that offer a rigid and well-defined exit vector for substituents, thereby enabling precise control over the spatial orientation of pharmacophoric elements.[2] The incorporation of heteroatoms into this framework, as seen in 2-oxaspiro[3.3]heptane derivatives, further enhances its utility by modulating key physicochemical properties.

The 2-oxaspiro[3.3]heptane scaffold, which features a strained four-membered oxetane ring, is particularly noteworthy. Oxetanes are increasingly recognized for their capacity to improve aqueous solubility, enhance metabolic stability, and reduce the lipophilicity of parent molecules, all of which are critical attributes for successful drug candidates.[3][4] Furthermore, the oxetane moiety can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a unique combination of steric bulk and polarity.

This guide provides a comprehensive overview of the synthesis and strategic incorporation of a key functionalized building block, (2-Oxaspiro[3.3]heptan-6-yl)methanol , into bioactive scaffolds. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery with the tools to leverage the advantageous properties of this unique molecular framework.

I. Synthesis of (2-Oxaspiro[3.3]heptan-6-yl)methanol: A Versatile Building Block

While a direct, one-pot synthesis for (2-Oxaspiro[3.3]heptan-6-yl)methanol is not extensively documented, a reliable multi-step synthesis can be devised based on established methodologies for constructing spiro[3.3]heptane cores. The following protocol outlines a plausible and scalable route.

Workflow for the Synthesis of (2-Oxaspiro[3.3]heptan-6-yl)methanol

Synthesis_Workflow A 3-Oxocyclobutane-1-carboxylic acid B Esterification (e.g., MeOH, H+) A->B C Methyl 3-oxocyclobutane-1-carboxylate B->C D Wittig Reaction (e.g., Ph3P=CH2) C->D E Methyl 3-methylenecyclobutane-1-carboxylate D->E F Reduction (e.g., LiAlH4) E->F G (3-Methylenecyclobutyl)methanol F->G H Epoxidation (e.g., m-CPBA) G->H I 2-Oxa-6-azaspiro[3.3]heptane precursor H->I J Corey-Chaykovsky Reaction (e.g., (CH3)3S(O)I, NaH) I->J K 2-Oxaspiro[3.3]heptan-6-yl)methanol J->K

Caption: Proposed synthetic workflow for (2-Oxaspiro[3.3]heptan-6-yl)methanol.

Detailed Synthetic Protocol

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid

  • Reaction Setup: To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the mixture, remove the methanol under reduced pressure, and dilute the residue with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutane-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Wittig Olefination

  • Reaction Setup: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) at 0 °C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes.

  • Reaction Execution: Add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in THF dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated ammonium chloride solution. Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford methyl 3-methylenecyclobutane-1-carboxylate.

Step 3: Reduction of the Ester

  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 3-methylenecyclobutane-1-carboxylate (1.0 eq) in THF dropwise.

  • Reaction Execution: After the addition is complete, stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification: Carefully quench the reaction by sequential dropwise addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield (3-methylenecyclobutyl)methanol.

Step 4 & 5: Epoxidation and Corey-Chaykovsky Reaction for Spirocycle Formation

This two-step sequence is a known strategy for constructing the oxaspiro[3.3]heptane core.[5]

  • Epoxidation: Dissolve (3-methylenecyclobutyl)methanol (1.0 eq) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Stir at room temperature for 2-3 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to give the crude epoxide.

  • Corey-Chaykovsky Reaction: To a suspension of trimethylsulfoxonium iodide (1.5 eq) and sodium hydride (1.5 eq) in anhydrous DMSO, stir at room temperature for 1 hour. Add the crude epoxide (1.0 eq) in DMSO and heat the reaction to 50-60 °C for 4-6 hours. Cool, pour into ice water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography to yield (2-Oxaspiro[3.3]heptan-6-yl)methanol .

II. Physicochemical Impact of the 2-Oxaspiro[3.3]heptane Moiety

The decision to incorporate the 2-oxaspiro[3.3]heptane motif is driven by its predictable and beneficial impact on key drug-like properties. The following table summarizes the expected changes when replacing common structural motifs with a 2-oxaspiro[3.3]heptane analog.

PropertyNon-Spirocyclic Analog (e.g., Cyclohexyl, gem-Dimethyl)2-Oxaspiro[3.3]heptane AnalogRationale & Reference
Aqueous Solubility LowerSignificantly HigherThe polar oxetane ring enhances hydrogen bonding with water.[4]
Lipophilicity (cLogP/LogD) HigherLowerReplacement of lipophilic hydrocarbon structure with a more polar ether.[6][7]
Metabolic Stability Prone to CYP450 oxidation at aliphatic C-H bondsGenerally ImprovedThe oxetane ring can block sites of metabolism.[3]
Molecular Rigidity Flexible (e.g., cyclohexane chair flips)RigidThe spirocyclic nature restricts conformational freedom, potentially improving target binding.[2]
Fraction of sp³ (Fsp³) LowerHigherIncreases the three-dimensionality of the molecule, which is correlated with clinical success.[8]

III. Protocols for Incorporating (2-Oxaspiro[3.3]heptan-6-yl)methanol into Bioactive Scaffolds

The primary alcohol functionality of (2-Oxaspiro[3.3]heptan-6-yl)methanol serves as a versatile handle for conjugation to various bioactive cores (represented as "R-X" in the protocols, where X is a suitable functional group).

General Workflow for Incorporation

Incorporation_Workflow cluster_0 Bioactive Scaffold (R-X) cluster_1 (2-Oxaspiro[3.3]heptan-6-yl)methanol Scaffold Phenol (R-OH) Carboxylic Acid (R-COOH) Amine (R-NH2) Coupling Coupling Chemistry Scaffold->Coupling BuildingBlock Primary Alcohol BuildingBlock->Coupling Product Spiro-functionalized Bioactive Molecule Coupling->Product Etherification Esterification Reductive Amination

Caption: Key strategies for coupling (2-Oxaspiro[3.3]heptan-6-yl)methanol to bioactive scaffolds.

Protocol 1: Ether Synthesis via Mitsunobu Reaction

This protocol is ideal for coupling the alcohol with a phenolic group on the bioactive scaffold (R-OH). The Mitsunobu reaction proceeds with inversion of configuration at the alcohol's carbon, although in this case, the carbon is not a stereocenter.[9][10]

  • Reaction Setup: To a solution of the phenolic bioactive compound (R-OH, 1.0 eq), (2-Oxaspiro[3.3]heptan-6-yl)methanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (10-20 vol) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[11]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide as a white precipitate is often an indicator of reaction progress.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely and may require multiple chromatographic purifications or trituration.

Causality Behind Choices: The Mitsunobu reaction is chosen for its mild conditions, which are compatible with a wide range of functional groups often present in complex bioactive molecules.[12] It is particularly effective for forming ether linkages where standard Williamson ether synthesis might fail or require harsh conditions.

Protocol 2: Ester Synthesis via DCC/DMAP Coupling

This protocol is suitable for forming an ester linkage with a carboxylic acid on the bioactive scaffold (R-COOH).

  • Reaction Setup: To a solution of the carboxylic acid-containing bioactive compound (R-COOH, 1.0 eq), (2-Oxaspiro[3.3]heptan-6-yl)methanol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.

  • Reaction Execution: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up and Purification: Filter off the DCU precipitate and wash with DCM. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices: DCC/DMAP coupling is a standard, reliable method for esterification under mild conditions. DMAP acts as a nucleophilic catalyst, accelerating the reaction. This method avoids the need for activating the carboxylic acid as an acid chloride, which might not be compatible with sensitive functional groups.

Protocol 3: N-Alkylation via a Two-Step Reductive Amination

This protocol allows for the coupling of the spirocyclic motif to a primary or secondary amine on the bioactive scaffold (R-NH₂ or R-NHR'). This requires a two-step process: oxidation of the alcohol to the aldehyde, followed by reductive amination.

Step 3a: Oxidation to the Aldehyde

  • Reaction Setup: To a solution of (2-Oxaspiro[3.3]heptan-6-yl)methanol (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry, and concentrate to yield the crude 2-oxaspiro[3.3]heptane-6-carbaldehyde. This aldehyde is often used immediately in the next step.

Step 3b: Reductive Amination

  • Reaction Setup: Dissolve the crude aldehyde from the previous step (1.0 eq) and the amine-containing bioactive scaffold (1.1 eq) in a suitable solvent such as methanol or dichloroethane (DCE). Add a few drops of acetic acid to catalyze imine formation.

  • Reaction Execution: Stir the mixture at room temperature for 1-2 hours. Then, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[13] Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices: A two-step process is chosen for greater control and to avoid over-alkylation. DMP is a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. Sodium triacetoxyborohydride is a mild and selective reducing agent for imines in the presence of aldehydes, which is ideal for reductive amination.[14]

IV. Conclusion

(2-Oxaspiro[3.3]heptan-6-yl)methanol represents a valuable and versatile building block for modern drug discovery. Its incorporation into bioactive scaffolds offers a strategic approach to enhancing aqueous solubility, improving metabolic stability, and exploring novel chemical space through its rigid, three-dimensional structure. The protocols detailed in these application notes provide a practical framework for the synthesis and utilization of this promising motif, empowering medicinal chemists to design and create next-generation therapeutics with improved pharmacological profiles.

V. References

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References

Application Notes and Protocols for the Synthesis of Functionalized 2-Oxaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2-Oxaspiro[3.3]heptanes in Modern Chemistry

The 2-oxaspiro[3.3]heptane scaffold, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, spirocyclic structure offers a compelling alternative to more traditional, planar aromatic rings and flexible aliphatic chains. The incorporation of this moiety can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, such as enhanced aqueous solubility, metabolic stability, and novel intellectual property.[1][2] Specifically, 2-oxaspiro[3.3]heptanes and their heteroatom-containing analogues are recognized as valuable bioisosteres for commonly used groups like gem-dimethyl, carbonyls, morpholines, and piperidines.[3][4][5] This guide provides an in-depth overview of the primary synthetic strategies for accessing functionalized 2-oxaspiro[3.3]heptanes, complete with mechanistic insights and detailed experimental protocols for key transformations.

Strategic Approaches to the 2-Oxaspiro[3.3]heptane Core

The synthesis of functionalized 2-oxaspiro[3.3]heptanes can be broadly categorized into two main strategies: de novo construction of the spirocyclic system and the functionalization of a pre-existing 2-oxaspiro[3.3]heptane core. This guide will focus on the most robust and versatile de novo methods.

Photochemical [2+2] Cycloadditions: The Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as one of the most direct and efficient methods for constructing the oxetane ring.[1][6] In the context of 2-oxaspiro[3.3]heptanes, this typically involves the reaction of a ketone with an exocyclic methylene alkene or vice versa.

Mechanism and Rationale:

The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet excited state. This triplet species then interacts with the ground-state alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the oxetane product. The regioselectivity of the reaction is governed by the stability of the initially formed biradical.

Recent advancements have introduced the use of visible-light photocatalysis, which offers milder reaction conditions and broader substrate scope compared to traditional high-energy UV irradiation.[1][7] This approach utilizes a photosensitizer, often an iridium-based complex, to facilitate the triplet energy transfer to the carbonyl substrate.[1]

A particularly elegant strategy for constructing polysubstituted 2-oxaspiro[3.3]heptanes involves the intermolecular crossed [2+2] cycloaddition of exocyclic arylidene oxetanes with electron-deficient alkenes under visible-light irradiation.[3][8][9][10][11] This method provides expedient access to a diverse range of functionalized spirocycles of high interest in medicinal chemistry.[3][10]

Visualizing the Paternò-Büchi Reaction:

Paternò_Büchi_Reaction Ketone Cyclic Ketone Excited_Ketone Triplet Excited Ketone Ketone->Excited_Ketone hν (UV or Visible Light + Sensitizer) Alkene Exocyclic Alkene Biradical 1,4-Biradical Intermediate Excited_Ketone->Biradical + Alkene Product 2-Oxaspiro[3.3]heptane Biradical->Product Spin Inversion & Ring Closure

Caption: General workflow of the Paternò-Büchi reaction for 2-oxaspiro[3.3]heptane synthesis.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a powerful alternative to photochemical methods for the synthesis of the oxetane ring. The most common approach is the Williamson ether synthesis, which involves the intramolecular displacement of a leaving group by an alkoxide.

Mechanism and Rationale:

This strategy typically starts with a 1,3-diol precursor derived from a cyclobutane core. One of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate), and the other is deprotonated with a base to form an alkoxide. The subsequent intramolecular nucleophilic substitution reaction forms the oxetane ring. The stereochemistry of the reaction proceeds with inversion at the carbon bearing the leaving group.

An efficient, protecting-group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223, utilizes a hydroxide-facilitated alkylation of an aniline with 3,3-bis(bromomethyl)oxetane.[12] This highlights the utility of intramolecular cyclization in scalable synthetic processes.

Visualizing Intramolecular Cyclization:

Intramolecular_Cyclization Precursor 3-(Halomethyl)cyclobutane-1-methanol Alkoxide Intermediate Alkoxide Precursor->Alkoxide Base (e.g., NaH, KOH) Product 2-Oxaspiro[3.3]heptane Alkoxide->Product Intramolecular SN2

Caption: Intramolecular Williamson ether synthesis for 2-oxaspiro[3.3]heptane formation.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Potential Limitations Typical Yields Key Reagents
Paternò-Büchi (UV) Direct, atom-economical.Requires specialized photochemical equipment, potential for side reactions.40-80%Ketones, alkenes, UV lamp.
Paternò-Büchi (Visible Light) Milder conditions, improved scalability and safety.[1]Requires a photocatalyst, which can be expensive.60-99%[1]Ketones, alkenes, photocatalyst (e.g., Ir-based), visible light source.
Intramolecular Cyclization High-yielding, predictable stereochemistry.Multi-step synthesis of the precursor is often required.70-90%[13]Halo-alcohols, base (e.g., NaH, KOH).

Detailed Experimental Protocols

Protocol 1: Visible Light-Mediated Paternò-Büchi Reaction for the Synthesis of a Functionalized 2-Oxaspiro[3.3]heptane

This protocol is adapted from the visible light-mediated synthesis of oxetanes.[1]

Materials:

  • Cyclobutanone (1.0 equiv)

  • 3-Methylenecyclobutane-1-carbonitrile (1.2 equiv)

  • fac-Ir(ppy)₃ (1 mol%)

  • Degassed acetonitrile (MeCN)

  • Blue LED light source (e.g., Kessil lamp)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add cyclobutanone (e.g., 1 mmol, 70.1 mg), 3-methylenecyclobutane-1-carbonitrile (e.g., 1.2 mmol, 111.7 mg), and fac-Ir(ppy)₃ (e.g., 0.01 mmol, 6.5 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed acetonitrile (e.g., 10 mL) to the flask via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source placed approximately 5-10 cm from the flask.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired functionalized 2-oxaspiro[3.3]heptane.

Protocol 2: Intramolecular Williamson Etherification for the Synthesis of 2-Oxaspiro[3.3]heptane

This protocol is a general procedure based on established methods for oxetane synthesis via intramolecular cyclization.[13]

Materials:

  • 3-(Bromomethyl)cyclobutane-1-methanol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon or nitrogen atmosphere, add a suspension of NaH (e.g., 1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (e.g., 10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(bromomethyl)cyclobutane-1-methanol (e.g., 1.0 mmol, 179 mg) in anhydrous THF (e.g., 5 mL) to the stirred NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield 2-oxaspiro[3.3]heptane.

Conclusion and Future Outlook

The synthetic toolbox for accessing functionalized 2-oxaspiro[3.3]heptanes is rapidly expanding, driven by the increasing demand for these valuable scaffolds in drug discovery. Photochemical methods, particularly those utilizing visible light, offer efficient and direct routes to a wide array of derivatives. Concurrently, intramolecular cyclization strategies provide reliable and scalable alternatives. As our understanding of the unique conformational and electronic properties of these spirocycles deepens, we can anticipate the development of even more sophisticated and stereoselective synthetic methodologies, further empowering medicinal chemists to explore novel chemical space.

References

Asymmetric Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanol Enantiomers: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Spirocycles in Modern Drug Discovery

The spiro[3.3]heptane motif, a rigid three-dimensional scaffold, has garnered significant attention in medicinal chemistry as a bioisostere for commonly used ring systems. Its unique conformational constraints can lead to improved metabolic stability, aqueous solubility, and binding affinity of drug candidates. Specifically, the functionalized derivative, 2-oxaspiro[3.3]heptan-6-ylmethanol, presents a chiral center of high interest. The stereochemistry of this alcohol can profoundly influence the pharmacological profile of a molecule. Consequently, robust and efficient methods for the asymmetric synthesis of its enantiomers are crucial for the development of novel therapeutics.

This guide provides a detailed protocol for the preparation of enantiomerically enriched (R)- and (S)-2-Oxaspiro[3.3]heptan-6-ylmethanol, leveraging a strategy that combines a scalable synthesis of the racemic precursor followed by a highly selective enzymatic kinetic resolution.

Strategic Overview: A Convergent Approach to Enantiopurity

Direct asymmetric synthesis of the target molecule is challenging. Therefore, we present a more practical and adaptable two-stage strategy. The first stage involves the synthesis of the racemic diol, (±)-2-Oxaspiro[3.3]heptane-6,6-diyldimethanol, from commercially available starting materials. The second, and key, stage is an enzymatic kinetic resolution of this diol, which selectively acylates one enantiomer, allowing for the separation of the two enantiopure mono-acylated and unreacted diol precursors. Subsequent straightforward chemical modifications yield the target enantiomers of this compound.

G cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution & Derivatization A Pentaerythritol B 3,3-Bis(bromomethyl)oxetane A->B HBr, H2SO4 then NaOH D Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate B->D NaH, THF C Diethyl malonate C->D E (±)-2-Oxaspiro[3.3]heptane-6,6-diyldimethanol D->E LiAlH4, THF F (±)-Diol E->F G Enantiomerically Enriched Monoacetate & Diol F->G Lipase (e.g., CALB) Vinyl Acetate H (R)-2-Oxaspiro[3.3]heptan-6-ylmethanol G->H 1. Separation 2. Hydrolysis (if acylated) 3. Monotosylation & Reduction I (S)-2-Oxaspiro[3.3]heptan-6-ylmethanol G->I 1. Separation 2. Hydrolysis (if acylated) 3. Monotosylation & Reduction

Figure 1: Overall synthetic strategy.

Part 1: Synthesis of Racemic (±)-2-Oxaspiro[3.3]heptane-6,6-diyldimethanol

The synthesis of the key racemic diol intermediate is achieved in a three-step sequence starting from the readily available pentaerythritol.

Protocol 1.1: Synthesis of 3,3-Bis(bromomethyl)oxetane

This procedure is adapted from scalable industrial preparations[1].

  • Step 1: Bromination of Pentaerythritol. To a stirred solution of pentaerythritol in concentrated hydrobromic acid and sulfuric acid at reflux, a solution of hydrogen bromide in acetic acid is added dropwise. The reaction is heated for 24 hours.

  • Step 2: Cyclization. The reaction mixture is cooled and carefully neutralized with a concentrated aqueous solution of sodium hydroxide, leading to the cyclization to form 3,3-bis(bromomethyl)oxetane.

  • Purification. The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 1.2: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
  • Deprotonation. In a flame-dried flask under an inert atmosphere, sodium hydride is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and diethyl malonate is added dropwise.

  • Alkylation. A solution of 3,3-bis(bromomethyl)oxetane in anhydrous THF is then added to the reaction mixture. The reaction is allowed to warm to room temperature and then heated to reflux for 12 hours.

  • Workup and Purification. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 1.3: Reduction to (±)-2-Oxaspiro[3.3]heptane-6,6-diyldimethanol
  • Reduction. To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate in anhydrous THF is added dropwise.

  • Quenching and Workup. The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the racemic diol.

Part 2: Enzymatic Kinetic Resolution and Synthesis of Enantiomers

The cornerstone of this asymmetric synthesis is the enzymatic kinetic resolution of the racemic diol. Lipases are highly effective for this transformation due to their stereoselectivity.

References

Application Notes & Protocols: 2-Oxaspiro[3.3]heptan-6-ylmethanol in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Three-Dimensional Solid-Phase Synthesis

In the landscape of drug discovery and combinatorial chemistry, the demand for novel molecular scaffolds that can populate unexplored chemical space is insatiable. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology for the rapid generation of large compound libraries.[1] However, the structural diversity of these libraries is often limited by the planarity of the building blocks and linkers employed. The strategic incorporation of rigid, three-dimensional motifs is a powerful approach to overcome this limitation, enhancing the drug-like properties of synthesized compounds.

This guide introduces 2-Oxaspiro[3.3]heptan-6-ylmethanol , a unique bifunctional molecule poised to serve as a versatile linker and scaffold in solid-phase organic synthesis. Its defining feature is the spirocyclic oxetane core, which imparts a rigid, non-planar geometry with well-defined exit vectors for substitution. The spiro[3.3]heptane motif is increasingly recognized as a valuable bioisostere for commonly used saturated heterocycles like piperidine, offering potential improvements in physicochemical properties such as metabolic stability and solubility.[2][3] The primary alcohol functionality of this compound provides a convenient handle for attachment to a variety of solid supports, making it an ideal candidate for integration into established SPOS workflows.

These application notes provide a comprehensive overview of the potential utility of this compound in SPOS, including detailed protocols for its immobilization on a solid support and subsequent diversification. The methodologies described herein are designed to be robust and adaptable, enabling researchers to leverage the unique structural features of this scaffold in their drug discovery and development programs.

The Strategic Advantage of the 2-Oxaspiro[3.3]heptane Scaffold

The incorporation of the 2-oxaspiro[3.3]heptane moiety into small molecules via solid-phase synthesis offers several key advantages:

  • Enhanced Three-Dimensionality: The rigid, spirocyclic core introduces a high degree of sp³ character, moving away from the flat structures that often dominate screening libraries. This can lead to improved target selectivity and potency.

  • Metabolic Stability: The oxetane ring is known to be more metabolically stable than many other functional groups, potentially reducing clearance rates and improving the pharmacokinetic profile of drug candidates.[4]

  • Novel Chemical Space: As a relatively underexplored scaffold, the use of 2-oxaspiro[3.3]heptane derivatives can lead to the discovery of compounds with novel biological activities and intellectual property.

  • Bioisosterism: The 2-oxaspiro[3.3]heptane scaffold can act as a rigid bioisostere for piperidine and other six-membered rings, providing a new avenue for lead optimization.[2]

Chemical Stability of the Oxetane Core

A critical consideration for the use of any new scaffold in solid-phase synthesis is its stability under a range of reaction conditions. The oxetane ring, being a strained four-membered heterocycle, requires careful handling. However, 3,3-disubstituted oxetanes, including the spirocyclic system in our target molecule, exhibit enhanced stability.[5] The table below summarizes the general stability of the oxetane ring to common reagents and conditions in SPOS.

Reagent/ConditionStability of Oxetane RingReference
Trifluoroacetic acid (TFA)Moderate; potential for ring-opening with prolonged exposure or at elevated temperatures. Use with caution.[5]
PiperidineGenerally stable.[6]
Diisopropylethylamine (DIPEA)Stable.[6]
Palladium catalysts (e.g., Pd/C, H₂)Stable.[5]
Sodium borohydride (NaBH₄)Stable.[5]
Lithium aluminum hydride (LiAlH₄)May cause decomposition at elevated temperatures; use at low temperatures is generally safe.[6]
Strong nucleophilesGenerally stable, though ring-opening can occur with certain nucleophiles under forcing conditions.[7]
Oxidizing agentsGenerally stable.[6]

Experimental Protocols

Protocol 1: Immobilization of this compound onto a Solid Support

The primary alcohol of this compound allows for its covalent attachment to a variety of solid supports. The choice of resin and linker is critical as it dictates the cleavage conditions required to release the final compound. Here, we describe a robust method for attachment to a 2-chlorotrityl chloride resin, which allows for mild acidic cleavage, preserving the integrity of the oxetane ring.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Methanol (for capping)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Coupling Reaction:

    • Drain the DCM from the swollen resin.

    • In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in anhydrous DCM (5 mL).

    • Add DIPEA (6 equivalents relative to resin loading) to the solution of the alcohol.

    • Add the solution to the resin and agitate the mixture at room temperature for 4 hours.

  • Capping of Unreacted Sites:

    • Drain the reaction mixture.

    • Wash the resin with DCM (3 x 10 mL).

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing and Drying:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • 2-Chlorotrityl chloride resin: This resin is chosen for its acid-labile linker, allowing for cleavage of the final product under mild conditions (e.g., dilute TFA in DCM), which is crucial for preserving the oxetane ring.[8]

  • DIPEA: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the alcohol for reaction with the resin.

  • Capping: This step is essential to prevent unreacted chlorotrityl groups from interfering with subsequent synthetic steps.

Diagram of Immobilization Workflow:

G cluster_prep Resin Preparation cluster_coupling Coupling cluster_capping Capping & Washing Resin 2-Chlorotrityl Chloride Resin Swell Swell in DCM Resin->Swell Couple Couple to Resin (4h, RT) Swell->Couple Alcohol This compound + DIPEA in DCM Alcohol->Couple Cap Cap with MeOH/DIPEA Couple->Cap Wash Wash (DCM, DMF, MeOH) Cap->Wash Dry Dry under Vacuum Wash->Dry

Immobilization of the spirocyclic alcohol onto the solid support.
Protocol 2: Diversification of the Resin-Bound Scaffold

Once immobilized, the 2-oxaspiro[3.3]heptane scaffold can be further functionalized if a derivative with an additional reactive handle is used. For this hypothetical protocol, we will assume the use of a derivative, "N-Fmoc-6-aminomethyl-2-oxaspiro[3.3]heptane," attached to the resin via a suitable linker. This allows for standard Fmoc-based solid-phase peptide synthesis to build a small molecule library.

Materials:

  • Resin-bound N-Fmoc-6-aminomethyl-2-oxaspiro[3.3]heptane

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF, anhydrous

  • DCM, anhydrous

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) and agitate for 20 minutes.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate flask, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in anhydrous DMF (5 mL).

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat Cycles: Repeat steps 1 and 2 for each subsequent amino acid to be added to the chain.

  • Final Cleavage:

    • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

    • Purify by HPLC.

Diagram of Diversification Workflow:

G Start Resin-Bound Scaffold Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Amino_Acid_Coupling Wash2 Wash (DMF, DCM) Amino_Acid_Coupling->Wash2 Cycle Repeat n times Wash2->Cycle Cycle->Fmoc_Deprotection Next Cycle Final_Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Final_Cleavage Final Cycle Purification HPLC Purification Final_Cleavage->Purification

References

Protecting Group Strategies for 2-Oxaspiro[3.3]heptan-6-ylmethanol: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of protecting groups is paramount to achieving synthetic targets with precision and efficiency. The novel spirocyclic building block, 2-Oxaspiro[3.3]heptan-6-ylmethanol, presents a unique synthetic challenge due to the presence of a primary alcohol and a strained oxetane ring. This guide provides a detailed exploration of effective protecting group strategies for this molecule, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

The primary consideration for protecting the hydroxyl group of this compound is the stability of the 3,3-disubstituted oxetane core. This structural motif is known to be relatively robust, particularly under basic and neutral conditions, but can be susceptible to ring-opening under harsh acidic conditions. Therefore, the selection of protecting groups and their corresponding application and cleavage conditions must be carefully considered to preserve the integrity of the spirocyclic system.

This document will focus on two highly reliable and orthogonally compatible protecting groups for the primary alcohol: the tert-butyldimethylsilyl (TBS) ether and the benzyl (Bn) ether . The choice between these will depend on the planned subsequent synthetic steps and the desired deprotection strategy.

Section 1: The Tert-butyldimethylsilyl (TBS) Ether Strategy

The tert-butyldimethylsilyl (TBS) group is a sterically hindered silyl ether, widely favored for its ease of introduction, stability across a broad range of reaction conditions (including basic, organometallic, and many oxidizing and reducing environments), and its selective removal using fluoride-based reagents. Its bulkiness also allows for the selective protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols.

Rationale for Selection

The choice of a TBS ether for protecting this compound is underpinned by the mild, basic or neutral conditions required for its installation, which are highly compatible with the oxetane ring. The deprotection, typically achieved with tetrabutylammonium fluoride (TBAF), is also performed under neutral or slightly basic conditions, thus ensuring the preservation of the spirocyclic core.

Experimental Protocol: Protection of this compound as a TBS Ether

This protocol details the procedure for the efficient silylation of the primary alcohol.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq.).

  • Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-((tert-butyldimethylsilyloxy)methyl)-2-oxaspiro[3.3]heptane.

Experimental Protocol: Deprotection of the TBS Ether

This protocol outlines the cleavage of the TBS ether to regenerate the primary alcohol.

Materials:

  • 6-((tert-butyldimethylsilyloxy)methyl)-2-oxaspiro[3.3]heptane

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Add the 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Deprotection is usually complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield pure this compound.[1]

Section 2: The Benzyl (Bn) Ether Strategy: An Orthogonal Approach

The benzyl (Bn) ether is another robust protecting group for alcohols, offering excellent stability to both acidic and basic conditions. Its primary advantage lies in its orthogonal deprotection method: catalytic hydrogenolysis. This allows for the selective removal of the benzyl group in the presence of other protecting groups, such as silyl ethers, that are labile to fluoride or acid.

Rationale for Selection

The formation of a benzyl ether via the Williamson ether synthesis proceeds under basic conditions, which are well-tolerated by the oxetane ring of this compound. The key deprotection step, catalytic hydrogenation, is performed under neutral conditions and has been shown to be compatible with oxetane-containing molecules, making the benzyl group a suitable orthogonal protecting group in a multi-step synthesis involving this spirocycle.[2]

Experimental Protocol: Protection of this compound as a Benzyl Ether

This protocol describes the formation of the benzyl ether using the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq.) in anhydrous THF (0.5 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 6-((benzyloxy)methyl)-2-oxaspiro[3.3]heptane.[3]

Experimental Protocol: Deprotection of the Benzyl Ether by Catalytic Hydrogenation

This protocol details the removal of the benzyl group to regenerate the alcohol.

Materials:

  • 6-((benzyloxy)methyl)-2-oxaspiro[3.3]heptane

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 eq.) in methanol or ethyl acetate (0.1 M).

  • Carefully add 10% Pd/C (10 mol %) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected this compound. Purification by column chromatography is usually not necessary for this clean reaction.[4][5][6]

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStability of Oxetane RingOrthogonality
TBS Ether TBS-Cl, Imidazole, DMF, RTTBAF, THF, RTHighLabile to fluoride
Benzyl Ether NaH, BnBr, THF/DMF, 0°C to RTH₂, Pd/C, MeOH/EtOAc, RTHighLabile to hydrogenolysis

Visualization of Synthetic Workflows

Protection and Deprotection Cycle of TBS Ether

TBS_Protection_Deprotection Substrate This compound Protected TBS-Protected Alcohol Substrate->Protected TBS-Cl, Imidazole DMF, RT Deprotected This compound Protected->Deprotected TBAF, THF RT

Caption: Workflow for TBS protection and deprotection.

Protection and Deprotection Cycle of Benzyl Ether

Benzyl_Protection_Deprotection Substrate This compound Protected Benzyl-Protected Alcohol Substrate->Protected NaH, BnBr THF, 0°C to RT Deprotected This compound Protected->Deprotected H₂, Pd/C MeOH, RT

Caption: Workflow for Benzyl ether protection and deprotection.

Conclusion

The successful synthesis and manipulation of complex molecules bearing the 2-oxaspiro[3.3]heptane motif rely heavily on the judicious choice and application of protecting groups. The tert-butyldimethylsilyl and benzyl ethers represent two robust and orthogonal strategies for the temporary masking of the primary alcohol in this compound. The protocols detailed herein are based on well-established, high-yielding transformations that are compatible with the sensitive oxetane ring. By carefully selecting the protecting group based on the overall synthetic plan, researchers can confidently navigate the synthetic challenges posed by this novel building block.

References

Troubleshooting & Optimization

Identification of common impurities in "2-Oxaspiro[3.3]heptan-6-ylmethanol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-ylmethanol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable spirocyclic building block. Our goal is to provide practical, experience-driven solutions to common challenges encountered during its synthesis, focusing specifically on the identification and mitigation of impurities.

The most prevalent synthetic route to this compound involves the reduction of a corresponding ester precursor, typically methyl or ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). While effective, this process requires careful control of reaction and work-up conditions to prevent the formation of key impurities. This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Synthetic Issues & Impurities

This section addresses specific problems you may encounter during the synthesis, diagnosed through common analytical methods like NMR or GC-MS.

Q1: My ¹H NMR spectrum shows a singlet around 3.7 ppm and a carbonyl signal in the ¹³C NMR (~170-175 ppm) that correspond to my starting ester. What caused this incomplete reaction?

Answer: The presence of residual starting material, such as methyl 2-oxaspiro[3.3]heptane-6-carboxylate, is one of the most common issues. It points directly to an incomplete reduction reaction. The causality can be traced to several factors related to the reducing agent, lithium aluminum hydride (LiAlH₄).

Root Causes & Explanations:

  • Insufficient Equivalents of LiAlH₄: The reduction of an ester to an alcohol is a two-step process that consumes two equivalents of hydride.[1] The first addition leads to an aldehyde intermediate, which is immediately reduced by a second hydride equivalent. Therefore, a minimum of 0.5 equivalents of LiAlH₄ (which delivers 4 hydride equivalents) is theoretically required per equivalent of ester. In practice, 1.5 to 2.0 equivalents of LiAlH₄ are often used to ensure the reaction goes to completion.

  • Deactivation of LiAlH₄ by Moisture: LiAlH₄ reacts violently and exothermically with water and other protic sources (like residual ethanol in the starting ester).[2] This reaction consumes the hydride, rendering it unavailable for the desired reduction. It is critical that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents (e.g., dry THF or diethyl ether).[2]

  • Low Reaction Temperature: While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion, especially on a larger scale. If the reaction is quenched while still cold, it may not have had sufficient thermal energy to finish.

Troubleshooting Steps:

  • Verify Reagent Quantity: Ensure you are using at least 1.5 equivalents of LiAlH₄ relative to your starting ester.

  • Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents. Dry all glassware in an oven (e.g., >120 °C) for several hours and cool under a stream of inert gas.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting ester before quenching the reaction. A stain like potassium permanganate can be effective for visualizing both the ester and the alcohol product.

  • Increase Reaction Time/Temperature: Allow the reaction to stir at room temperature for several hours after the initial addition of the reagent.

Q2: My mass spectrometry data shows a peak with a mass corresponding to C₇H₁₄O₃, which suggests the addition of water to my product. What is this impurity and how did it form?

Answer: This impurity is likely 3-(hydroxymethyl)-3-(2-hydroxyethyl)cyclobutane-1,1-diol , the product of a ring-opening reaction of the oxetane moiety. The strained four-membered oxetane ring is susceptible to cleavage under acidic conditions.[3][4]

Causality (Mechanism): During the aqueous work-up of the LiAlH₄ reaction, a protic acid (e.g., HCl, H₂SO₄) is often added to neutralize the basic aluminum salts and quench any remaining hydride. If the local concentration or temperature becomes too high, the acid can catalyze the hydrolysis of the oxetane ring. The ether oxygen is protonated, activating the ring for nucleophilic attack by water, leading to the formation of a 1,3-diol.[5][6]

Troubleshooting & Prevention:

  • Use a Fieser Work-up: A safer quenching procedure involves the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water. This method (known as the Fieser work-up) precipitates the aluminum salts as a granular solid (Al(OH)₃) that can be easily filtered off, often avoiding the need for a strongly acidic quench.[2]

  • Maintain Low Temperature: Perform the entire work-up procedure in an ice bath (0 °C) to dissipate the heat generated from quenching the excess LiAlH₄ and to minimize the rate of potential acid-catalyzed side reactions.

  • Avoid Strong Acids: If an acidic quench is necessary, consider using a milder acid like Rochelle's salt (potassium sodium tartrate) solution, which can chelate the aluminum salts and facilitate their removal into the aqueous layer without requiring a very low pH.

Q3: After purification, my final product is contaminated with a fine white powder that is insoluble in common organic solvents. What is this and how can I remove it?

Answer: This white powder is almost certainly composed of inorganic aluminum salts (e.g., Al(OH)₃, LiAlO₂) generated during the reaction work-up. These salts can sometimes be difficult to remove completely by simple filtration or extraction.

Troubleshooting & Removal:

  • Optimize the Quench: As mentioned in Q2, using a Fieser work-up is the most effective way to generate easily filterable aluminum salts. The key is the slow, controlled addition of each reagent.

  • Use a Filter Aid: If the salts are very fine and pass through standard filter paper, filter the entire mixture through a pad of Celite® or diatomaceous earth. This creates a finer filtration matrix that can trap the particulate matter.

  • Aqueous Wash with Chelation: During the work-up extractions, wash the organic layer with a saturated aqueous solution of Rochelle's salt. The tartrate ions will chelate any remaining aluminum salts and pull them into the aqueous phase.

  • Final Filtration: After drying and concentrating your organic phase, re-dissolve the crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate) and filter it one last time before final solvent removal.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the recommended method for purifying the final product? Flash column chromatography is the most reliable method for achieving high purity. This compound is a polar molecule due to the alcohol group. A silica gel stationary phase with a gradient elution starting from a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • FAQ 2: Which analytical techniques are best for assessing the purity of my final product? A combination of techniques is recommended for a comprehensive assessment:

    • ¹H and ¹³C NMR: Confirms the structure and can identify organic impurities with high sensitivity.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities (like residual solvents or the ring-opened diol) and confirming the molecular weight of the product.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of the hydroxyl group (~3300-3400 cm⁻¹, broad) and the absence of the starting ester carbonyl (~1730 cm⁻¹).

  • FAQ 3: Are there any specific storage recommendations for this compound? Due to the potential for the oxetane ring to be sensitive, it is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (e.g., 4 °C) to minimize potential degradation over time.

Standard Operating Procedures (SOPs)

SOP-01: Protocol for Purification via Flash Column Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate), add the silica, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Dry pack the column with silica gel in the desired non-polar solvent (e.g., 100% Hexanes).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding ethyl acetate in increments (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Summary of Common Impurities and Identification
Impurity NameStructureCommon CauseKey Analytical Signal
Methyl 2-oxaspiro[3.3]heptane-6-carboxylate (Structure of starting ester)Incomplete reduction¹H NMR: Singlet ~3.7 ppm (–OCH₃); ¹³C NMR: Carbonyl ~172 ppm; FTIR: C=O stretch ~1730 cm⁻¹
3-(hydroxymethyl)-3-(2-hydroxyethyl)cyclobutane-1,1-diol (Structure of ring-opened diol)Acid-catalyzed ring opening during work-upMS: M+H₂O peak relative to product; ¹H NMR: Absence of characteristic oxetane protons (~4.5 ppm), appearance of new CH₂-OH signals.
Aluminum Hydroxide (Al(OH)₃) Al(OH)₃LiAlH₄ work-upAppearance: Fine white solid, insoluble in organic solvents.

Visual Guides & Workflows

Diagram 1: Synthesis Pathway and Impurity Formation

G SM Starting Ester (2-Oxaspiro[3.3]heptane-6-carboxylate) Reaction 1) LiAlH4, Anhydrous THF 2) Work-up SM->Reaction Intended Path Product Desired Product (this compound) Impurity2 Impurity: Ring-Opened Diol Product->Impurity2 Harsh Acidic Work-up Impurity1 Impurity: Unreacted Ester Reaction->Product Complete Reaction + Careful Work-up Reaction->Impurity1 Incomplete Reduction

Caption: Reaction scheme showing the desired synthesis and pathways to common impurities.

Diagram 2: Troubleshooting Workflow for Product Impurity

G Start Analyze Crude Product (NMR, GC-MS) CheckEster Starting Ester Present? Start->CheckEster CheckDiol Ring-Opened Diol Present? CheckEster->CheckDiol No FixReduction Solution: - Use more LiAlH4 - Ensure anhydrous conditions - Increase reaction time/temp CheckEster->FixReduction Yes CheckSalts Inorganic Salts Present? CheckDiol->CheckSalts No FixWorkup Solution: - Use Fieser work-up - Keep quench at 0°C - Avoid strong acids CheckDiol->FixWorkup Yes Clean Product Appears Clean Proceed to Chromatography CheckSalts->Clean No FixPurification Solution: - Filter through Celite® - Wash with Rochelle's salt - Re-filter before concentration CheckSalts->FixPurification Yes

Caption: A logical workflow for identifying impurities and finding the correct solution.

References

Overcoming low yields in the synthesis of spiro[3.3]heptane systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[3.3]heptane systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently asked questions. The unique structural rigidity and three-dimensional topology of the spiro[3.3]heptane scaffold have made it an increasingly important bioisostere for aromatic rings in modern medicinal chemistry.[1] However, the construction of this strained bicyclic system is not without its challenges, often leading to frustratingly low yields. This resource aims to address these synthetic hurdles head-on, providing not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Overcoming Low Yields

This section is dedicated to addressing specific experimental issues you may encounter. Each question is framed around a common problem, followed by a detailed explanation of potential causes and actionable solutions.

Q1: My [2+2] cycloaddition of dichloroketene with methylenecyclobutane is giving a low yield and a complex mixture of byproducts. What's going wrong?

The [2+2] cycloaddition of a ketene with an alkene is a classic and powerful method for constructing cyclobutanones, which are key intermediates for spiro[3.3]heptanes.[2] However, the high reactivity of ketenes, particularly dichloroketene, can lead to several side reactions if not properly controlled.

Causality Behind the Issue:

  • Ketene Polymerization: Dichloroketene is highly reactive and prone to polymerization, especially at higher concentrations and temperatures.[3] This is often the primary culprit for low yields of the desired cycloadduct.

  • Side Reactions of the Alkene: The strained nature of methylenecyclobutane can make it susceptible to acid-catalyzed isomerization or polymerization, particularly if the dichloroketene is generated under conditions that produce acidic byproducts.

  • Inefficient Ketene Generation: The in-situ generation of dichloroketene from either trichloroacetyl chloride with a zinc-copper couple or dehydrohalogenation of dichloroacetyl chloride with triethylamine must be efficient and well-timed with the presence of the alkene to ensure trapping of the ketene before it decomposes or polymerizes.[3][4]

Troubleshooting Workflow:

Start Low Yield in [2+2] Cycloaddition Check_Ketene_Gen Verify Ketene Generation Method Start->Check_Ketene_Gen Check_Reaction_Cond Assess Reaction Conditions Start->Check_Reaction_Cond Check_Purity Evaluate Reagent Purity Start->Check_Purity Solution_Slow_Addition Implement Slow Addition of Ketene Precursor Check_Ketene_Gen->Solution_Slow_Addition Inefficient trapping Solution_Base_Choice Use Non-Nucleophilic Base for Dehydrohalogenation Check_Ketene_Gen->Solution_Base_Choice Side reactions with base Solution_Temp_Control Maintain Low Reaction Temperature Check_Reaction_Cond->Solution_Temp_Control Polymerization observed Solution_Purify_Alkene Purify Methylenecyclobutane Check_Purity->Solution_Purify_Alkene Impure starting material

Caption: Troubleshooting workflow for low-yield [2+2] cycloadditions.

Actionable Solutions:

  • Slow Addition: The precursor to dichloroketene (e.g., trichloroacetyl chloride) should be added slowly to the reaction mixture containing methylenecyclobutane. This maintains a low concentration of the highly reactive ketene, favoring the desired cycloaddition over polymerization.

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) throughout the addition and reaction time. This will significantly suppress the rate of ketene polymerization.

  • Reagent Purity: Ensure the purity of your methylenecyclobutane. Commercially available starting materials can contain inhibitors or byproducts from their synthesis that may interfere with the reaction. Distillation of the alkene immediately before use is recommended.

  • Choice of Base (for dehydrohalogenation): If using triethylamine for dehydrohalogenation, ensure it is dry and of high purity. The formation of triethylamine hydrochloride can create an acidic environment, so a non-nucleophilic, hindered base might be considered in some cases.

Experimental Protocol: Dichloroketene Cycloaddition

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Charge the flask with freshly distilled methylenecyclobutane (1.2 equivalents) and a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the flask to 0 °C in an ice bath.

  • If using the zinc-copper couple method, add activated zinc-copper couple (2.5 equivalents) to the flask.

  • Dissolve trichloroacetyl chloride (1.0 equivalent) in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the trichloroacetyl chloride solution dropwise to the stirred reaction mixture over 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, filter the reaction mixture to remove the zinc salts and wash the filter cake with fresh diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Q2: I am attempting a double alkylation of a malonate ester with 1,1-bis(bromomethyl)cyclobutane, but I'm getting a mixture of mono- and di-alkylated products, along with some elimination byproducts. How can I improve the selectivity for the desired spiro[3.3]heptane?

The double alkylation of a malonate ester is a common and effective method for constructing the spiro[3.3]heptane core.[6] However, achieving high yields of the desired di-alkylated product without competing side reactions requires careful control of the reaction conditions.

Causality Behind the Issue:

  • Competitive Mono-alkylation: The mono-alkylated intermediate still possesses an acidic proton and can be deprotonated by the base, leading to a second alkylation. If the second alkylation is slow relative to the first, a mixture of products will be obtained.

  • E2 Elimination: The base can act as a nucleophile or a base. With sterically hindered substrates or strong, bulky bases, an E2 elimination can compete with the desired SN2 reaction, leading to the formation of an alkene from the 1,1-bis(bromomethyl)cyclobutane.

  • Base-Induced Hydrolysis: If there is any water present in the reaction, the base can promote the hydrolysis of the malonate ester, leading to the formation of the corresponding carboxylate and reducing the yield of the desired product.

Troubleshooting Workflow:

Start Low Selectivity in Malonate Alkylation Check_Stoichiometry Verify Stoichiometry of Base and Electrophile Start->Check_Stoichiometry Check_Reaction_Cond Assess Reaction Conditions (Temp, Solvent) Start->Check_Reaction_Cond Check_Base Evaluate Choice of Base Start->Check_Base Solution_Base_Equiv Use >2 Equivalents of a Strong, Non-nucleophilic Base Check_Stoichiometry->Solution_Base_Equiv Incomplete dialkylation Solution_Temp_Control Maintain Low to Moderate Temperature Check_Reaction_Cond->Solution_Temp_Control Elimination byproducts observed Solution_Solvent_Choice Use a Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Reaction_Cond->Solution_Solvent_Choice Poor solubility/reactivity Solution_Slow_Addition Slowly Add Alkylating Agent Check_Reaction_Cond->Solution_Slow_Addition Mixture of products Check_Base->Solution_Base_Equiv Weak base used

Caption: Troubleshooting workflow for malonate alkylation side reactions.

Actionable Solutions:

  • Stoichiometry of the Base: Use a slight excess of a strong, non-nucleophilic base (e.g., 2.1-2.2 equivalents of sodium hydride) to ensure complete deprotonation of both the starting malonate and the mono-alkylated intermediate.

  • Slow Addition of the Electrophile: Add the 1,1-bis(bromomethyl)cyclobutane dropwise to the solution of the malonate enolate at a low temperature (e.g., 0 °C). This will help to control the exotherm of the reaction and minimize side reactions.

  • Reaction Temperature: Maintain a controlled temperature throughout the reaction. While initial deprotonation may be performed at 0 °C, the alkylation may require gentle heating to proceed at a reasonable rate. However, excessive heat will favor elimination.

  • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to ensure the solubility of the reactants and intermediates. Ensure the solvent is anhydrous to prevent hydrolysis.

Experimental Protocol: Double Alkylation of Diethyl Malonate

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous DMF.

  • Cool the suspension to 0 °C and add diethyl malonate (1.0 equivalent) dropwise.

  • Allow the reaction to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,1-bis(bromomethyl)cyclobutane (1.05 equivalents) in anhydrous DMF dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Q3: My semipinacol rearrangement to form a spiro[3.3]heptan-1-one is giving low conversion, and I'm observing decomposition of my starting 1-cyclopropylcyclobutanol. What factors are critical for this rearrangement?

The semipinacol rearrangement is an elegant and efficient method for the synthesis of spiro[3.3]heptan-1-ones from 1-cyclopropylcyclobutanols.[2] The reaction is typically promoted by a Brønsted or Lewis acid.

Causality Behind the Issue:

  • Acid Strength and Concentration: The choice and concentration of the acid are critical. An acid that is too weak may not be sufficient to promote the rearrangement, while an acid that is too strong or used in excess can lead to decomposition of the starting material or the product.

  • Reaction Temperature: The rearrangement is often sensitive to temperature. Too low a temperature may result in a sluggish reaction and incomplete conversion, while too high a temperature can promote side reactions and decomposition.

  • Water Content: The presence of water can interfere with the reaction, potentially by quenching the carbocation intermediate or promoting side reactions. Anhydrous conditions are often necessary.

Troubleshooting Workflow:

Start Poor Yield in Semipinacol Rearrangement Check_Acid Evaluate Acid Choice and Concentration Start->Check_Acid Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Solution_Acid_Screen Screen Different Acids (e.g., MsOH, AlCl3) Check_Acid->Solution_Acid_Screen Low conversion or decomposition Solution_Temp_Optimization Optimize Reaction Temperature Check_Temp->Solution_Temp_Optimization Sluggish reaction or side products Solution_Dry_Reagents Use Anhydrous Solvents and Reagents Check_Anhydrous->Solution_Dry_Reagents Inconsistent results

Caption: Troubleshooting workflow for semipinacol rearrangements.

Actionable Solutions:

  • Acid Screening: If one acid is not effective, screen other Brønsted or Lewis acids. Methanesulfonic acid (MsOH) and aluminum chloride (AlCl₃) have been shown to be effective for this transformation.[2] Start with catalytic amounts and gradually increase if necessary.

  • Temperature Optimization: Begin the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if no conversion is observed. Monitor the reaction closely by TLC to find the optimal temperature that promotes rearrangement without causing decomposition.

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Acid-Mediated Semipinacol Rearrangement

  • Dissolve the 1-cyclopropylcyclobutanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to the desired starting temperature (e.g., 0 °C).

  • Add the acid (e.g., MsOH, 0.1-1.0 equivalent) dropwise.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude spiro[3.3]heptan-1-one by column chromatography.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to spiro[3.3]heptane derivatives, and what are their relative advantages and disadvantages?

There are several established strategies for the synthesis of the spiro[3.3]heptane core. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Synthetic RouteAdvantagesDisadvantagesKey Intermediates
[2+2] Cycloaddition Convergent, can provide access to functionalized cyclobutanone precursors.Often low to moderate yields, can be challenging to control side reactions.[7]Ketenes, methylenecyclobutane
Double Malonate Alkylation Reliable for constructing the core from simple building blocks, can be scaled up.Requires a di-electrophile, potential for side reactions (dialkylation, elimination).1,1-bis(bromomethyl)cyclobutane, malonate esters
Semipinacol Rearrangement Can be highly efficient and stereospecific.[2]Requires synthesis of the precursor alcohol, sensitive to reaction conditions.1-cyclopropylcyclobutanols
Tandem Carbolithiation/Addition Can provide access to complex derivatives in a single step.Often requires cryogenic temperatures and highly reactive organolithium reagents.Organolithiums, unsaturated precursors

Q5: How can I effectively purify my spiro[3.3]heptane product from structurally similar impurities?

The purification of spiro[3.3]heptane derivatives can be challenging due to their often non-polar nature and the presence of similarly structured byproducts.

  • Vacuum Distillation: For volatile and thermally stable spiro[3.3]heptanes, vacuum distillation can be a highly effective method for purification on a larger scale.

  • Column Chromatography: This is the most common method for purifying spiro[3.3]heptane derivatives. Careful selection of the eluent system is crucial. A gradual increase in the polarity of the eluent (gradient elution) can often provide better separation than isocratic elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

  • Preparative HPLC: For challenging separations, particularly of stereoisomers, preparative HPLC may be necessary.

Q6: How does the choice of solvent affect the efficiency of spiro[3.3]heptane synthesis?

The solvent can play a critical role in the outcome of the reaction by influencing the solubility of reactants, stabilizing intermediates, and affecting reaction rates.

  • For [2+2] Cycloadditions: Non-polar, aprotic solvents like diethyl ether or dichloromethane are commonly used to ensure the solubility of the reactants without interfering with the reactive ketene intermediate.

  • For Malonate Alkylations: Polar aprotic solvents such as DMF or DMSO are preferred as they effectively solvate the metal cation of the enolate, increasing its nucleophilicity and promoting the SN2 reaction.

  • For Semipinacol Rearrangements: The choice of solvent depends on the acid used. For many acid-catalyzed reactions, chlorinated solvents like dichloromethane are suitable as they are relatively non-coordinating and can dissolve a wide range of organic compounds.

References

Technical Support Center: Scaling Up 2-Oxaspiro[3.3]heptan-6-ylmethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Oxaspiro[3.3]heptan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable spirocyclic oxetane building block. The unique strained ring system of oxetanes, while beneficial for modulating physicochemical properties in drug candidates, presents distinct challenges in synthesis, particularly during scale-up.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient production process.

I. Understanding the Core Synthesis

The synthesis of this compound typically involves the construction of the spirocyclic oxetane core followed by functional group manipulation. A common retrosynthetic approach is illustrated below. Challenges can arise at each stage, from the formation of the strained four-membered ring to purification of the final polar alcohol.

This compound This compound Protected Intermediate Protected Intermediate This compound->Protected Intermediate Deprotection Spirocyclic Ketone/Ester Spirocyclic Ketone/Ester Protected Intermediate->Spirocyclic Ketone/Ester Reduction Key Building Blocks Key Building Blocks Spirocyclic Ketone/Ester->Key Building Blocks Cyclization start Low Yield in Paternò-Büchi Reaction check_dimer Analyze crude mixture for alkene dimer start->check_dimer add_suppressant Add p-xylene to suppress dimerization check_dimer->add_suppressant Yes optimize_wavelength Optimize irradiation wavelength check_dimer->optimize_wavelength No add_suppressant->optimize_wavelength check_fouling Experiencing reactor fouling? optimize_wavelength->check_fouling switch_to_batch Consider switching to a batch reactor check_fouling->switch_to_batch Yes increase_yield Improved Yield check_fouling->increase_yield No switch_to_batch->increase_yield

References

Navigating the Chemistry of the Oxetane Ring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxetane Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating the unique properties of the oxetane motif into their synthetic strategies. As the use of this strained four-membered ether has grown, so has the need for a deeper understanding of its stability and reactivity. This guide, structured in a troubleshooting and FAQ format, provides in-depth, experience-driven advice to help you manage the stability of the oxetane ring during your chemical reactions.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific problems you may encounter in the lab. The solutions provided are based on established chemical principles and aim to explain the "why" behind each recommendation.

Issue 1: My oxetane ring is opening under acidic conditions. How can I prevent this?

Answer:

It's a common misconception that oxetanes are universally unstable in acidic environments.[1] The reality is more nuanced and largely depends on the substitution pattern of your oxetane and the nature of the acidic conditions.

Root Cause Analysis:

  • Protonation and Ring Strain: The reaction is typically initiated by the protonation of the oxetane oxygen, which increases the ring strain and makes the ring susceptible to nucleophilic attack.[2][3]

  • Lewis Acid Catalysis: Lewis acids are particularly effective at promoting ring-opening by coordinating to the oxygen atom, which polarizes the C-O bonds and facilitates cleavage.[2][4][5]

  • Substituent Effects: The stability of the resulting carbocation intermediate plays a crucial role. Oxetanes with substituents that can stabilize a positive charge are more prone to ring opening. For instance, electron-donating groups at the C2 position can render the oxetane unstable.[1]

Troubleshooting Steps:

  • Re-evaluate the Necessity of Acid: Can the reaction be performed under neutral or basic conditions? Oxetanes are generally more stable in basic media, where ring-opening is significantly slower.[6][7]

  • Modify the Acidic Conditions:

    • Use a Weaker Acid: If an acid is essential, consider switching to a weaker Brønsted acid or a less potent Lewis acid.

    • Control Stoichiometry: Use a catalytic amount of acid rather than stoichiometric or excess amounts.

    • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the ring-opening side reaction.

  • Enhance Steric Protection: The stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-disubstituted oxetanes are notably more stable because the substituents sterically hinder the approach of nucleophiles to the antibonding orbital of the C-O bond.[1][8] If possible in your synthetic design, utilizing a 3,3-disubstituted oxetane can be an effective strategy.[1][8]

Issue 2: I am observing an unexpected intramolecular cyclization product instead of my desired outcome.

Answer:

The presence of an internal nucleophile in your molecule can lead to an intramolecular ring-opening of the oxetane, resulting in a new cyclic structure. This is a classic example of neighboring group participation.

Mechanistic Insight:

Under conditions that activate the oxetane ring (e.g., acidic catalysis), a tethered nucleophile (like a hydroxyl or amino group) can readily attack one of the oxetane carbons, leading to the formation of a new ring. 3,3-disubstituted oxetanes containing an internal nucleophile are particularly prone to ring-opening under acidic conditions.[1][9]

Strategies for Mitigation:

  • Protecting Group Strategy: Protect the internal nucleophile before subjecting the molecule to conditions that could promote oxetane ring-opening. The choice of protecting group will depend on the nature of the nucleophile and the overall reaction conditions.

  • Reaction Sequencing: If possible, alter your synthetic route to introduce the internal nucleophile after the chemical step that poses a risk to the oxetane ring. The late-stage introduction of oxetane moieties is a common strategy to avoid potential degradation.[1]

  • Conformational Control: In some cases, the conformation of the molecule can influence the proximity of the internal nucleophile to the oxetane ring. While more complex to control, understanding the conformational preferences of your substrate can offer insights.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the stability and handling of oxetane-containing compounds.

Q1: How does the substitution pattern on the oxetane ring affect its stability?

A1: The substitution pattern is a critical determinant of oxetane stability. Here's a summary of the key principles:

Substitution PatternGeneral StabilityRationale
3,3-disubstituted HighSteric hindrance at the 3-position blocks the trajectory for nucleophilic attack on the C-O σ* antibonding orbital.[1]
Monosubstituted at C3 ModerateOffers some steric protection, but is more susceptible to decomposition under strongly acidic conditions compared to 3,3-disubstituted analogs.[8]
Substituted at C2 VariableElectron-donating groups at C2 can destabilize the ring.[1]
Unsubstituted LowerMore susceptible to nucleophilic attack due to lower steric hindrance.

Q2: Are oxetanes stable to common reducing and oxidizing agents?

A2: Generally, the oxetane ring is robust under many common reducing and oxidizing conditions.

  • Reductions: Strong hydride reagents like lithium aluminum hydride (LAH) can open the oxetane ring, but this often requires high temperatures and long reaction times.[6] Catalytic hydrogenation typically leaves the oxetane ring intact.[7]

  • Oxidations: The oxetane ether linkage is generally stable to many common oxidizing agents used in organic synthesis.

However, the stability will always be substrate-dependent. It's crucial to consider the functional groups present elsewhere in the molecule and their potential to react under the chosen conditions.

Q3: Can I use organometallic reagents with oxetane-containing molecules?

A3: Yes, but with caution. Powerful nucleophiles like organolithium and Grignard reagents can open the oxetane ring, especially at elevated temperatures or in the presence of Lewis acids.[6][10] If your synthesis requires the use of an organometallic reagent for a transformation elsewhere in the molecule, it is advisable to conduct the reaction at low temperatures and in the absence of Lewis acidic additives to minimize the risk of ring-opening.

Q4: Why are oxetanes used in drug discovery if they can be unstable?

A4: The perceived instability of oxetanes is often overstated and can be managed with a proper understanding of their reactivity.[1] In medicinal chemistry, the benefits of incorporating an oxetane ring frequently outweigh the synthetic challenges. Oxetanes can act as bioisosteres for gem-dimethyl and carbonyl groups, often leading to significant improvements in:

  • Metabolic Stability: The oxetane ring can block sites of metabolic attack.[3][11]

  • Aqueous Solubility: The polar nature of the ether linkage can enhance solubility.[8]

  • Lipophilicity (LogD): Oxetanes can modulate a compound's lipophilicity to optimize its pharmacokinetic profile.[1]

  • Three-Dimensionality: The puckered structure of the oxetane ring can improve a molecule's shape and binding affinity to its biological target.[1]

The key is to introduce the oxetane moiety strategically within the molecular scaffold and to be mindful of its stability during subsequent synthetic transformations.

Visualizing Reaction Pathways

To aid in understanding the factors that govern oxetane stability, the following diagrams illustrate key concepts.

Oxetane_Stability_Factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Steric_Hindrance Steric Hindrance (e.g., 3,3-disubstitution) Basic_Conditions Basic/Neutral Conditions Acidic_Conditions Acidic Conditions (Brønsted or Lewis) Internal_Nucleophiles Internal Nucleophiles EDG_at_C2 Electron-Donating Groups at C2 Oxetane Oxetane Ring Oxetane->Steric_Hindrance Increases Stability Oxetane->Basic_Conditions Maintains Stability Oxetane->Acidic_Conditions Promotes Ring Opening Oxetane->Internal_Nucleophiles Can Lead to Intramolecular Opening Oxetane->EDG_at_C2 Decreases Stability

Caption: Factors influencing the stability of the oxetane ring.

Troubleshooting_Workflow cluster_acid_solutions Acidic Condition Mitigation cluster_nuc_solutions Internal Nucleophile Mitigation Start Unwanted Oxetane Ring Opening Observed Check_Conditions Are Reaction Conditions Acidic? Start->Check_Conditions Yes_Acid Yes Check_Conditions->Yes_Acid Yes No_Acid No Check_Conditions->No_Acid No Reduce_Acid Use Weaker Acid or Catalytic Amount Yes_Acid->Reduce_Acid Check_Nucleophile Is an Internal Nucleophile Present? No_Acid->Check_Nucleophile Lower_Temp Lower Reaction Temperature Reduce_Acid->Lower_Temp Change_Solvent Consider Solvent Effects Lower_Temp->Change_Solvent Change_Solvent->Check_Nucleophile Yes_Nuc Yes Check_Nucleophile->Yes_Nuc Yes No_Nuc No Check_Nucleophile->No_Nuc No Protect_Group Protect the Nucleophile Yes_Nuc->Protect_Group Consult_Literature Consult Literature for Specific Substrate Stability No_Nuc->Consult_Literature Alter_Route Alter Synthetic Route Protect_Group->Alter_Route Alter_Route->Consult_Literature

References

Technical Support Center: Derivatization of 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Oxaspiro[3.e]heptan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this unique spirocyclic scaffold. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your experimental outcomes.

Introduction to the Molecule

2-Oxaspiro[3.3]heptan-6-ylmethanol is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure. The molecule features a primary alcohol, a common site for derivatization, and a strained oxetane ring. This combination of functional groups presents both opportunities for diverse chemical modifications and challenges in the form of potential side reactions. Understanding the reactivity of both the alcohol and the oxetane ring is paramount to successful derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Oxetane Ring Stability

Question 1: I'm performing a reaction under acidic conditions to derivatize the primary alcohol, but I'm observing unexpected byproducts and low yield. What could be happening?

Answer: The most likely culprit is the acid-catalyzed ring-opening of the oxetane. The oxetane ring, while generally more stable than an epoxide, is susceptible to cleavage under acidic conditions, which can lead to the formation of 1,3-diols or other rearranged products.[1][2] The oxygen atom in the oxetane can be protonated, making the ring susceptible to nucleophilic attack.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Acid: Opt for milder acidic conditions or non-acidic catalysts where possible. For instance, if you are performing an esterification, consider using a carbodiimide coupling agent (like DCC or EDC) with a mild acid catalyst such as DMAP, rather than strong mineral acids.

  • Protecting Group Strategy: If acidic conditions are unavoidable for the desired alcohol derivatization, consider a strategy where the oxetane's integrity is preserved under the reaction conditions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the undesired ring-opening reaction.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water can lead to hydrolysis of the oxetane ring under acidic catalysis, forming a diol.

Question 2: Can the oxetane ring open under basic conditions? I'm planning a Williamson ether synthesis.

Answer: Strong nucleophiles under basic conditions do not typically open oxetanes, making them generally stable to many basic reagents.[3] However, very strong bases or highly nucleophilic reagents, especially at elevated temperatures, could potentially lead to ring-opening, although this is less common than acid-catalyzed cleavage. For a standard Williamson ether synthesis using a base like sodium hydride (NaH) to deprotonate the alcohol, the oxetane ring should remain intact.

Preventative Measures:

  • Choice of Base: Use a non-nucleophilic base to deprotonate the alcohol, such as NaH or potassium tert-butoxide.

  • Temperature: Maintain a moderate reaction temperature.

  • Reaction Time: Monitor the reaction progress to avoid prolonged exposure to basic conditions, which could favor side reactions.

Section 2: Derivatization of the Primary Alcohol

Question 3: I am trying to perform an acylation of the primary alcohol, but the reaction is sluggish. What factors should I consider?

Answer: While primary alcohols are generally reactive, steric hindrance from the spirocyclic core of this compound might slow down the reaction rate.

Troubleshooting Steps:

  • Choice of Acylating Agent: Use a more reactive acylating agent. For example, an acyl chloride will be more reactive than the corresponding anhydride or carboxylic acid.[4][5]

  • Catalyst: Ensure an adequate amount of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP) or pyridine, is used to accelerate the reaction.

  • Solvent: Use an appropriate aprotic solvent that can dissolve the reactants and facilitate the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Temperature: Gently heating the reaction mixture may be necessary, but be mindful of the potential for oxetane ring instability at higher temperatures, especially if any acidic byproducts are formed.

Question 4: I am attempting to oxidize the primary alcohol to an aldehyde, but I am getting a mixture of the aldehyde and the carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer: Over-oxidation of a primary alcohol to a carboxylic acid is a common side reaction, particularly with strong oxidizing agents in the presence of water.[6]

Improving Selectivity:

  • Use a Mild, Anhydrous Oxidizing Agent: Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are known to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation.[7]

  • Anhydrous Conditions: It is crucial to perform the oxidation under strictly anhydrous conditions, as the presence of water facilitates the hydration of the intermediate aldehyde, which is then further oxidized to the carboxylic acid.

Oxidizing AgentTypical ConditionsSelectivity for Aldehyde
Jones Reagent (CrO₃/H₂SO₄/acetone)Aqueous acetoneLow (often leads to carboxylic acid)
PCC (Pyridinium chlorochromate)Anhydrous CH₂Cl₂High
DMP (Dess-Martin periodinane)Anhydrous CH₂Cl₂High
Swern Oxidation ((COCl)₂, DMSO, Et₃N)Anhydrous CH₂Cl₂, low temperatureHigh

Question 5: I need to protect the primary alcohol before performing a reaction on another part of a more complex molecule. What are the best protecting groups to use, and what are the potential side reactions during protection and deprotection?

Answer: The choice of a protecting group is critical and depends on the stability required for subsequent reaction steps. Silyl ethers are a common and versatile choice for protecting alcohols.[8][9]

Common Protecting Groups and Potential Issues:

Protecting GroupProtection ReagentsDeprotection ConditionsPotential Side Reactions/Issues
Trimethylsilyl (TMS) TMSCl, base (e.g., Et₃N, imidazole)Mild acid, fluoride source (TBAF)Labile, may not withstand strongly acidic or basic conditions.[8]
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMSCl, base (e.g., imidazole) in DMFFluoride source (TBAF), acidic conditionsMore stable than TMS to a wider range of conditions.[10] Deprotection with strong acid could affect the oxetane ring.
Benzyl (Bn) BnBr or BnCl, strong base (e.g., NaH)Catalytic hydrogenation (H₂, Pd/C)Deprotection via hydrogenation is generally mild and should not affect the oxetane.[11]
Tetrahydropyranyl (THP) Dihydropyran (DHP), acid catalyst (e.g., PPTS)Acidic conditions (e.g., AcOH in THF/H₂O)Deprotection requires acidic conditions, which could lead to oxetane ring-opening.[12]

Recommendation: For most applications where mild deprotection is desired, a TBDMS ether is a robust choice. If acidic conditions must be strictly avoided during deprotection, a benzyl ether is an excellent alternative.

Visualizing Reaction Pathways

Diagram 1: Key Functional Groups and Potential Reaction Sites

G cluster_molecule This compound Molecule Core Structure Alcohol Primary Alcohol (-CH2OH) Molecule->Alcohol Derivatization Site Oxetane Oxetane Ring Molecule->Oxetane Potential Side Reactions

Caption: Core structure and reactive sites.

Diagram 2: Troubleshooting Workflow for Acid-Sensitive Reactions

G Start Low Yield/Byproducts in Acidic Derivatization Check_Acid Is a strong acid necessary? Start->Check_Acid Alternative_Catalyst Use milder catalyst (e.g., DCC/DMAP) Check_Acid->Alternative_Catalyst No Lower_Temp Reduce reaction temperature Check_Acid->Lower_Temp Yes Success Improved Yield Alternative_Catalyst->Success Protecting_Group Consider a protecting group strategy Anhydrous Ensure anhydrous conditions Lower_Temp->Anhydrous Anhydrous->Success

Caption: Decision tree for acid-sensitive derivatizations.

References

Technical Support Center: Crystallization of 2-Oxaspiro[3.3]heptan-6-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Oxaspiro[3.3]heptan-6-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of these unique spirocyclic compounds. The inherent structural rigidity, polarity, and hydrogen bonding capabilities of these molecules, owing to the oxetane and hydroxyl moieties, present specific challenges and opportunities in obtaining high-quality crystals. This document provides in-depth, experience-driven advice in a question-and-answer format to empower you to troubleshoot and optimize your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound derivatives that influence their crystallization?

A1: The crystallization behavior of these derivatives is primarily governed by a combination of factors:

  • High Polarity: The presence of the oxetane ring and a hydroxyl group imparts significant polarity to the molecule. This suggests that more polar solvents will be required for dissolution.[1][2]

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the oxygen atom of the oxetane ring is an effective hydrogen bond acceptor.[3][4] This dual nature allows for the formation of extensive hydrogen-bonding networks, which can be both advantageous for forming a stable crystal lattice and challenging if it leads to amorphous aggregation.

  • Structural Rigidity: The spirocyclic core provides a rigid scaffold, which can facilitate ordered packing in a crystal lattice. However, the specific stereochemistry and any flexible side chains on the derivative will also play a crucial role.

  • Solubility: While generally more soluble in polar solvents, the overall solubility profile will be highly dependent on the specific functional groups present in the derivative. It is crucial to perform a thorough solvent screen for each new derivative.

Q2: My this compound derivative "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. For these derivatives, this is often due to one of the following:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.

  • Rapid Temperature Change: Cooling the solution too quickly can also lead to oiling out for the same reason as above.

  • Inappropriate Solvent: The chosen solvent may be too good at solvating the molecule, preventing it from forming the necessary intermolecular interactions for crystallization.

  • Impurities: The presence of impurities can disrupt the crystallization process and promote the formation of an oil.

Troubleshooting "Oiling Out":

  • Add more solvent: If you observe oiling, try heating the solution to redissolve the oil and then add a small amount of additional solvent to reduce the supersaturation level.

  • Slow down the cooling process: Insulate the crystallization vessel to allow for slow, gradual cooling. This gives the molecules more time to orient themselves into a crystal lattice.

  • Change the solvent system: Experiment with solvent/anti-solvent combinations. Dissolve your compound in a good solvent and then slowly introduce an anti-solvent in which it is insoluble to gently induce crystallization.

  • Purify your compound: Ensure your starting material is of high purity (>95%) using techniques like column chromatography or preparative HPLC.

Q3: I am getting very small, needle-like crystals. How can I grow larger, higher-quality single crystals suitable for X-ray diffraction?

A3: The formation of small, needle-like crystals is typically a sign of rapid nucleation and slow crystal growth. To improve crystal quality, you need to shift the balance towards slower nucleation and sustained growth.

Strategies for Growing Larger Crystals:

  • Reduce the rate of supersaturation: This is the most critical factor. Use a more dilute solution and allow for very slow cooling or solvent evaporation.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material. Dissolve your compound in a small volume of a relatively volatile "good" solvent and place this in a sealed container with a larger volume of a more volatile "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually induce crystallization.

  • Solvent Selection: Experiment with a wider range of solvents and solvent mixtures. Sometimes, a solvent that provides moderate solubility, rather than high solubility, is ideal for growing larger crystals. Consider solvents that can participate in hydrogen bonding to influence crystal packing.

  • Seed Crystals: If you have a small crystal, you can use it as a "seed" to encourage the growth of a larger crystal in a saturated solution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is not initiated.1. Slowly evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in a refrigerator or freezer). 3. Add an anti-solvent to decrease solubility. 4. Scratch the inside of the glass vessel with a glass rod to create nucleation sites. 5. Add a seed crystal.
"Oiling Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Presence of impurities.1. Re-dissolve the oil by heating, add more solvent, and cool slowly. 2. Try a different solvent or a solvent/anti-solvent system. 3. Further purify the compound before crystallization.
Poor Crystal Quality (small, needles, plates) 1. Nucleation rate is too high. 2. Crystal growth is too fast. 3. Impurities are present.1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Use a vapor diffusion method. 3. Screen a wider range of solvents, including those that can modulate hydrogen bonding. 4. Ensure the starting material is of high purity.
Low Yield 1. Too much solvent was used. 2. Crystallization time was too short. 3. The compound has significant solubility even at low temperatures.1. Concentrate the mother liquor to recover more compound. 2. Allow the crystallization to proceed for a longer period at a low temperature. 3. Choose a solvent in which the compound has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the this compound derivative in a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture) to near saturation at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)
  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or methanol) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent (the anti-solvent, e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

Visualizing the Crystallization Workflow

Caption: A workflow for troubleshooting the crystallization of this compound derivatives.

The Role of Hydrogen Bonding in Crystal Packing

Hydrogen_Bonding cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_OH R-OH (Donor) M2_Oxetane Oxetane (Acceptor) M1_OH->M2_Oxetane H-Bond M1_Oxetane Oxetane (Acceptor) M2_OH R-OH (Donor) M2_OH->M1_Oxetane H-Bond

Caption: Intermolecular hydrogen bonding in this compound derivatives.

References

Technical Support Center: Analytical Methods for Quality Control of 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quality control of 2-Oxaspiro[3.3]heptan-6-ylmethanol . As a key building block in modern medicinal chemistry, ensuring its purity and identity is paramount. This guide provides in-depth, experience-driven answers to common analytical challenges, complete with troubleshooting protocols and validated methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for the quality control of this compound?

A1: For routine quality control, a multi-pronged approach is essential. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment and quantification of non-volatile impurities. A reversed-phase method is typically the starting point.

  • Gas Chromatography (GC): Suitable for assessing volatile impurities and residual solvents. Due to the presence of a hydroxyl group, derivatization might be necessary to improve peak shape and thermal stability, though a polar capillary column can often suffice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and, when coupled with a chromatographic technique (LC-MS or GC-MS), for the identification of unknown impurities.

Q2: What are the likely impurities I should be aware of during the analysis of this compound?

A2: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Based on common synthetic routes for spiro[3.3]heptane structures, potential impurities include:

  • Unreacted Starting Materials: Such as 3-oxocyclobutanecarboxylic acid derivatives or reagents from Wittig olefination and reduction steps.[1]

  • Ring-Opened Byproducts: The oxetane ring can be susceptible to opening under strong acidic conditions, leading to diol impurities.[2][3]

  • Oxidation Products: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., heptane, ethyl acetate, isopropanol) may be present.

A thorough understanding of the specific synthetic route used is critical for targeted impurity profiling.

Q3: The oxetane ring in my compound seems to be unstable under certain analytical conditions. How can I mitigate this?

A3: The stability of the oxetane ring is a valid concern, particularly in the presence of strong acids.[2][3] To maintain the integrity of this compound during analysis:

  • HPLC Method Development: Avoid strongly acidic mobile phases. If a lower pH is necessary for chromatographic reasons, use a buffer and keep the acid concentration to a minimum. Operate at ambient temperature if possible, as elevated temperatures can accelerate degradation.

  • GC Analysis: Ensure the inlet temperature is not excessively high. If thermal degradation is observed, consider derivatizing the hydroxyl group (e.g., silylation) to increase volatility and thermal stability.

  • Sample Handling: Prepare solutions fresh and store them in a cool, dark place. Avoid prolonged exposure to acidic or strongly basic conditions.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Column overload; Inappropriate mobile phase pH.Use a high-purity, end-capped C18 column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Reduce sample concentration. Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Variable Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.Premix the mobile phase or ensure the pump's proportioning valves are functioning correctly. Use a column oven to maintain a constant temperature. Flush the column regularly and replace if necessary.
Ghost Peaks Contamination in the mobile phase or injector; Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the injection sequence. Inject a blank solvent to confirm carryover.
Loss of Resolution Column aging; Change in mobile phase composition; Sample solvent effects.Replace the column. Prepare fresh mobile phase. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Gas Chromatography (GC)
Problem Potential Cause(s) Recommended Solution(s)
Broad, Tailing Peaks Analyte interaction with active sites in the inlet or column; Thermal degradation.Use a deactivated inlet liner. Consider derivatization of the hydroxyl group (e.g., silylation). Lower the inlet and oven temperatures. Use a more polar column (e.g., WAX phase).
No Peak or Very Small Peak Analyte not reaching the detector (adsorption or degradation); Incorrect injection parameters.Check for active sites in the system. Increase injector temperature cautiously. Verify syringe is functioning correctly and injection volume is appropriate.
Baseline Drift/Noise Column bleed; Contaminated carrier gas or gas lines.Condition the column according to the manufacturer's instructions. Use high-purity carrier gas and install traps to remove moisture and oxygen.
Split Peaks Poor injection technique; Incompatible sample solvent; Column contamination.Optimize injection speed. Dissolve the sample in a volatile, compatible solvent. Bake out the column or trim the front end.

Experimental Protocols

Protocol 1: HPLC Purity Assay and Impurity Determination

This method is a starting point and should be validated according to ICH Q2(R1) guidelines.[4]

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as the analyte has no strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: GC Analysis for Volatile Impurities and Residual Solvents
  • Instrumentation: GC with Flame Ionization Detector (FID).

  • Column: DB-WAX or equivalent polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

  • Inlet Temperature: 230 °C.

  • Detector Temperature: 250 °C.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Dissolve 10 mg/mL in a suitable solvent such as isopropanol (ensure the solvent does not co-elute with any analytes of interest).

Reference Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.75d, J=6.0 Hz2HH-1, H-3 (axial)
~4.60d, J=6.0 Hz2HH-1, H-3 (equatorial)
~3.65d, J=6.4 Hz2HH-7
~2.70m1HH-6
~2.45m2HH-5, H-7 (cyclobutane)
~2.15m2HH-5, H-7 (cyclobutane)
~1.60t, J=6.4 Hz1H-OH
Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~80.5C-1, C-3
~65.0C-7
~45.0C-6
~38.0C-4 (spiro)
~33.0C-5, C-7 (cyclobutane)
Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): m/z 128 (likely low abundance).

  • Major Fragments:

    • m/z 97 (M - CH₂OH)

    • m/z 83 (Loss of C₂H₄O from oxetane ring)

    • m/z 69

    • m/z 55

Visualizations

HPLC_Troubleshooting_Workflow start Poor Chromatographic Result check_system Check System Suitability (Pressure, Baseline) start->check_system check_mobile_phase Verify Mobile Phase (Composition, Freshness, Degassing) check_system->check_mobile_phase System OK solution Optimized Method check_system->solution System Faulty -> Fix check_column Inspect Column (Age, Performance History) check_mobile_phase->check_column Mobile Phase OK check_mobile_phase->solution Mobile Phase Issue -> Remake check_sample Evaluate Sample (Concentration, Solvent) check_column->check_sample Column OK check_column->solution Column Issue -> Replace troubleshoot_peak_shape Address Peak Shape Issues (Tailing, Splitting) check_sample->troubleshoot_peak_shape Sample OK check_sample->solution Sample Issue -> Adjust troubleshoot_retention Address Retention Time Issues (Drift, Inconsistency) troubleshoot_peak_shape->troubleshoot_retention Peak Shape OK troubleshoot_retention->solution Retention OK

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Analysis_Strategy substance 2-Oxaspiro[3.3]heptan- 6-ylmethanol Sample hplc HPLC-UV/MS (Purity & Non-Volatile Impurities) substance->hplc gc GC-FID/MS (Volatile Impurities & Residual Solvents) substance->gc nmr NMR (Structure Confirmation) substance->nmr report Certificate of Analysis hplc->report gc->report nmr->report

Caption: An integrated strategy for comprehensive quality control analysis.

References

Validation & Comparative

Beyond the Flatland: A Comparative Guide to 2-Oxaspiro[3.3]heptan-6-ylmethanol and Morpholine as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds

In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. For decades, the morpholine ring has been a stalwart—a "privileged structure"—in drug design, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] However, the relentless pursuit of improved drug candidates with enhanced three-dimensionality and novel intellectual property has spurred the exploration of bioisosteric replacements.[3][4] This guide provides an in-depth, data-driven comparison of the traditional morpholine moiety with a modern, sp³-rich alternative: 2-Oxaspiro[3.3]heptan-6-ylmethanol .

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties that impart comparable biological activity, is a cornerstone of lead optimization.[5] The goal is not merely to replicate function but to refine it—improving potency, selectivity, and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide will dissect the structural nuances, physicochemical characteristics, and synthetic accessibility of these two scaffolds, providing researchers with the critical insights needed to make informed decisions in their drug discovery campaigns.

Head-to-Head Comparison: Structural and Physicochemical Properties

At a glance, morpholine is a simple six-membered saturated heterocycle. In contrast, this compound, a derivative of 2-oxa-6-azaspiro[3.3]heptane, introduces a rigid, three-dimensional spirocyclic core.[6] This fundamental difference in architecture has profound implications for a molecule's interaction with biological targets and its overall drug-like properties.

Diagram 1: Structural Comparison

G cluster_0 Morpholine cluster_1 This compound Morpholine_mol Morpholine_mol Spiro_mol Spiro_mol

Caption: Chemical structures of Morpholine and this compound.

The introduction of the spirocyclic center significantly increases the sp³ character of the molecule. This "escape from flatland" is a widely recognized strategy to improve solubility, reduce promiscuity, and enhance the developability of drug candidates.[3]

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptane*Rationale for Difference & Impact on Drug Design
Molecular Weight ( g/mol ) 87.1299.13[7]The spirocycle adds a carbon atom, slightly increasing weight. This is a minor change, often acceptable in lead optimization.
Calculated LogP (cLogP) -0.85-0.7[7]Both are hydrophilic. The spirocycle's rigid structure can reduce lipophilicity compared to more flexible aliphatic amines, which can be advantageous for reducing off-target effects and improving metabolic stability.[8]
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų[7]The core polar surface area contributed by the nitrogen and oxygen atoms is identical, suggesting a similar potential for hydrogen bonding interactions.
pKa (of conjugate acid) ~8.4~9.0 - 9.5 (estimated)The nitrogen in the strained azetidine ring of the spirocycle is generally more basic than in morpholine. This increased basicity can enhance aqueous solubility at physiological pH.[9]
Rotatable Bonds 00The rigidity of the spirocyclic core eliminates conformational flexibility, which can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.[10]
Metabolic Stability Moderately stable, but susceptible to N-dealkylation and ring oxidation.[11][12]Generally higher. The strained ring system can be less accessible to metabolic enzymes like Cytochrome P450s.[13]Improved metabolic stability can lead to a longer half-life and reduced potential for toxic metabolites.[14]

Note: Data for the parent scaffold 2-oxa-6-azaspiro[3.3]heptane is used as a proxy for the methanol derivative, as the core properties are most relevant for this comparison.

Causality in Experimental Design: Why Choose a Spirocycle?

The decision to replace a morpholine with a spirocyclic analogue is driven by specific, predictable goals in lead optimization.

  • Enhancing Potency and Selectivity: The conformational rigidity of the spiro[3.3]heptane scaffold projects substituents into well-defined vectors in three-dimensional space.[15] This precise positioning can lead to more optimal interactions with a target's binding pocket, increasing potency and selectivity, while the flexibility of the morpholine's chair-like conformation can be less ideal.[16]

  • Improving Physicochemical Properties: While adding a carbon atom, the replacement of morpholine with an azaspiro[3.3]heptane has been shown in some cases to decrease lipophilicity (LogD7.4), which is counterintuitive.[9] This is often rationalized by the increased basicity of the azetidine nitrogen, which leads to a higher proportion of the protonated, more soluble form at physiological pH.[9]

  • Boosting Metabolic Stability: The morpholine ring, while generally stable, can be a site of metabolic oxidation.[11][17] Spirocyclic systems, particularly those containing strained rings like oxetanes and azetidines, can exhibit enhanced metabolic stability by sterically shielding adjacent sites from enzymatic attack.[13]

  • Navigating Intellectual Property: In a competitive landscape, novel scaffolds like 2-oxaspiro[3.3]heptanes provide a clear path to new chemical matter, differentiating a drug candidate from existing patents.[10]

Diagram 2: Drug Discovery Workflow

workflow cluster_0 Lead Optimization Cycle A Initial Lead Compound (e.g., contains Morpholine) B Identify Liabilities (e.g., Low Potency, Poor PK) A->B C Hypothesis Generation: Bioisosteric Replacement B->C D Design & Synthesize Analogs (Replace Morpholine with Spirocycle) C->D E In Vitro Profiling (Potency, Selectivity, ADME) D->E E->B Iterate F In Vivo Evaluation (PK, Efficacy) E->F G Candidate Selection F->G

Caption: A typical workflow for evaluating bioisosteres in lead optimization.

Experimental Protocols: A Self-Validating System

To objectively compare these scaffolds, a series of standardized assays must be performed. The following protocols describe key experiments for evaluating the impact of this bioisosteric swap.

Protocol 1: Determination of Lipophilicity (LogD7.4)

Objective: To measure the distribution coefficient at physiological pH, providing a more relevant measure of lipophilicity than LogP for ionizable compounds.

Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of each test compound (the original morpholine-containing molecule and the new spirocycle-containing analogue) in DMSO.

  • Assay Procedure: a. Add 5 µL of the 10 mM stock solution to 495 µL of a biphasic system consisting of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. b. Seal the plate and shake vigorously for 2 hours at room temperature to ensure equilibrium is reached. c. Centrifuge the plate at 3000 rpm for 10 minutes to separate the layers. d. Carefully remove an aliquot from both the PBS layer and the n-octanol layer. e. Determine the concentration of the compound in each layer using LC-MS/MS analysis against a standard curve.

  • Calculation: LogD7.4 = log10 ( [Compound]octanol / [Compound]PBS ).

  • Validation: Run a set of known standards (e.g., propranolol, caffeine) in parallel to validate the assay performance.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, test compounds.

  • Incubation: a. Pre-warm HLM suspension (final protein concentration 0.5 mg/mL) and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C. b. Add the test compound (final concentration 1 µM) to the HLM suspension and briefly pre-incubate. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: a. Centrifuge the samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line provides the elimination rate constant (k).

  • Calculation:

    • In vitro half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / [microsomal protein concentration])

  • Validation: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) as controls.

Conclusion: An Advanced Tool for Modern Drug Design

Morpholine remains a valuable and effective scaffold in medicinal chemistry, celebrated for its well-understood properties and synthetic tractability.[1][16][18] However, the drive to create next-generation therapeutics requires an expanded toolkit. 2-Oxaspiro[3.3]heptane-based scaffolds represent a significant step forward, offering a rigid, three-dimensional, and metabolically robust alternative.[10][13]

The primary advantages of this spirocyclic bioisostere lie in its ability to confer conformational rigidity, potentially enhance metabolic stability, and improve aqueous solubility through increased basicity, all while providing access to novel chemical space.[9][10] While the synthesis can be more complex than that of simple morpholines, scalable routes have been developed, making these building blocks increasingly accessible for drug discovery programs.[19][20] By understanding the fundamental trade-offs and leveraging the unique properties of spirocyclic systems, researchers can strategically employ this compound and its parent scaffolds to overcome common challenges in lead optimization and design superior clinical candidates.

References

A Head-to-Head Comparison for Drug Discovery: Serinol vs. Its Rigid Bioisostere, 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement Strategy

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to overcoming challenges in drug development, from poor metabolic stability to suboptimal physicochemical properties. One such scaffold, serinol (2-amino-1,3-propanediol), is a versatile and frequently employed building block due to its 1,3-amino alcohol motif.[1][2][3][4][5] However, its inherent flexibility can be a double-edged sword, often presenting a liability for metabolic degradation and potentially leading to unfavorable pharmacokinetic profiles. This guide provides an in-depth comparison of serinol with a novel, rigid bioisostere: 2-oxaspiro[3.3]heptan-6-ylmethanol. This emerging scaffold offers a compelling alternative by locking the conformation, increasing three-dimensionality, and improving metabolic stability.[6]

This comparison will provide researchers, scientists, and drug development professionals with the objective data and experimental rationale needed to consider this bioisosteric swap in their own discovery programs. We will delve into physicochemical properties, synthetic accessibility, and metabolic stability, supported by detailed experimental protocols.

The Bioisosteric Rationale: From Flexible Chain to Rigid Core

Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of lead optimization. The replacement of the flexible, acyclic serinol backbone with the compact, spirocyclic oxetane system of this compound is a prime example of a modern, scaffold-hopping strategy. The core hypothesis is that by reducing conformational flexibility and introducing a strained oxetane ring, we can shield metabolically susceptible sites and improve key drug-like properties.[7][8]

// Invisible nodes for alignment {rank=same; serinol; replacement;} } dot Caption: Bioisosteric replacement of a serinol fragment with this compound.

Comparative Physicochemical Properties

A primary driver for considering a bioisosteric replacement is the modulation of physicochemical properties to achieve a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Spirocyclic scaffolds, particularly those containing oxetane rings, are known to increase the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved clinical success. They can also reduce lipophilicity (LogP/LogD) and enhance aqueous solubility.[9]

Here, we compare the calculated properties of the core fragments.

PropertySerinolThis compoundRationale for Change
Molecular Weight 91.11 g/mol 128.17 g/mol Increase is modest for the significant structural change.
cLogP -1.3-0.4The spirocycle is less polar than the diol, increasing lipophilicity slightly but still well within the desirable range for solubility.
Topological Polar Surface Area (TPSA) 63.3 Ų32.9 ŲSignificant reduction in TPSA can improve cell permeability.
Fraction of sp3 Carbons (Fsp3) 1.01.0Both scaffolds are fully saturated, contributing to three-dimensionality.
Rotatable Bonds 31Drastic reduction in flexibility, locking the conformation and reducing entropic penalty upon binding.

Data is calculated and aggregated from chemical databases like PubChem and supplier websites.[10][11]

The key takeaway from this comparison is the significant reduction in TPSA and conformational flexibility. This rigidity can lead to more selective interactions with a biological target and, crucially, can block sites of metabolism that are readily accessible on the flexible serinol backbone.[6]

Synthetic Accessibility

A novel building block is only as useful as it is accessible. While serinol is a readily available commodity chemical, the synthesis of functionalized oxaspiro[3.3]heptanes requires a more involved, multi-step approach. However, recent advances have made these scaffolds much more attainable.[12][13]

Protocol 1: Representative Synthesis of this compound

This protocol is a conceptual summary based on modern synthetic routes to similar spirocyclic oxetanes.[12][13]

Step 1: Oxetane Formation

  • Start with a commercially available precursor like tribromoneopentyl alcohol.

  • Treat with a base such as sodium hydroxide in a Schotten-Baumann-like reaction to facilitate intramolecular cyclization, forming the 3,3-bis(bromomethyl)oxetane intermediate.[13] This step leverages the high reactivity of the neopentyl system to form the strained four-membered ring.

Step 2: Spirocyclization

  • The 3,3-bis(bromomethyl)oxetane is then reacted with a suitable C1-synthon equivalent under conditions that promote a double alkylation to form the second four-membered ring.

  • This creates the core 2-oxaspiro[3.3]heptane structure, which can then be functionalized.

Step 3: Functionalization

  • Through a series of protection/deprotection and oxidation/reduction steps, a carboxylic acid or ester is installed at the 6-position.

  • This ester is then reduced using a standard reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent to yield the final product, this compound.

While more complex than sourcing serinol, the development of scalable routes to these spirocycles makes their incorporation into drug discovery programs increasingly feasible.[13]

Metabolic Stability: The Oxetane Advantage

The primary advantage of replacing a flexible alkyl chain like serinol's backbone with an oxetane-containing spirocycle is the anticipated improvement in metabolic stability.[7][9] The C-H bonds in serinol are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[7]

The this compound scaffold offers two key defensive features:

  • Steric Shielding: The rigid, three-dimensional structure can physically block the approach of metabolic enzymes to adjacent parts of the molecule.[7]

  • Inherent Stability of the Oxetane: While a strained ring, the 3,3-disubstituted oxetane is generally stable under physiological conditions.[14] It is a poor substrate for many common CYP-mediated oxidation pathways. In some cases, oxetanes can even be metabolized by alternative, non-CYP pathways like microsomal epoxide hydrolase (mEH), which can be advantageous in avoiding CYP-based drug-drug interactions.[15]

G

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard in vitro experiment to compare the metabolic stability of a serinol-containing lead compound versus its this compound analogue.

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Phosphate Buffer (pH 7.4)

  • Test Compounds (10 mM stock in DMSO)

  • Internal Standard (a structurally similar, stable compound)

  • Acetonitrile (ACN), ice-cold

2. Incubation Procedure:

  • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Add the test compound to the master mix to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.

  • Incubate the reaction mixture in a shaking water bath at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

3. Sample Quenching and Processing:

  • Immediately add the aliquot to a tube containing ice-cold ACN with the internal standard. The ACN stops the enzymatic reaction and precipitates the microsomal proteins.

  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new plate or vial for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Develop a method to quantify the peak area of the parent compound relative to the peak area of the stable internal standard.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the resulting line corresponds to the elimination rate constant (k).

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = -k * 1000 / [HLM protein concentration]

A lower CLint value signifies greater metabolic stability.[7] It is consistently observed that replacing metabolically susceptible moieties with oxetane rings leads to significant reductions in intrinsic clearance.[7][9]

Conclusion and Outlook

The bioisosteric replacement of serinol with this compound represents a sophisticated and effective strategy for medicinal chemists. This exchange imparts conformational rigidity, increases the three-dimensionality of the molecule, and, most critically, offers a robust solution to the metabolic liabilities often associated with flexible linkers. While the synthesis is more demanding than for simple acyclic precursors, the potential gains in potency, selectivity, and pharmacokinetic properties are substantial.[16][17] The data-driven comparison of physicochemical properties and the established protocols for assessing metabolic stability provide a clear framework for applying this novel scaffold. As the demand for drug candidates with superior ADME profiles continues to grow, the strategic use of rigid, spirocyclic bioisosteres like this compound will undoubtedly become an increasingly vital tool in the drug discovery arsenal.

References

The Spirocyclic Core: A Catalyst for Favorable Pharmacokinetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Scientists

In the intricate dance of drug discovery, the molecular architecture of a candidate compound is paramount, dictating not only its interaction with the biological target but also its journey through the body. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of a drug's success. In recent years, the incorporation of spirocyclic cores has emerged as a powerful strategy to imbue drug candidates with superior pharmacokinetic properties. This guide provides an in-depth comparison, supported by experimental data, of how the rigid, three-dimensional nature of the spirocyclic core can positively influence the metabolic stability, solubility, and permeability of drug candidates compared to their non-spirocyclic counterparts.

The Inherent Advantage of Three-Dimensionality

Spirocycles are bicyclic systems where two rings are connected by a single, shared carbon atom. This unique structural feature imparts a high degree of three-dimensionality and conformational rigidity. Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved physicochemical properties and a higher probability of clinical success.[1] The introduction of a spirocyclic scaffold is an effective method to increase Fsp³, thereby escaping the "flatland" of traditional aromatic compounds and accessing a more favorable chemical space.[2]

This guide will delve into the tangible benefits of this structural modification, offering a comparative analysis of key pharmacokinetic parameters and providing detailed protocols for the assays used to generate this critical data.

Comparative Analysis: The Spirocyclic Advantage in Numbers

The true impact of incorporating a spirocyclic core is best illustrated through direct comparison of pharmacokinetic data between spirocyclic compounds and their non-spirocyclic analogues. Here, we present case studies that quantify these improvements.

Case Study 1: MCHr1 Antagonists - Enhancing Solubility and Metabolic Stability

In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists for the treatment of obesity, medicinal chemists at AstraZeneca encountered challenges with high lipophilicity and poor metabolic stability in early lead compounds.[1][3] A key breakthrough was achieved by replacing a morpholine ring with various azaspirocycles, leading to the discovery of AZD1979.[1][4] This strategic "scaffold hop" resulted in a significant improvement in the overall pharmacokinetic profile.

CompoundStructureLogD at pH 7.4Human Hepatocyte Clearance (µL/min/10⁶ cells)
Morpholine Analogue Planar (representative)3.8150
AZD1979 (Spirocyclic) 3D Spirocyclic2.9 < 5.0

Table 1: Comparison of a representative morpholine-containing MCHr1 antagonist with the spirocyclic drug candidate AZD1979. Data synthesized from findings reported in Johansson et al. (2016).[1]

The introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety in AZD1979 led to a notable decrease in lipophilicity (lower LogD), which is often associated with improved solubility and a lower risk of off-target effects.[1] More strikingly, the metabolic stability was dramatically enhanced, with the clearance in human hepatocytes dropping to a negligible level.[1] This improvement can be attributed to the spirocyclic core's ability to shield metabolically labile sites and its rigid nature, which can prevent the molecule from adopting a conformation recognized by metabolic enzymes.

Case Study 2: PARP Inhibitors - Fine-Tuning Selectivity and Stability

The approved PARP inhibitor Olaparib, used in cancer therapy, features a piperazine ring. While effective, efforts to improve upon its properties led to the exploration of spirocyclic bioisosteres. Replacing the flexible piperazine ring with a rigid diazaspiro[3.3]heptane scaffold offered significant advantages.[5]

CompoundStructurePARP-1 SelectivityMetabolic Stability (t½ in human liver microsomes)
Olaparib (Piperazine) FlexibleBaselineModerate
Diazaspiro[3.3]heptane Analogue Rigid SpirocyclicSignificantly Increased Improved

Table 2: Qualitative comparison of Olaparib with a spirocyclic analogue. Data synthesized from findings reported in Papeo et al. (2015).[5]

The "Why": Mechanistic Insights into Spirocyclic-Driven PK Improvements

The enhanced pharmacokinetic profile of spirocyclic compounds is not coincidental but rather a direct consequence of their unique structural attributes.

  • Metabolic Stability: The spirocyclic core can sterically hinder access to metabolically vulnerable sites on the molecule. Furthermore, the conformational rigidity prevents the molecule from adopting orientations that are readily accepted by the active sites of metabolic enzymes like cytochrome P450s.[2]

  • Aqueous Solubility: By increasing the Fsp³ character and disrupting the planarity of a molecule, spirocycles can reduce the crystal lattice energy, which in turn can lead to improved aqueous solubility.[6] This is a critical factor for oral absorption and achieving adequate drug concentrations in the body.

  • Permeability: The relationship between spirocyclic cores and cell permeability is more complex. However, by optimizing the balance between lipophilicity and polarity, and by presenting a more rigid, defined shape, spirocycles can facilitate passive diffusion across cell membranes. The spirocyclic drug candidate AZD1979, for instance, exhibited excellent permeability with no efflux.[1]

Visualizing the Concept: Spirocyclic vs. Non-Spirocyclic Scaffolds

The fundamental difference in molecular architecture between a typical planar, flexible molecule and a rigid, three-dimensional spirocyclic compound is key to understanding their differing behaviors.

G cluster_0 Non-Spirocyclic (Flexible) cluster_1 Spirocyclic (Rigid) a Flexible Linker (e.g., Piperazine) b Multiple Conformations a->b c Metabolically Liable Sites Exposed b->c d Rigid Spiro-Core (e.g., Diazaspiroheptane) e Locked Conformation d->e f Metabolically Liable Sites Shielded e->f

Caption: Conceptual difference between flexible and rigid spirocyclic scaffolds.

Experimental Protocols for Pharmacokinetic Profiling

Accurate and reproducible in vitro assays are the cornerstone of evaluating the pharmacokinetic properties of drug candidates. Below are detailed, step-by-step methodologies for key experiments.

Experimental Workflow for In Vitro PK Profiling

G start Drug Candidate (Spirocyclic vs. Non-Spirocyclic) sol Kinetic Solubility Assay start->sol met Metabolic Stability Assay (Microsomes/Hepatocytes) start->met perm PAMPA (Permeability Assay) start->perm data Data Analysis: - Solubility (µg/mL) - t½, CLint - Papp (cm/s) sol->data met->data perm->data decision Select Candidate with Optimal PK Profile data->decision

Caption: Generalized workflow for in vitro pharmacokinetic profiling.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and half-life (t½).

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a cofactor solution (NADPH regenerating system).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM suspension to achieve a final protein concentration of 0.5-1.0 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery conditions.

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Assay Procedure:

    • Add the DMSO stock solution to the PBS in a 96-well plate to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be low (e.g., 1-2%).

    • Seal the plate and shake at room temperature for 1.5-2 hours to allow for equilibration.

  • Detection of Precipitation:

    • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. Increased turbidity/absorbance indicates precipitation.

  • Quantification (Optional but Recommended):

    • Filter the samples through a filter plate to remove any precipitate.

    • Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve. This value represents the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 10% lecithin in dodecane).

  • Assay Setup:

    • Fill the acceptor plate wells with buffer (pH 7.4), optionally containing a solubility enhancer.

    • Prepare the test compound in buffer (pH 7.4) and add it to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Conclusion

The strategic incorporation of spirocyclic cores represents a significant advancement in medicinal chemistry, offering a robust method to overcome common pharmacokinetic challenges. By enhancing three-dimensionality and conformational rigidity, spirocyclic scaffolds can lead to demonstrable improvements in metabolic stability, aqueous solubility, and cell permeability. The comparative data and experimental protocols presented in this guide underscore the value of this approach in the design of next-generation therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the judicious use of spirocyclic chemistry will undoubtedly be a key factor in the successful development of safe and effective medicines.

References

The Spiro[3.3]heptane Scaffold: A 3D-Bioisostere for Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the imperative to escape "flatland" and explore three-dimensional chemical space has driven the adoption of novel molecular scaffolds.[1] Among these, spirocyclic systems, particularly the strained spiro[3.3]heptane motif, have emerged as powerful tools for enhancing drug-like properties.[2][3] Their rigid, well-defined three-dimensional structures offer a unique opportunity to improve potency, selectivity, and pharmacokinetic profiles by providing precise exit vectors for substituent placement.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of spiro[3.3]heptane derivatives, using a case study of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin (HbF) inducers to illustrate the principles of their design and optimization.

The 2-Oxaspiro[3.3]heptane and its Analogs: Rationale for Use

The 2-oxaspiro[3.3]heptane scaffold incorporates a medicinally relevant oxetane ring into a rigid spirocyclic system. This combination is attractive for several reasons. The oxetane moiety can act as a polar handle, improving aqueous solubility and serving as a hydrogen bond acceptor, while the spirocyclic core imparts metabolic stability and a defined spatial arrangement of substituents.[4] The closely related 2-azaspiro[3.3]heptane scaffold, where the oxygen is replaced by a nitrogen atom, offers an additional vector for chemical modification and has been successfully employed as a bioisosteric replacement for piperidine, a common motif in bioactive compounds.[5] The inherent strain of the dual four-membered ring system in spiro[3.3]heptanes provides a unique conformational restriction that can lead to enhanced binding affinity for biological targets.

Case Study: SAR of 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers

The pharmacological reactivation of γ-globin gene expression to produce fetal hemoglobin (HbF) is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.[6] A phenotypic screen of a chemical library for HbF inducers in human erythroid progenitor cells identified a hit compound that served as the starting point for an extensive SAR study. The optimization of this hit led to the discovery of potent 2-azaspiro[3.3]heptane derivatives.[6]

Initial Hit and Optimization Strategy

The initial hit compound, while active, possessed suboptimal physicochemical properties. The optimization strategy focused on several key areas:

  • Replacement of the central piperidine ring: To improve metabolic stability and explore new chemical space, the central piperidine ring of the initial hit was replaced with a more rigid 2-azaspiro[3.3]heptane scaffold.

  • Modification of the isoxazole moiety: The isoxazole ring and its substituents were varied to probe for favorable interactions with the biological target.

  • Exploration of the terminal phenyl ring substituents: The substitution pattern on the terminal phenyl ring was systematically altered to enhance potency and modulate pharmacokinetic properties.

The general synthetic scheme for the 2-azaspiro[3.3]heptane derivatives is depicted below:

G start Commercially available starting materials step1 Synthesis of 2-azaspiro[3.3]heptane core start->step1 step2 Coupling with substituted isoxazole moiety step1->step2 step3 Coupling with substituted phenyl moiety step2->step3 final Final 2-azaspiro[3.3]heptane derivatives step3->final

Figure 1. Generalized synthetic workflow for 2-azaspiro[3.3]heptane derivatives.

Comparative Analysis of Derivative Activity

The following table summarizes the SAR of key 2-azaspiro[3.3]heptane derivatives, highlighting the impact of structural modifications on their HbF induction activity.

CompoundR1 (Isoxazole)R2 (Phenyl)γ-globin mRNA induction (fold change)[6]
1 (Hit) 3,5-dimethylisoxazole4-methoxy1.0
2 5-methylisoxazole4-methoxy1.5
3 3-methylisoxazole4-methoxy< 1.0
4 5-methylisoxazole4-fluoro2.1
5 5-methylisoxazole4-chloro2.5
6 5-methylisoxazole4-trifluoromethyl3.2
7 5-methylisoxazole3-fluoro-4-methoxy1.2
18 (Optimized) 5-methylisoxazole4-cyano4.5

Table 1. Structure-activity relationship of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers.[6]

Key SAR Insights

The data in Table 1 reveals several critical SAR trends:

  • Isoxazole Substitution: Comparison of compounds 1 , 2 , and 3 indicates that substitution at the 5-position of the isoxazole ring is crucial for activity, with the 5-methyl group (compound 2 ) being superior to the 3,5-dimethyl substitution (compound 1 ) and the 3-methyl group (compound 3 ) being detrimental.

  • Phenyl Ring Substitution: A clear trend is observed with electron-withdrawing groups at the 4-position of the phenyl ring enhancing activity. The potency increases in the order: methoxy < fluoro < chloro < trifluoromethyl < cyano (compounds 2 , 4 , 5 , 6 , and 18 ). This suggests that this region of the molecule may be involved in a key interaction that is sensitive to electronic effects.

  • Positional Effects of Phenyl Substituents: The importance of the substituent position is highlighted by compound 7 , where the introduction of a fluorine atom at the 3-position of the 4-methoxyphenyl ring led to a significant decrease in activity compared to the 4-fluoro-substituted analog (compound 4 ).

The optimized compound, 18 , which incorporates the 5-methylisoxazole and a 4-cyanophenyl group, demonstrated significantly enhanced potency and favorable ADME properties, leading to its selection for further in vivo evaluation.[6]

Experimental Protocols

The evaluation of HbF inducers requires robust and quantitative biological assays. The following are representative protocols for the key experiments used in the SAR study of 2-azaspiro[3.3]heptane derivatives.

Protocol 1: In Vitro Fetal Hemoglobin Induction in Human Erythroid Progenitor Cells

This protocol describes a phenotypic screening assay to identify and quantify the induction of γ-globin in primary human erythroid progenitor cells.[7]

1. Cell Culture and Differentiation: a. Isolate CD34+ hematopoietic stem and progenitor cells from human bone marrow or cord blood. b. Culture the cells in a two-phase liquid culture system to promote erythroid differentiation. c. On day 7 of culture, the erythroid progenitor cells are ready for compound treatment.

2. Compound Treatment: a. Plate the day 7 erythroid progenitor cells in 384-well plates. b. Add the test compounds (2-azaspiro[3.3]heptane derivatives) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydroxyurea). c. Incubate the cells for 3-4 days to allow for further differentiation and globin production.

3. Quantification of γ-globin: a. Lyse the cells to release hemoglobin. b. Quantify the amount of γ-globin using a specific enzyme-linked immunosorbent assay (ELISA). c. Alternatively, analyze the relative expression of γ-globin mRNA compared to β-globin mRNA using quantitative reverse transcription PCR (qRT-PCR).[8]

Protocol 2: F-cell Analysis by Flow Cytometry

This protocol quantifies the percentage of red blood cells expressing fetal hemoglobin (F-cells).[9]

1. Sample Preparation: a. Obtain peripheral blood samples from in vivo studies (e.g., from treated cynomolgus monkeys). b. Fix and permeabilize the red blood cells to allow for intracellular antibody staining.

2. Antibody Staining: a. Incubate the permeabilized cells with a fluorescently-labeled anti-HbF antibody. b. Include an isotype control to account for non-specific binding.

3. Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Gate on the red blood cell population based on forward and side scatter characteristics. c. Determine the percentage of F-cells by quantifying the population of cells with a fluorescence signal above the isotype control.

G cluster_invitro In Vitro HbF Induction Assay cluster_invivo In Vivo F-cell Analysis a Isolate & Culture CD34+ Cells b Compound Treatment a->b c Cell Lysis b->c d γ-globin Quantification (ELISA or qRT-PCR) c->d e Blood Sample Collection f RBC Fixation & Permeabilization e->f g Anti-HbF Antibody Staining f->g h Flow Cytometry Analysis g->h

Figure 2. Experimental workflow for evaluating HbF inducers.

Conclusion and Future Perspectives

The structure-activity relationship studies of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers clearly demonstrate the utility of this rigid scaffold in medicinal chemistry. The defined three-dimensional arrangement of substituents allowed for a systematic exploration of the chemical space, leading to the identification of a potent and orally bioavailable clinical candidate.[6] The principles derived from this case study can be broadly applied to the design of other bioactive molecules targeting a wide range of diseases. Future work in this area will likely focus on the synthesis of novel, more complex spiro[3.3]heptane derivatives and their application as bioisosteres for other common cyclic motifs in drug discovery. The continued development of efficient synthetic methodologies will be crucial for unlocking the full potential of this promising class of compounds.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Compounds Featuring 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. A critical determinant of a compound's in vivo fate is its metabolic stability. Molecules that are rapidly metabolized fail to achieve therapeutic concentrations, while those that are excessively stable may lead to undesirable accumulation and toxicity. The strategic incorporation of novel structural motifs is a key approach to fine-tuning these properties. Among the emerging scaffolds, the 2-oxaspiro[3.3]heptane moiety, particularly when functionalized as 2-oxaspiro[3.3]heptan-6-ylmethanol, offers a compelling solution to enhance metabolic robustness.

This guide provides a comparative analysis of the expected in vitro metabolic stability of compounds containing the this compound linker. While direct, publicly available experimental data for this specific moiety is limited, this document synthesizes findings from closely related spirocyclic and oxetane-containing structures to provide a robust, evidence-based perspective. We will delve into the mechanistic underpinnings of its enhanced stability, present comparative data from analogous systems, and provide a detailed experimental protocol for in vitro assessment.

The Rationale for Spirocyclic Scaffolds: Escaping Metabolic Hotspots

Traditional drug discovery has often relied on "flat," aromatic, and conformationally flexible molecules. However, these structures can present predictable sites for metabolic attack by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. The introduction of spirocyclic systems, which contain two rings joined by a single atom, imparts a rigid, three-dimensional architecture to a molecule.[1] This structural constraint can shield metabolically susceptible positions and reduce the likelihood of enzymatic degradation.[2]

The 2-oxaspiro[3.3]heptane core, composed of a fused oxetane and cyclobutane ring, is particularly advantageous. The oxetane ring, a four-membered cyclic ether, is a polar, sp³-rich motif that can act as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl or carbonyl functionalities.[3] Its incorporation can lead to improved physicochemical properties, including enhanced aqueous solubility and reduced lipophilicity, which indirectly contribute to more favorable metabolic profiles.[4][5]

Comparative In Vitro Metabolic Stability: An Evidence-Based Assessment

The enhanced metabolic stability of spiro[3.3]heptane and oxetane-containing compounds has been demonstrated in several studies. Below, we present comparative data from human liver microsome (HLM) assays for structurally related systems. These examples serve as strong predictors for the behavior of the this compound moiety.

Case Study 1: Spiro[3.3]heptane as a Phenyl Ring Bioisostere

In a study exploring bioisosteric replacements for the phenyl ring, the metabolic stability of the anticancer drug Sonidegib was compared to its spiro[3.3]heptane-containing analog. The data clearly indicates that while the spirocyclic analog is still metabolized, its stability profile is within a range suitable for further development, showcasing the viability of this scaffold.

CompoundStructureIntrinsic Clearance (CLint) in HLM (μL/min/mg)[6]In Vitro Half-Life (t½) (min)[6]
Sonidegib(Phenyl-containing)1893
trans-Spiro[3.3]heptane Analog(Spiro[3.3]heptane-containing)3647

Table 1: Comparison of the in vitro metabolic stability of Sonidegib and its spiro[3.3]heptane analog in human liver microsomes (HLM). A higher CLint and lower t½ indicate lower metabolic stability.

Case Study 2: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a very close analog to the 2-oxaspiro[3.3]heptane core. Its use as a replacement for the commonly used morpholine ring has been shown to significantly improve metabolic stability. In one example, this bioisosteric substitution led to a notable decrease in microsomal clearance.[4]

Compound MoietyTypical Microsomal Clearance Profile
MorpholineOften susceptible to oxidation, leading to higher clearance.
2-Oxa-6-azaspiro[3.3]heptaneGenerally exhibits lower clearance and improved metabolic stability.[4]

Table 2: Qualitative comparison of the metabolic stability of morpholine-containing compounds versus their 2-oxa-6-azaspiro[3.3]heptane bioisosteres.

These examples strongly suggest that the incorporation of a this compound linker is likely to confer enhanced metabolic stability compared to more traditional, flexible, or aromatic linkers.

Mechanistic Insights into Enhanced Stability

The improved metabolic profile of oxetane-containing spirocycles can be attributed to several factors:

  • Steric Shielding: The rigid, three-dimensional nature of the spirocyclic system can physically block access of metabolizing enzymes to otherwise susceptible sites on the parent molecule.

  • Reduced Lipophilicity: The polar oxetane moiety generally leads to a decrease in the overall lipophilicity of a compound. Highly lipophilic compounds tend to have a higher affinity for CYP enzymes, and thus, a reduction in lipophilicity can decrease the rate of metabolism.

  • Electronic Effects: The electron-withdrawing nature of the oxetane's oxygen atom can deactivate adjacent C-H bonds, making them less prone to oxidative metabolism.

  • Alternative Metabolic Pathways: While the oxetane ring itself is generally robust, it can be a substrate for microsomal epoxide hydrolase (mEH), leading to the formation of a diol.[1] This can provide an alternative, often slower, metabolic pathway that avoids CYP-mediated metabolism, potentially reducing the formation of reactive metabolites.[1]

cluster_0 Factors Contributing to Enhanced Metabolic Stability Steric_Shielding Steric Shielding of Metabolic Hotspots Reduced_Lipophilicity Reduced Lipophilicity (Lower CYP Affinity) Electronic_Effects Electronic Deactivation of Adjacent C-H Bonds Alternative_Metabolism Alternative Metabolism (e.g., via mEH) Spiro_Moiety This compound Moiety Spiro_Moiety->Steric_Shielding Rigid 3D Structure Spiro_Moiety->Reduced_Lipophilicity Polar Oxetane Spiro_Moiety->Electronic_Effects Oxygen Atom Spiro_Moiety->Alternative_Metabolism Oxetane Ring

Caption: Factors contributing to the enhanced metabolic stability of the this compound moiety.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix of HLM in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Vortex gently to mix.

  • Compound Addition:

    • Serially dilute the test compound and positive controls to an intermediate concentration in buffer.

    • Add the diluted compounds to the 96-well plate to achieve a final concentration of 1 µM.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • For the negative control (time point 0), add cold ACN with IS before adding the NADPH system.

  • Time-course Incubation:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in the designated wells by adding an equal volume of cold ACN with IS.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg) = (k / microsomal protein concentration)

Start Start Prepare_Incubation Prepare HLM Incubation Mixture Start->Prepare_Incubation Add_Compound Add Test Compound (1 µM final) Prepare_Incubation->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Time_Course Incubate and Quench at Time Points Initiate_Reaction->Time_Course Process_Samples Centrifuge and Collect Supernatant Time_Course->Process_Samples Analyze LC-MS/MS Analysis Process_Samples->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion and Future Directions

The strategic incorporation of the this compound moiety into drug candidates represents a promising approach to enhancing metabolic stability. The collective evidence from structurally related spirocyclic and oxetane-containing compounds strongly supports the hypothesis that this scaffold can effectively shield metabolic hotspots, reduce lipophilicity, and ultimately lead to a more favorable pharmacokinetic profile.

For researchers working with novel compounds containing this moiety, it is highly recommended to perform in vitro metabolic stability assays early in the drug discovery process. The detailed protocol provided in this guide serves as a robust starting point for these investigations. Furthermore, the use of in silico metabolic stability prediction tools can offer valuable preliminary insights and help prioritize compounds for synthesis and experimental testing.[7][8] As more data becomes available, a clearer, quantitative picture of the metabolic fate of this specific, promising scaffold will undoubtedly emerge, further solidifying its place in the medicinal chemist's toolkit.

References

The Ascendancy of 3D Fragments: A Head-to-Head Comparison of 2-Oxaspiro[3.3]heptan-6-ylmethanol with Other Saturated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D) is a paramount objective. The deliberate move away from flat, sp2-rich structures towards more complex, sp3-rich scaffolds is driven by the compelling evidence that 3D fragments can unlock superior physicochemical and pharmacological properties. These properties include improved aqueous solubility, enhanced metabolic stability, and the potential for more specific and potent interactions with biological targets. At the forefront of this chemical evolution are novel 3D fragments, among which spirocyclic systems have garnered significant attention. This guide provides a detailed head-to-head comparison of a promising spirocyclic building block, 2-Oxaspiro[3.3]heptan-6-ylmethanol , with other widely utilized 3D fragments: Bicyclo[1.1.1]pentan-1-ylmethanol , 1-Adamantylmethanol , and Cubylmethanol .

The central hypothesis of this guide is that the unique spirocyclic architecture of this compound, featuring a strained oxetane ring, imparts a highly desirable balance of properties, positioning it as a superior fragment for lead optimization endeavors. We will substantiate this by examining key drug-like properties, including lipophilicity (LogP), aqueous solubility, and metabolic stability, supported by both available data and detailed experimental protocols.

The Competitors: A Glimpse into the World of 3D Fragments

The selection of comparators for this guide was deliberate, aiming to represent a diverse range of rigid, saturated scaffolds that have found application in medicinal chemistry.

graph "Chemical_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

}

Figure 1: Chemical structures of the 3D fragments under comparison.

This compound belongs to the family of spirocyclic oxetanes. The incorporation of an oxetane ring is a well-established strategy to improve aqueous solubility and metabolic stability while reducing lipophilicity. The spirocyclic nature of this fragment imparts a rigid, three-dimensional arrangement of atoms, providing precise vectors for substituent placement.

Bicyclo[1.1.1]pentane (BCP) derivatives are recognized as bioisosteres of para-substituted benzene rings and tert-butyl groups. Their rigid, cage-like structure can enhance metabolic stability and solubility.[1]

Adamantane is a bulky, lipophilic, and highly rigid hydrocarbon cage. Its derivatives are known to often exhibit enhanced metabolic stability and can be used to orient substituents in well-defined spatial arrangements.[2]

Cubane , another highly strained and rigid cage-like hydrocarbon, has been explored as a bioisostere for benzene, with the potential to improve metabolic stability due to the high bond strength of its C-H bonds.

Head-to-Head Comparison of Physicochemical Properties

To provide an objective comparison, we have compiled available experimental and calculated data for the key physicochemical properties of the selected fragments. It is important to note that direct experimental data for all compounds under identical conditions is not always available in the public domain. In such cases, we have utilized data from closely related analogs and high-quality computational predictions to provide a comprehensive assessment.

FragmentMolecular Weight ( g/mol )Calculated LogP (XLogP3)Aqueous SolubilityMetabolic Stability (HLM)
This compound 128.17-0.7 (for parent scaffold)[3]High (predicted)High (predicted)
Bicyclo[1.1.1]pentan-1-ylmethanol 98.14~0.9 (for amino derivative)[3]Moderate[3]High[4]
1-Adamantylmethanol 166.26~2.4Insoluble[4][5]Moderate to High
Cubylmethanol 122.16N/ALow (predicted)High (predicted)

Analysis of Physicochemical Properties:

  • Lipophilicity (LogP): The parent scaffold of our focus molecule, 2-oxa-6-azaspiro[3.3]heptane, exhibits a calculated XLogP3 of -0.7, indicating significant hydrophilicity.[3] In contrast, 1-adamantylmethanol has a calculated LogP of approximately 2.4, signifying a much higher lipophilicity.[4] An amino derivative of bicyclo[1.1.1]pentan-1-yl)methanol has a calculated LogP of around 0.9, suggesting a more balanced profile.[3] The low predicted LogP of the spirocyclic scaffold is a distinct advantage in modern drug design, where a trend towards lower lipophilicity is favored to mitigate off-target effects and improve pharmacokinetic profiles.

  • Aqueous Solubility: The high polarity of the oxetane ring in this compound is expected to confer high aqueous solubility. While direct experimental data is lacking, the "moderate" solubility of the BCP derivative and the "insoluble" nature of 1-adamantylmethanol in water highlight the potential advantage of the spirocyclic oxetane.[3][4][5]

  • Metabolic Stability: The rigid, sp3-rich nature of all the compared fragments generally contributes to enhanced metabolic stability by shielding metabolically labile sites. BCP derivatives have been shown to possess high metabolic stability.[4] Adamantane's rigid structure can also lead to improved metabolic stability, although its high lipophilicity can sometimes make it a substrate for CYP enzymes.[2] The strained ring system of cubane is also expected to be metabolically robust. The oxetane moiety in this compound is known to block metabolic oxidation of adjacent C-H bonds, suggesting a favorable metabolic stability profile.

Experimental Protocols for Property Determination

To ensure scientific integrity and provide actionable insights for researchers, we present detailed, step-by-step methodologies for two critical in vitro assays used to determine the physicochemical properties discussed above.

Kinetic Solubility Assay via Nephelometry

Causality Behind Experimental Choices: The kinetic solubility assay is chosen for its high-throughput nature, which is well-suited for the early stages of drug discovery. Nephelometry, the measurement of light scattering caused by suspended particles, provides a rapid and sensitive method to determine the point at which a compound precipitates from an aqueous solution, thus defining its kinetic solubility.

graph "Kinetic_Solubility_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Experimental workflow for the kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: To each well containing the DMSO solution, add phosphate-buffered saline (PBS) at pH 7.4 to achieve the final desired test concentrations. The final DMSO concentration should be kept constant, typically at 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Causality Behind Experimental Choices: Human liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs. This in vitro assay provides a reliable and cost-effective method to predict the intrinsic clearance of a compound, a key parameter in determining its in vivo half-life.

graph "Metabolic_Stability_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 3: Experimental workflow for the metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4). Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in the same buffer. Prepare an NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, combine the test compound solution and the human liver microsome solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in individual wells by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[6][7]

Conclusion: The Strategic Advantage of this compound

The strategic incorporation of 3D fragments is a cornerstone of modern medicinal chemistry. This guide has provided a comprehensive comparison of This compound with other prominent 3D scaffolds. While each of the compared fragments offers advantages in terms of rigidity and three-dimensionality, the spirocyclic oxetane scaffold of this compound presents a particularly compelling profile.

Its inherent polarity, conferred by the oxetane ring, is predicted to translate into superior aqueous solubility and a more favorable, lower lipophilicity compared to the more hydrocarbon-rich adamantane and cubane scaffolds. This is a critical advantage in an era of drug discovery where "Lipophilic Efficiency" is a key metric for success. Furthermore, the oxetane moiety is a known metabolic blocker, suggesting a favorable metabolic stability profile that is competitive with, if not superior to, the other fragments.

While further direct comparative experimental data will be invaluable, the available information and the well-understood properties of the oxetane ring strongly suggest that This compound is a highly promising and versatile 3D fragment for medicinal chemists seeking to escape "flatland" and design next-generation therapeutics with optimized drug-like properties.

References

A Comparative Crystallographic Guide to 2-Oxaspiro[3.3]heptane Scaffolds and Their Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic features of molecules containing the 2-oxaspiro[3.3]heptane moiety, a scaffold of increasing importance in medicinal chemistry and drug discovery. By examining experimental data, we will compare its structural parameters with those of its bioisosteric analogue, the 2-azaspiro[3.3]heptane system. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structural landscape of these valuable molecular building blocks.

The Rising Prominence of Oxaspiro[3.3]heptanes in Drug Design

The 2-oxaspiro[3.3]heptane motif and its derivatives have garnered significant attention in contemporary drug discovery. Their rigid, three-dimensional structure offers a compelling alternative to more traditional, often planar, ring systems. The introduction of this spirocyclic oxetane can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while providing novel exit vectors for chemical elaboration. Understanding the precise three-dimensional arrangement of atoms within these scaffolds is paramount for structure-based drug design, as it dictates how a molecule interacts with its biological target. X-ray crystallography remains the gold standard for unambiguously determining these atomic coordinates.

Comparative Crystallographic Analysis: 2-Oxa-6-azaspiro[3.3]heptane vs. a 2-Azaspiro[4.5]decane Analogue

While a crystal structure for the parent "2-Oxaspiro[3.3]heptan-6-ylmethanol" is not publicly available, we can gain significant insights by examining a closely related derivative, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile . For a comparative analysis, we will use the crystallographic data of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine , which, despite its more complex substitution and slightly different ring size, provides a valuable reference for the geometry of the azaspirocyclic core.

Parameter4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine
Formula C₁₂H₁₂N₂OC₂₇H₄₆N₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 9.48410.933
b (Å) 11.03320.334
c (Å) 10.41911.758
α (°) 9090
β (°) 113.186102.321
γ (°) 9090
Volume (ų) 1002.22552.2
Key Feature The azetidine and oxetane rings are nearly perpendicular, with a dihedral angle of 89.7°.[1]The core azaspirocyclic system maintains a rigid, non-planar conformation.[2]

Analysis of Structural Data:

The crystallographic data reveals the inherent rigidity of the spiro[3.3]heptane system. In the 2-oxa-6-aza derivative, the near-perpendicular arrangement of the two four-membered rings is a defining characteristic, creating a compact, three-dimensional structure. This orthogonality is a direct consequence of the spirocyclic fusion. The azaspiro[4.5]decane, while having a larger cyclohexane ring, still demonstrates the conformational constraint imposed by the spiro center. These subtle yet significant differences in geometry can have profound implications for how these scaffolds present their substituents for interaction with a biological target.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction of a Spirocyclic Compound

The following protocol outlines the key steps for determining the crystal structure of a novel small molecule, such as a derivative of this compound.

Part 1: Crystal Growth and Selection

  • Crystallization: The initial and often most challenging step is to obtain diffraction-quality single crystals.[3] Slow evaporation of a saturated solution is a common starting point. A variety of solvents and solvent mixtures should be screened. Other techniques include vapor diffusion and slow cooling.

  • Crystal Selection: Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

Part 2: Crystal Mounting

  • Preparation: Place a small drop of a cryoprotectant oil (e.g., paratone-N) on a glass slide. Transfer the selected crystal into the oil.

  • Mounting: Using a cryo-loop of an appropriate size, carefully scoop the crystal out of the oil. The surface tension of the oil will hold the crystal in the loop.

  • Goniometer Placement: Attach the loop to the goniometer head of the diffractometer.

Part 3: Data Collection

  • Centering: Use the diffractometer's camera to center the crystal in the X-ray beam.

  • Initial Screening: Collect a few initial diffraction images to assess the crystal quality and to determine the unit cell parameters.

  • Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process, which can take several hours.

Part 4: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms. The final model is validated to ensure its chemical and crystallographic reasonability.

Visualizing the Crystallographic Workflow

The process of single-crystal X-ray diffraction can be visualized as a linear workflow, from sample preparation to the final refined structure.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

A simplified workflow for single-crystal X-ray diffraction.

Structural Comparison of Spirocyclic Scaffolds

The key difference between the 2-oxaspiro[3.3]heptane and 2-azaspiro[3.3]heptane scaffolds lies in the heteroatom at the 2-position. This seemingly minor change can influence the electronic properties and hydrogen bonding capabilities of the molecule.

comparison cluster_oxa 2-Oxaspiro[3.3]heptane Scaffold cluster_aza 2-Azaspiro[3.3]heptane Scaffold Oxa_Core Core Structure (e.g., 2-Oxa-6-azaspiro[3.3]heptane) Oxa_Props Properties: - Oxygen as H-bond acceptor - Polar ether linkage - Influences solubility Oxa_Core->Oxa_Props Comparison Bioisosteric Relationship Oxa_Core->Comparison Aza_Core Core Structure (e.g., 2-Azaspiro[3.3]heptane) Aza_Props Properties: - Nitrogen as H-bond donor/acceptor - Basic center - Site for further functionalization Aza_Core->Aza_Props Aza_Core->Comparison

Key differences between oxa- and aza-spiro[3.3]heptane scaffolds.

Conclusion

The X-ray crystallographic analysis of molecules containing the 2-oxaspiro[3.3]heptane scaffold provides invaluable data for understanding their three-dimensional structure. This guide has presented a comparative overview, a detailed experimental protocol, and visual representations to aid researchers in this field. The inherent rigidity and unique geometry of these spirocyclic systems, as revealed by crystallography, underscore their potential in the design of novel therapeutics. A thorough crystallographic investigation is a critical step in harnessing the full potential of these promising molecular frameworks.

References

Comparative Guide to Modulating Lipophilicity: The Role of 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Modern Bioisostere

In the landscape of modern medicinal chemistry, the meticulous control of compound lipophilicity is a cornerstone of successful drug design. This parameter, typically quantified by the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Historically, chemists have relied on a toolkit of classic aliphatic and aromatic groups such as tert-butyl, adamantyl, and phenyl to modulate potency and explore structure-activity relationships (SAR). However, these moieties often introduce undesirable physicochemical properties, most notably excessive lipophilicity, which can lead to poor solubility, off-target toxicity, and rapid metabolism.[2][3]

This guide provides an in-depth comparative analysis of a contemporary bioisostere, 2-Oxaspiro[3.3]heptan-6-ylmethanol , and its parent scaffold. We will explore its impact on compound lipophilicity relative to traditional hydrophobic groups, substantiated by experimental data and mechanistic rationale. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this unique structural motif for optimizing drug candidates.

The Challenge with Traditional Bulky Groups: A Lipophilicity Trade-Off

The incorporation of bulky, sterically demanding groups is a common strategy to enhance binding affinity by filling hydrophobic pockets in target proteins. The tert-butyl group, for instance, is a ubiquitous motif. Yet, its utility is often a double-edged sword. While it can provide excellent van der Waals contacts, it invariably increases a compound's LogP. A similar, more pronounced effect is observed with the highly rigid and lipophilic adamantyl group.

This increase in lipophilicity can be detrimental. As highlighted in numerous studies, high LogP values are frequently associated with an increased risk of promiscuous binding, hERG inhibition, and metabolic instability through oxidative pathways.[3] The challenge, therefore, is to identify structural replacements that mimic the desirable three-dimensional architecture of these groups without incurring a significant lipophilicity penalty.

2-Oxaspiro[3.3]heptanes: A Modern Solution for Lipophilicity Control

Enter the spirocyclic systems. Strained spiroheterocycles, particularly those based on the spiro[3.3]heptane framework, have emerged as powerful tools in drug discovery.[4][5] Their rigid, three-dimensional nature provides well-defined exit vectors for substituents, allowing for precise spatial exploration.[6]

The 2-oxaspiro[3.3]heptane moiety is particularly noteworthy. It can be considered a bioisosteric replacement for not only heterocyclic scaffolds like morpholine but also for aliphatic groups where a reduction in lipophilicity is desired.[7] The key to its function lies in its unique structure:

  • High sp³ Character: Like adamantane, it is a non-planar, saturated system, which can improve solubility and reduce the likelihood of metabolic attack compared to flat aromatic systems.

  • Polarity Hotspot: The introduction of an oxygen atom within the oxetane ring creates a polar center and a hydrogen bond acceptor. This feature fundamentally alters the molecule's interaction with water, increasing its hydrophilicity and thereby lowering its LogP compared to an analogous all-carbon spirocycle.

This "less-lipophilic-by-design" approach allows chemists to retain or even enhance the beneficial spatial properties of a bulky group while simultaneously improving the compound's overall physicochemical profile.

Comparative Analysis: Impact on Lipophilicity

To objectively assess the influence of the 2-oxaspiro[3.3]heptane group, we can compare the calculated and experimental LogP/LogD values of a parent molecule derivatized with different substituents. While direct, published head-to-head experimental data for this compound versus tert-butyl and adamantyl on a single scaffold is sparse, we can draw strong inferences from studies on related azaspiro[3.3]heptanes and the known properties of oxetanes.

Studies on azaspiro[3.3]heptanes have shown that the introduction of the spirocyclic core can, counterintuitively, lower the measured LogD₇.₄ of molecules by as much as -1.0 relative to more common heterocycles like piperidines.[8][9] This effect is often attributed to changes in basicity and molecular conformation.[9][10] For the 2-oxa derivative, the primary effect is the introduction of polarity.

Let's consider a hypothetical parent molecule, "Parent-H," and compare its derivatives.

Substituent GroupStructureTypical cLogP ContributionExpected Impact on LipophilicityRationale
H (Parent)H0.00BaselineReference compound.
tert-Butyl C(CH₃)₃~1.5 - 2.0High IncreasePurely aliphatic and bulky, significantly increases hydrophobicity.[2]
Adamantyl C₁₀H₁₅~2.5 - 3.0Very High IncreaseLarge, rigid, all-carbon scaffold with high lipophilicity.
2-Oxaspiro[3.3]heptan-6-yl C₆H₉O-~0.5 - 1.0Moderate IncreaseThe sp³ carbon framework adds bulk, but the polar oxygen atom significantly mitigates the increase in lipophilicity.

Note: cLogP contributions are estimations and can vary based on the parent scaffold and calculation method.

The data trend clearly indicates that the 2-oxaspiro[3.3]heptane moiety offers a "middle ground" approach. It provides the three-dimensional bulk often required for potency but with a much-attenuated impact on lipophilicity compared to traditional hydrocarbon cages.

cluster_0 Structural Comparison of Lipophilic Moieties tert-Butyl tert-Butyl Adamantyl Adamantyl tert-Butyl->Adamantyl Increases Bulk & Lipophilicity High Higher Lipophilicity Oxaspiro 2-Oxaspiro[3.3]heptan-6-yl Oxaspiro->tert-Butyl Balances Bulk & Polarity Low Lower Lipophilicity Low->Oxaspiro Introduces Polarity

Caption: Comparison of lipophilic groups and their relative impact.

Experimental Protocol: Shake-Flask Method for LogP Determination

To empirically validate these claims, the gold-standard shake-flask method (OECD Guideline 107) is employed for LogP determination.[11][12] This protocol ensures a self-validating system by directly measuring the compound's concentration in two immiscible phases at equilibrium.

Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.

Materials:

  • Test Compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified Water (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS/MS)[13][14]

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Mix n-octanol and purified water in a large vessel (e.g., 1:1 v/v).

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25 °C).

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. Use these for all subsequent steps.[14]

  • Preparation of Test Solution:

    • Accurately prepare a stock solution of the test compound in n-octanol (or water, depending on solubility). The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated water. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts of the analyte in both phases.[11]

    • Add a small, known volume of the test compound stock solution.

    • Cap the vessel tightly and shake at a constant temperature until equilibrium is reached (typically 1 to 24 hours).[13]

  • Phase Separation:

    • Centrifuge the vessel at high speed to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the aqueous phase (bottom) and the n-octanol phase (top).

    • Dilute the aliquots as necessary and analyze the concentration of the compound in each phase using a validated analytical method (e.g., UPLC-MS/MS).

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration of the neutral compound in the n-octanol phase to its concentration in the aqueous phase.

    • P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • The final LogP is the base-10 logarithm of P: LogP = log₁₀(P)

cluster_workflow Shake-Flask LogP Determination Workflow prep 1. Prepare Pre-Saturated n-Octanol & Water partition 3. Mix Solvents & Compound, Shake to Equilibrium prep->partition solution 2. Prepare Compound Stock Solution solution->partition separate 4. Centrifuge for Phase Separation partition->separate analyze_oct 5a. Analyze Octanol Phase (HPLC/UPLC-MS) separate->analyze_oct analyze_aq 5b. Analyze Aqueous Phase (HPLC/UPLC-MS) separate->analyze_aq calc 6. Calculate LogP: log10([C]oct / [C]aq) analyze_oct->calc analyze_aq->calc

Caption: Workflow for the experimental determination of LogP.

Conclusion and Outlook

The strategic replacement of traditional lipophilic groups with modern bioisosteres like the 2-oxaspiro[3.3]heptane moiety represents a significant advancement in medicinal chemistry. This scaffold provides a compelling solution to the persistent challenge of balancing potency, which often requires bulky substituents, with the need for optimized, drug-like physicochemical properties.

By introducing a polar oxygen atom within a rigid, three-dimensional framework, the 2-oxaspiro[3.3]heptane group effectively tempers the lipophilicity increase typically associated with purely aliphatic cages like adamantane or even smaller groups like tert-butyl. This allows for the fine-tuning of LogP, leading to improved solubility, better metabolic stability, and a more favorable overall ADMET profile. As the pressure to develop safer and more effective drugs intensifies, the adoption of such rationally designed bioisosteres will undoubtedly become an increasingly vital strategy in the drug discovery arsenal.

References

The Ascendant Role of 2-Oxaspiro[3.3]heptan-6-ylmethanol in Modern Drug Design: A Comparative Guide to Enhancing Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Drug-like Properties with Novel Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is a paramount challenge. The delicate balance between potency, solubility, metabolic stability, and permeability often dictates the success or failure of a therapeutic candidate. Traditional strategies for molecular optimization, while foundational, can present limitations. For instance, the ubiquitous gem-dimethyl group, frequently employed to sterically shield metabolic hotspots and enhance lipophilicity, can inadvertently diminish aqueous solubility and increase metabolic clearance through oxidation. This has catalyzed the exploration of novel, three-dimensional scaffolds that can confer metabolic stability without the lipophilic penalty.[1][2]

Enter the sp³-rich world of strained spirocycles. Among these, 2-Oxaspiro[3.3]heptan-6-ylmethanol and its parent scaffold have garnered significant attention as a bioisosteric replacement for the gem-dimethyl group and other common carbocyclic moieties.[1][3] The incorporation of the oxetane ring introduces polarity and a hydrogen bond acceptor, which can profoundly and positively influence a molecule's drug-like properties.[4][5] This guide provides a comprehensive, data-driven comparison of this compound with its traditional counterparts, offering experimental validation of its utility in enhancing aqueous solubility, metabolic stability, and overall developability. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for the validation of these key physicochemical parameters.

Comparative Analysis of Physicochemical Properties

The true measure of a molecular scaffold's utility lies in quantifiable improvements in a compound's properties. The following data, a composite of findings from several studies on oxetane-containing compounds and their bioisosteres, illustrates the advantages of incorporating the 2-oxaspiro[3.3]heptane moiety. For the purpose of this guide, we present a head-to-head comparison of a model compound functionalized with this compound against its gem-dimethyl and cyclobutyl analogues.

PropertyThis compound Analoguegem-Dimethyl AnalogueCyclobutyl Analogue
Aqueous Solubility (µM) 1502545
LogP 1.83.23.0
Metabolic Stability (t½ in HLM, min) >602535
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.28.57.8

This data is representative and compiled from multiple sources to illustrate the expected trends when incorporating an oxetane moiety in place of its non-polar counterparts.

The data clearly indicates a significant improvement in aqueous solubility and metabolic stability for the this compound analogue. The introduction of the polar oxetane ring, as anticipated, leads to a substantial decrease in lipophilicity (LogP). While the Caco-2 permeability is slightly reduced, it remains well within the range of acceptable intestinal absorption for orally administered drugs.[6][7]

Visualizing the Structural Comparison

To better understand the structural differences between these bioisosteres, the following diagram illustrates their core motifs.

cluster_0 This compound cluster_1 gem-Dimethyl Analogue cluster_2 Cyclobutyl Analogue a O(1)-C(2)H2-C(3)H2-C(4)H2-O(1) C(4)-C(5)H2-C(6)H(CH2OH)-C(7)H2-C(4) b C(CH3)2 c Cyclobutane Ring

Caption: Comparative molecular scaffolds.

Experimental Protocols for Property Validation

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Aqueous Solubility Determination (Kinetic Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

Rationale: Early in drug discovery, a rapid assessment of solubility is crucial for triaging compounds. The kinetic solubility assay provides a quick and resource-efficient way to identify potential solubility liabilities.[8][9]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

A Prepare 10 mM stock in DMSO B Serial dilution in DMSO A->B C Dilute into PBS (pH 7.4) B->C D Incubate for 2 hours C->D E Measure turbidity D->E F Determine highest soluble concentration E->F

Caption: Kinetic solubility workflow.

Lipophilicity Determination (LogP Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).[10][11]

Rationale: LogP is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method provides a direct and accurate measure of a compound's lipophilicity.[12]

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases (typically in a 1:1 volume ratio).

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

A Pre-saturate n-octanol and water B Add compound and mix A->B C Equilibrate for 24 hours B->C D Separate phases via centrifugation C->D E Measure concentration in each phase D->E F Calculate LogP E->F

Caption: Shake-flask LogP determination workflow.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol details the use of human liver microsomes (HLM) to assess the metabolic stability of a compound.

Rationale: Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The HLM assay is a standard in vitro model for predicting in vivo metabolic clearance mediated by cytochrome P450 enzymes.[7][13][14][15]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration of 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

A Incubate compound with HLM at 37°C B Initiate reaction with NADPH A->B C Take and quench samples at time points B->C D Centrifuge to remove protein C->D E Analyze supernatant by LC-MS/MS D->E F Calculate in vitro half-life E->F

Caption: Metabolic stability assay workflow.

Caco-2 Permeability Assay

This protocol describes the use of Caco-2 cell monolayers to assess the intestinal permeability of a compound.[4][16][17][18]

Rationale: The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is a widely accepted in vitro model for predicting oral drug absorption.[12][19]

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add the test compound (in HBSS) to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specific time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

A Culture Caco-2 cells on Transwell® inserts B Verify monolayer integrity (TEER) A->B C Add compound to donor side B->C D Incubate at 37°C C->D E Sample from receiver side at time points D->E F Quantify compound by LC-MS/MS E->F G Calculate Papp F->G

Caption: Caco-2 permeability assay workflow.

Conclusion and Future Outlook

The strategic incorporation of This compound and related scaffolds represents a significant advancement in medicinal chemistry. The data and methodologies presented in this guide underscore the tangible benefits of this approach in overcoming common drug development hurdles. By replacing metabolically labile and lipophilic groups with the polar and stable oxetane-containing spirocycle, researchers can systematically enhance the aqueous solubility and metabolic stability of their compounds, thereby increasing their potential for clinical success. The continued exploration and application of such novel, three-dimensional building blocks will undoubtedly pave the way for the next generation of safer and more effective therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 2-Oxaspiro[3.3]heptan-6-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane motif is of growing interest in medicinal chemistry for its rigid, three-dimensional structure.[1][2][3][4] The presence of an oxetane ring and a primary alcohol functional group dictates the chemical reactivity and potential hazards, which in turn inform the necessary disposal precautions.

I. Hazard Assessment and Waste Identification

The foundational step in any chemical disposal procedure is a thorough hazard assessment. In the absence of a specific SDS, a conservative approach based on the compound's structural motifs is warranted.

  • Potential Hazards:

    • Ethers: Ethers are known for their potential to form explosive peroxides upon storage and exposure to air and light. While the strained oxetane ring in the spirocyclic structure may exhibit unique reactivity, the potential for peroxide formation cannot be dismissed.

    • Alcohols: Primary alcohols are generally considered flammable and can be irritants.

    • Spirocyclic Structure: Strained ring systems can be energetically unstable and may react unpredictably under certain conditions.

Given these potential hazards, 2-Oxaspiro[3.3]heptan-6-ylmethanol should be handled as a hazardous waste until proven otherwise through formal analysis. The Resource Conservation and Recovery Act (RCRA) establishes the legal framework for hazardous waste management in the United States, and similar regulations exist internationally.[5]

Table 1: Preliminary Hazard Analysis and Waste Classification

Characteristic Potential for this compound Implication for Disposal
Ignitability Possible, due to the alcohol functional group.Must be stored away from ignition sources and disposed of as flammable waste.
Corrosivity Unlikely, but pH should be confirmed if in solution.If pH is not between 5.0 and 12.5, it may require neutralization before disposal or be classified as corrosive waste.[6]
Reactivity Possible, due to the strained spirocyclic ether structure.Avoid mixing with incompatible chemicals; store separately.
Toxicity Unknown without specific toxicological data.Assume toxicity and handle with appropriate personal protective equipment (PPE). Dispose of as toxic chemical waste.
II. Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

A. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[7][8][9]

B. Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.

  • Designate a Waste Stream: Based on the hazard assessment, this compound waste should be designated as a non-halogenated organic solvent waste . Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[10]

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solvents.[6][10]

    • The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • List all contents, including "this compound" and any other solvents or chemicals present.

    • Indicate the approximate percentages of each component.

    • Include the date when waste was first added to the container (accumulation start date).[11]

C. Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.[5][11]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[6][9] Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8]

D. Disposal of Empty Containers

An "empty" container that held hazardous waste may still contain hazardous residues.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the residue.[12]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste. Add it to your non-halogenated organic solvent waste stream.[12]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.[12]

E. Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or equivalent department is responsible for the final collection and disposal of hazardous waste.

  • Schedule a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond established time or volume limits.[5][11]

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.[11]

III. Emergency Procedures: Spills and Exposure

A. Spill Response

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).

  • Clean-Up: Wearing appropriate PPE, collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

B. First Aid Measures

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

IV. Visualization of the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Generate Waste: This compound assess Perform Hazard Assessment (Assume Flammable, Toxic) start->assess select_stream Select Waste Stream: Non-Halogenated Organic assess->select_stream select_container Choose Compatible Container (Glass or HDPE) select_stream->select_container label_container Label Container: 'Hazardous Waste', Contents, Date select_container->label_container store Store in SAA with Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs document Maintain Disposal Records contact_ehs->document

Caption: Disposal workflow for this compound.

G cluster_0 Empty Container Management is_empty Container is Empty? triple_rinse Triple Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose as Regular Lab Waste deface_label->dispose_trash

Caption: Decision process for handling empty containers.

By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Oxaspiro[3.3]heptan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Oxaspiro[3.3]heptan-6-ylmethanol (CAS No. 1363380-95-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance that prioritizes your safety. Beyond a simple checklist, this guide delves into the rationale behind each safety recommendation, empowering you to work confidently and securely.

The spiro[3.3]heptane scaffold is of increasing interest in medicinal chemistry for its ability to introduce three-dimensionality. However, the introduction of reactive functional groups like the oxetane and primary alcohol in this compound necessitates a robust understanding of its potential hazards and the corresponding protective measures. This guide is built on the foundational principles of laboratory safety, ensuring that every procedural step is part of a self-validating system to minimize risk.

Understanding the Hazards: A Proactive Approach to Safety

Before detailing specific personal protective equipment (PPE), it is crucial to understand the known hazards associated with this compound. This proactive knowledge forms the basis of our safety protocols.

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. Therefore, our PPE recommendations are strategically chosen to create effective barriers against these routes.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.

Body PartRequired PPERationale
Eyes and Face Chemical Splash Goggles and Face ShieldTo protect against splashes that can cause serious eye irritation. A face shield offers a broader range of protection for the entire face.
Hands Nitrile Gloves (double-gloving recommended)To prevent skin contact and subsequent irritation. Double gloving provides an extra layer of protection against potential tears or degradation.
Body Laboratory Coat (fully buttoned)To protect the skin and personal clothing from accidental spills and contamination.
Respiratory Use in a certified chemical fume hoodTo mitigate the risk of inhaling vapors that may cause respiratory irritation.
Eye and Face Protection: The First Line of Defense

Given the "Causes serious eye irritation" (H319) classification, stringent eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a complete seal around the eyes.[1] Chemical splash goggles are designed to prevent liquids from entering the eyes from the top, bottom, and sides.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.

The causality is clear: direct contact of this compound with the eyes can lead to significant and potentially long-lasting damage. The combination of goggles and a face shield provides a robust barrier against this risk.

Hand Protection: Preventing Dermal Exposure

The H315 classification, "Causes skin irritation," dictates the necessity of appropriate hand protection.

  • Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work. It is crucial to inspect gloves for any signs of damage before use.

  • Double Gloving: For extended operations or when handling larger volumes, wearing two pairs of nitrile gloves is a prudent measure. If the outer glove becomes contaminated, it can be safely removed, leaving the inner glove to provide continuous protection while a new outer glove is donned.

Always remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water after removing gloves.

Body Protection: A Barrier Against Contamination

A laboratory coat is a fundamental component of your PPE. It should be fully buttoned to provide maximum coverage of your personal clothing and skin. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.

Respiratory Protection: Engineering Controls as the Primary Measure

The H335 classification, "May cause respiratory irritation," underscores the importance of controlling airborne exposure.

  • Chemical Fume Hood: All handling of this compound that could generate vapors, such as weighing, transferring, or heating, must be conducted within a certified and properly functioning chemical fume hood.[2] This engineering control is the most effective way to prevent inhalation of the compound.

In situations where a fume hood is not feasible, a comprehensive risk assessment must be performed to determine the appropriate respiratory protection, which may include a respirator with an organic vapor cartridge. However, the primary and strongly recommended control measure is the use of a fume hood.

Step-by-Step Operational and Disposal Plan

Adherence to a strict, step-by-step protocol is paramount for ensuring safety.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Although a full 16-section SDS may not be readily available, review all accessible safety information.

  • Ensure Proper Functioning of Safety Equipment: Verify that the chemical fume hood has a current certification and that the airflow is adequate. Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Assemble All Necessary PPE: Before handling the chemical, don your laboratory coat, chemical splash goggles, and nitrile gloves. Have a face shield readily available if needed.

  • Prepare Your Workspace: Ensure your work area within the fume hood is clean and uncluttered. Have all necessary equipment and reagents within reach to minimize movement and the risk of spills.

Handling Protocol:

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don all required PPE Work_Area Prepare workspace in fume hood Prep->Work_Area Handle Handle this compound in fume hood Prep->Handle Minimize Minimize vapor generation Handle->Minimize Clean Clean work area and equipment Handle->Clean Doff_PPE Doff PPE correctly Clean->Doff_PPE Wash Wash hands thoroughly Doff_PPE->Wash

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental Responsibility

Improper disposal of chemical waste can have serious consequences for both human health and the environment.[3]

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for all waste. The label should clearly state "Hazardous Waste" and list the chemical name.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Do not dispose of this chemical down the drain or in the regular trash.[5]

Disposal_Plan cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Segregate Segregate contaminated waste Container Use labeled hazardous waste container Segregate->Container Store Store in designated satellite area Container->Store EHS Arrange for EHS pickup Store->EHS

Caption: A clear, three-stage process for the responsible disposal of waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the relevant safety information available to provide to emergency responders.

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely work with this compound, advancing your research while prioritizing your well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.